molecular formula C6H8F2O2 B1323164 3,3-Difluoro-1-methylcyclobutanecarboxylic acid CAS No. 227607-43-4

3,3-Difluoro-1-methylcyclobutanecarboxylic acid

Cat. No.: B1323164
CAS No.: 227607-43-4
M. Wt: 150.12 g/mol
InChI Key: IBUYIDRQPFGVIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,3-Difluoro-1-methylcyclobutanecarboxylic acid is a useful research compound. Its molecular formula is C6H8F2O2 and its molecular weight is 150.12 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3,3-difluoro-1-methylcyclobutane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8F2O2/c1-5(4(9)10)2-6(7,8)3-5/h2-3H2,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBUYIDRQPFGVIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(C1)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90634232
Record name 3,3-Difluoro-1-methylcyclobutane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90634232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

227607-43-4
Record name 3,3-Difluoro-1-methylcyclobutane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90634232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,3-difluoro-1-methylcyclobutane-1-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 3,3-Difluoro-1-methylcyclobutanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Fluorinated Cyclobutanes in Medicinal Chemistry

The incorporation of fluorine into molecular scaffolds is a cornerstone of modern drug discovery. Fluorine's unique properties can profoundly modulate a molecule's physicochemical characteristics, including its lipophilicity, metabolic stability, and binding affinity.[1] The gem-difluoromethylene (CF₂) group, in particular, is a valuable bioisostere for carbonyls or ethers, capable of altering local electronics and conformation without adding significant steric bulk.[2]

When installed on a strained four-membered ring, the gem-difluoro motif creates a 3,3-difluorocyclobutane scaffold—a structure of increasing importance in pharmaceutical development.[3] This moiety imparts a unique conformational rigidity and polarity, making it an attractive design element for lead optimization. 3,3-Difluoro-1-methylcyclobutanecarboxylic acid is a key functionalized building block that provides medicinal chemists with a versatile handle for incorporation into more complex drug candidates.[3][4]

This guide provides an in-depth examination of a robust and logical synthetic pathway to this valuable compound, focusing on the underlying chemical principles, practical experimental considerations, and the rationale behind key procedural choices.

Retrosynthetic Analysis: A Strategic Deconstruction

A logical retrosynthetic approach to this compound identifies the key bond formations and functional group transformations required. The most direct strategy involves the late-stage introduction of the gem-difluoro group onto a pre-functionalized cyclobutane core.

G target 3,3-Difluoro-1-methyl- cyclobutanecarboxylic Acid ester Methyl 3,3-Difluoro-1-methyl- cyclobutanecarboxylate target->ester Saponification keto_ester Methyl 1-Methyl-3-oxo- cyclobutanecarboxylate ester->keto_ester Deoxyfluorination parent_keto_ester Methyl 3-Oxo- cyclobutanecarboxylate keto_ester->parent_keto_ester α-Methylation acid 3-Oxocyclobutane- carboxylic Acid parent_keto_ester->acid Esterification

Caption: Retrosynthetic pathway for the target molecule.

This analysis highlights three critical transformations:

  • Saponification: A standard hydrolysis of the methyl ester to the target carboxylic acid.

  • Deoxyfluorination: The core transformation, converting a ketone precursor into the gem-difluoro group.

  • α-Methylation: The introduction of the C1-methyl group adjacent to the ester.

This pathway leverages the commercially available or readily synthesized 3-oxocyclobutanecarboxylic acid as a practical starting point.[5][6]

Core Synthetic Strategy and Workflow

The forward synthesis is designed as a modular, multi-step sequence that allows for robust control at each stage. The workflow begins with the preparation of the key keto-ester intermediate, proceeds through the critical fluorination step, and concludes with the final hydrolysis.

G start 3-Oxocyclobutane- carboxylic Acid esterification Step 1: Esterification start->esterification keto_ester_parent Methyl 3-Oxo- cyclobutanecarboxylate esterification->keto_ester_parent methylation Step 2: α-Methylation keto_ester_parent->methylation keto_ester_methyl Methyl 1-Methyl-3-oxo- cyclobutanecarboxylate methylation->keto_ester_methyl fluorination Step 3: Deoxyfluorination keto_ester_methyl->fluorination fluoro_ester Methyl 3,3-Difluoro-1-methyl- cyclobutanecarboxylate fluorination->fluoro_ester saponification Step 4: Saponification fluoro_ester->saponification product Target Molecule saponification->product

Sources

Unraveling the Anticancer Potential of 3,3-Difluoro-1-methylcyclobutanecarboxylic Acid: A Mechanistic Guide to Monocarboxylate Transporter Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

Foreword for the Modern Researcher

In the landscape of oncology drug development, the exploration of novel metabolic targets continues to yield promising therapeutic avenues. The dysregulated metabolism of cancer cells, particularly their reliance on aerobic glycolysis, presents a vulnerability that can be exploited for therapeutic intervention. This guide delves into the proposed mechanism of action for 3,3-Difluoro-1-methylcyclobutanecarboxylic acid, a compelling small molecule candidate. While direct literature on this specific compound is nascent, its structural characteristics strongly suggest a role as an inhibitor of monocarboxylate transporters (MCTs), key regulators of cancer cell metabolism. This document will, therefore, present a scientifically grounded hypothesis for its mechanism of action, supported by established principles of MCT biology and pharmacology. We will explore the critical role of MCTs in cancer, the rationale for their inhibition, and provide detailed experimental frameworks to validate the proposed mechanism of this compound as a novel MCT inhibitor.

The Central Role of Monocarboxylate Transporters in Cancer Metabolism

Cancer cells exhibit a profound metabolic reprogramming, famously characterized by the "Warburg effect," where they favor glycolysis even in the presence of oxygen.[1][2] This metabolic shift results in the production of large quantities of lactate. To avoid intracellular acidification and maintain a high glycolytic flux, cancer cells upregulate transmembrane proteins known as monocarboxylate transporters (MCTs).[3][4][5]

The MCT family, particularly isoforms MCT1 and MCT4, are proton-linked plasma membrane transporters that facilitate the transport of monocarboxylates like lactate and pyruvate across the cell membrane.[6] In the tumor microenvironment, a metabolic symbiosis often exists, where hypoxic, glycolytic cancer cells export lactate via MCT4, which is then taken up by oxygenated cancer cells through MCT1 to fuel oxidative phosphorylation.[1] This lactate shuttle is crucial for tumor growth, proliferation, and metastasis.[2] Consequently, the inhibition of MCTs has emerged as a promising therapeutic strategy to disrupt cancer cell metabolism and survival.[4][7][8]

Proposed Mechanism of Action: this compound as an MCT Inhibitor

Based on its chemical structure, we hypothesize that this compound acts as a competitive inhibitor of monocarboxylate transporters, primarily MCT1 and potentially MCT4.

The rationale for this proposed mechanism is twofold:

  • The Carboxylic Acid Moiety: The presence of a carboxylic acid group is a common feature among many known MCT inhibitors, as it mimics the endogenous substrates, lactate and pyruvate.[9][10] This functional group is crucial for recognition and binding to the transporter's active site.

  • The 3,3-Difluorocyclobutane Scaffold: Fluorinated motifs are increasingly utilized in medicinal chemistry to enhance metabolic stability, binding affinity, and modulate physicochemical properties.[11][12] The rigid, puckered structure of the cyclobutane ring, combined with the electron-withdrawing nature of the gem-difluoro group, likely contributes to a favorable interaction with the transporter, potentially offering higher affinity and specificity compared to endogenous monocarboxylates.

By competitively binding to MCTs, this compound is predicted to block the transport of lactate, leading to two primary cytotoxic effects:

  • Intracellular Acidification of Glycolytic Cancer Cells: Inhibition of lactate efflux via MCT4 would cause an accumulation of lactic acid within the cancer cell, leading to a drop in intracellular pH and ultimately inducing apoptosis.[13]

  • Starvation of Oxidative Cancer Cells: Blocking lactate uptake through MCT1 would deprive oxidative cancer cells of a key fuel source, hindering their energy production and proliferative capacity.[14]

The following diagram illustrates the proposed mechanism of action:

MCT_Inhibition_Mechanism Proposed Mechanism of this compound cluster_glycolytic_cell Glycolytic Cancer Cell cluster_extracellular Tumor Microenvironment cluster_oxidative_cell Oxidative Cancer Cell Glucose Glucose Glycolysis Glycolysis Glucose->Glycolysis uptake Lactate_in Lactate (High) Glycolysis->Lactate_in produces MCT4 MCT4 Lactate_in->MCT4 efflux Apoptosis Intracellular Acidification & Apoptosis Lactate_in->Apoptosis Lactate_out Lactate MCT4->Lactate_out export Inhibitor 3,3-Difluoro-1-methyl- cyclobutanecarboxylic acid Inhibitor->MCT4 inhibits MCT1 MCT1 Inhibitor->MCT1 inhibits Lactate_out->MCT1 import TCA_Cycle TCA Cycle & OXPHOS MCT1->TCA_Cycle Lactate uptake Energy_depletion Energy Depletion & Reduced Proliferation TCA_Cycle->Energy_depletion

Caption: Proposed dual mechanism of action of this compound.

Experimental Validation of the Proposed Mechanism

A rigorous and multi-faceted experimental approach is required to validate the hypothesis that this compound targets MCTs. The following protocols outline key experiments to elucidate its mechanism of action.

In Vitro Characterization of MCT Inhibition

Objective: To determine the inhibitory potency and selectivity of this compound against MCT1 and MCT4.

Experimental Workflow:

In_Vitro_Workflow In Vitro Experimental Workflow Cell_Culture Culture MCT1- and MCT4- expressing cell lines (e.g., MCF7, MDA-MB-231) Radiolabeled_Uptake_Assay [14C]-Lactate Uptake Assay Cell_Culture->Radiolabeled_Uptake_Assay IC50_Determination Determine IC50 values for This compound Radiolabeled_Uptake_Assay->IC50_Determination Selectivity_Analysis Compare IC50 values to assess selectivity for MCT1 vs. MCT4 IC50_Determination->Selectivity_Analysis

Sources

An In-depth Technical Guide to the Physicochemical Properties of 3,3-Difluoro-1-methylcyclobutanecarboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Rising Prominence of Fluorinated Scaffolds in Drug Discovery

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of rational drug design. The unique electronic properties of fluorine can profoundly influence a molecule's metabolic stability, membrane permeability, pKa, and binding affinity to biological targets.[1][2] Among the various fluorinated motifs, cyclobutane rings have garnered significant interest due to their rigid, three-dimensional structure, which can effectively orient substituents into desired vectors for optimal target engagement.[3][4] This guide focuses on a specific and promising building block: 3,3-Difluoro-1-methylcyclobutanecarboxylic acid .

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It moves beyond a simple data sheet to provide in-depth methodologies and expert insights into determining the critical physicochemical properties of this compound. While direct experimental data for this specific molecule is not extensively published, this guide will equip you with the foundational knowledge and detailed protocols to characterize it and similar novel fluorinated entities.

Molecular Identity and Structural Attributes

The foundational step in characterizing any compound is to understand its precise molecular structure.

graph "Molecular_Structure" { layout=neato; node [shape=plaintext, fontname="Arial"]; edge [fontname="Arial"];

// Atom nodes C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C_carboxyl [label="C"]; O1_carboxyl [label="O"]; O2_carboxyl [label="O"]; H_carboxyl [label="H"]; C_methyl [label="CH₃"]; F1 [label="F"]; F2 [label="F"];

// Positioning C1 [pos="0,1!"]; C2 [pos="-1,0!"]; C3 [pos="0,-1!"]; C4 [pos="1,0!"]; C_methyl [pos="0,2!"]; C_carboxyl [pos="-0.5,1.8!"]; O1_carboxyl [pos="-1,2.5!"]; O2_carboxyl [pos="0,2.5!"]; H_carboxyl [pos="-1.4,2.9!"]; F1 [pos="1.8,0.5!"]; F2 [pos="1.8,-0.5!"];

// Bonds C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C1; C1 -- C_methyl; C1 -- C_carboxyl; C_carboxyl -- O1_carboxyl [label=""]; C_carboxyl -- O2_carboxyl [label="="]; O1_carboxyl -- H_carboxyl; C4 -- F1; C4 -- F2; }

Caption: Molecular structure of this compound.

Table 1: Chemical Identity

IdentifierValueSource
IUPAC Name 3,3-difluoro-1-methylcyclobutane-1-carboxylic acid-
CAS Number 227607-43-4[5]
Molecular Formula C₆H₈F₂O₂[6]
Molecular Weight 150.12 g/mol [6]
Canonical SMILES CC1(C(=O)O)CC(F)(F)C1[7]
InChI Key IBUYIDRQPFGVIL-UHFFFAOYSA-N[7]

The geminal difluoro substitution on the cyclobutane ring is a key structural feature. These fluorine atoms are expected to have a significant impact on the molecule's electronic properties and, consequently, its acidity and lipophilicity.

Acidity (pKa): A Critical Parameter for Biological Activity

The acid dissociation constant (pKa) is a measure of a compound's acidity and is paramount in drug development as it dictates the ionization state of a molecule at a given pH. This, in turn, influences its solubility, permeability, and interaction with biological targets.

Expected Influence of Fluorine on pKa

The two electron-withdrawing fluorine atoms are anticipated to lower the pKa of the carboxylic acid group compared to its non-fluorinated analog, 1-methylcyclobutanecarboxylic acid. This is due to the inductive effect of the fluorine atoms, which stabilizes the carboxylate anion. The magnitude of this effect will depend on the distance and orientation of the C-F bonds relative to the carboxylic acid.

Experimental Determination of pKa

Protocol: Potentiometric Titration for pKa Determination

  • Preparation of the Analyte Solution: Accurately weigh and dissolve a sample of this compound in a known volume of deionized water. If aqueous solubility is limited, a co-solvent such as methanol or DMSO may be used, though this will yield an apparent pKa (pKaapp).

  • Titration Setup: Calibrate a pH meter with standard buffer solutions (e.g., pH 4.0, 7.0, and 10.0). Place the pH electrode and a calibrated titrant delivery system (e.g., a burette) into the analyte solution.

  • Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding the titrant in small, precise increments.

  • Data Collection: Record the pH of the solution after each addition of titrant.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point, where half of the acid has been neutralized.[8]

graph "pKa_Determination_Workflow" { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial"];

subgraph "cluster_prep" { label = "Preparation"; style=filled; color="#F1F3F4"; node [shape=box, style=rounded, fillcolor="#FFFFFF"]; A [label="Dissolve Compound\nin Water/Co-solvent"]; B [label="Calibrate pH Meter"]; }

subgraph "cluster_titration" { label = "Titration"; style=filled; color="#F1F3F4"; node [shape=box, style=rounded, fillcolor="#FFFFFF"]; C [label="Add NaOH Titrant\nIncrementally"]; D [label="Record pH at\nEach Step"]; }

subgraph "cluster_analysis" { label = "Analysis"; style=filled; color="#F1F3F4"; node [shape=box, style=rounded, fillcolor="#FFFFFF"]; E [label="Plot pH vs.\nVolume of Titrant"]; F [label="Determine Half-Equivalence\nPoint"]; G [label="pKa = pH at\nHalf-Equivalence"]; }

A -> C; B -> C; C -> D -> E -> F -> G; }

Caption: Workflow for pKa determination via potentiometric titration.

Lipophilicity (LogP): Balancing Solubility and Permeability

Lipophilicity, commonly expressed as the logarithm of the partition coefficient (LogP), is a critical physicochemical property that describes a compound's distribution between an oily (non-polar) and an aqueous (polar) phase. It is a key determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) profile.

A calculated LogP value for this compound is available.

Table 2: Partition Coefficient

ParameterValueSource
Calculated LogP 1.50640[7]

This positive LogP value suggests that the compound is moderately lipophilic. The fluorine atoms, while highly electronegative, can increase lipophilicity by masking the polarity of the hydrocarbon scaffold.

Experimental Determination of LogP

The "shake-flask" method is the traditional and most widely accepted technique for the experimental determination of LogP.

Protocol: Shake-Flask Method for LogP Determination

  • Solvent Preparation: Prepare a mixture of n-octanol and water, and saturate each solvent with the other by vigorous mixing followed by separation.

  • Sample Preparation: Dissolve a known amount of this compound in one of the pre-saturated phases (typically n-octanol).

  • Partitioning: Combine the solution with a known volume of the other pre-saturated phase in a separatory funnel. Shake the funnel for a sufficient time to allow for equilibrium to be reached.

  • Phase Separation: Allow the two phases to separate completely.

  • Concentration Analysis: Determine the concentration of the compound in each phase using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

  • Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.

Solubility: A Prerequisite for Bioavailability

Aqueous solubility is a fundamental property that affects a drug's absorption and formulation. Poor solubility is a major hurdle in drug development.

Experimental Determination of Aqueous Solubility

The equilibrium solubility can be determined by the shake-flask method.

Protocol: Equilibrium Solubility Determination

  • Sample Preparation: Add an excess amount of solid this compound to a known volume of purified water (or a relevant buffer solution) in a sealed container.

  • Equilibration: Agitate the mixture at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Separation: Separate the undissolved solid from the saturated solution by centrifugation or filtration.

  • Concentration Analysis: Determine the concentration of the dissolved compound in the clear supernatant or filtrate using a validated analytical method (e.g., HPLC, LC-MS).

  • Reporting: Express the solubility in units such as mg/mL or mol/L at the specified temperature.

Thermal Properties: Melting and Boiling Points

The melting and boiling points are crucial for material handling, purification, and formulation development. For a solid compound like this, the melting point is a key indicator of purity.

Experimental Determination of Melting Point

The melting point can be determined using a capillary melting point apparatus.

Protocol: Capillary Melting Point Determination

  • Sample Preparation: Ensure the sample is dry and finely powdered. Pack a small amount of the powder into a capillary tube, sealed at one end.

  • Apparatus Setup: Place the capillary tube into the heating block of the melting point apparatus.

  • Heating: Heat the sample rapidly to a temperature just below the expected melting point, then reduce the heating rate to 1-2 °C per minute.

  • Observation: Observe the sample through the magnifying lens.

  • Data Recording: Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the last solid particle melts (completion of melting). A pure compound will typically have a sharp melting range of 1-2 °C.[4][9]

While an experimental melting point is not available, for the related compound 3,3-Difluorocyclobutanecarboxylic acid , a melting point of 49-52 °C has been reported. This can serve as a rough estimate, though the addition of the methyl group will likely alter this value.

Spectroscopic Profile

Spectroscopic data is essential for structural confirmation and quality control. While specific spectra for this compound are not widely published, chemical suppliers often have this data available upon request.[10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): NMR is the most powerful tool for elucidating the detailed structure of the molecule.

    • ¹H NMR: Will show signals for the methyl protons and the cyclobutane ring protons, with characteristic splitting patterns.

    • ¹³C NMR: Will provide information on the number and types of carbon atoms. The carbons attached to fluorine will show characteristic splitting (C-F coupling).

    • ¹⁹F NMR: Will show a signal for the two equivalent fluorine atoms.

  • Mass Spectrometry (MS): This technique will confirm the molecular weight of the compound and can provide information about its fragmentation pattern, which aids in structural elucidation.

  • Infrared (IR) Spectroscopy: IR spectroscopy will show characteristic absorption bands for the O-H and C=O stretching of the carboxylic acid group, as well as C-F stretching vibrations.

Applications and Significance in Drug Development

The 3,3-difluoro-1-methylcyclobutane moiety is a valuable building block for several reasons:

  • Metabolic Stability: The gem-difluoro group can block sites of oxidative metabolism, potentially increasing the half-life of a drug.

  • Conformational Rigidity: The cyclobutane ring restricts the conformational freedom of the molecule, which can lead to higher binding affinity and selectivity for its target.[3]

  • Modulation of Physicochemical Properties: As discussed, the fluorine atoms can fine-tune the pKa and lipophilicity of the molecule, which are critical for optimizing its ADME properties.[1]

This building block is therefore highly attractive for the synthesis of novel therapeutic agents in areas such as oncology, virology, and neuroscience.

Conclusion

This compound represents a modern and valuable building block for the development of new chemical entities. While a complete experimental dataset for its physicochemical properties is not yet in the public domain, this guide provides the necessary theoretical framework and detailed experimental protocols for its thorough characterization. By applying these methodologies, researchers can unlock the full potential of this and other novel fluorinated compounds in their drug discovery and development programs.

References

  • Chemsrc. (2025). CAS#:227607-43-4 | 3,3-difluoro-1-methylcyclobutane-1-carboxylic acid.
  • Google Patents. (n.d.). CN105418406A - 3,3-gem-difluoro cyclobutanecarboxylic acid industrial preparation method.
  • Oreate AI Blog. (2025). Research on Efficient Combination Strategies of Fluorine and Oxygen-Containing Cyclobutane in Molecular Building Block Design.
  • ResearchGate. (n.d.). Synthesis of 3‐fluorocyclobutane‐1‐carboxylic acid (1) from cyclobutanone 2.
  • SSERC. (n.d.). Melting point determination.
  • University of Calgary. (n.d.). Melting point determination.
  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320–330.
  • Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359.
  • BYJU'S. (n.d.). How to calculate pKa.

Sources

3,3-Difluoro-1-methylcyclobutanecarboxylic acid structural analysis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Structural Analysis of 3,3-Difluoro-1-methylcyclobutanecarboxylic Acid

Introduction: The Significance of a Fluorinated Scaffold

In the landscape of modern drug discovery, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of medicinal chemistry. Fluorine's unique properties—high electronegativity, small size, and ability to form strong C-F bonds—can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity. The 3,3-difluorocyclobutane motif, in particular, has emerged as a valuable bioisostere for gem-dimethyl or carbonyl groups, offering a stable, sterically constrained scaffold that can enhance pharmacological profiles.

This guide provides a comprehensive structural analysis of a key exemplar: This compound . As a senior application scientist, my objective is to move beyond mere data reporting and delve into the causality behind the analytical choices, offering a self-validating framework for researchers, scientists, and drug development professionals. We will explore the synergistic application of spectroscopic and spectrometric techniques to unambiguously elucidate and confirm the structure of this important building block.

Molecular Overview and Synthesis Context

A foundational understanding begins with the molecule's basic properties and its synthetic origin.

Molecular Identity:

  • Systematic Name: 3,3-Difluoro-1-methylcyclobutane-1-carboxylic acid[1][]

  • Molecular Formula: C₆H₈F₂O₂[][3]

  • Molecular Weight: 150.12 g/mol [][3]

Caption: 2D Structure of this compound.

Synthetic Pathway: A Conceptual Workflow

While numerous synthetic routes exist, a common industrial approach involves a multi-step process beginning with readily available materials.[4] Understanding the synthesis provides context for potential impurities and the final molecular architecture.

G start Methyl Acrylate + 1,1-Dichloro-2,2-difluoroethylene cycloaddition [2+2] Cycloaddition start->cycloaddition intermediate1 Cyclobutane Intermediate cycloaddition->intermediate1 hydrolysis Hydrolysis intermediate1->hydrolysis intermediate2 Carboxylic Acid Intermediate hydrolysis->intermediate2 hydrogenation Catalytic Hydrogenation (Dechlorination & Methylation) intermediate2->hydrogenation product 3,3-Difluoro-1-methyl- cyclobutanecarboxylic acid hydrogenation->product

Caption: High-level synthetic workflow for the target molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Map

NMR is the most powerful tool for elucidating the carbon-hydrogen framework and probing the immediate electronic environment of the fluorine atoms. A multi-nuclear approach (¹H, ¹³C, ¹⁹F) is essential.

Proton (¹H) NMR Spectroscopy

The ¹H NMR spectrum provides a map of the proton environments. The key is to recognize that the gem-difluoro group induces complexity in the adjacent methylene protons through multi-bond couplings.

  • Carboxylic Acid Proton (-COOH): A highly deshielded, broad singlet is expected far downfield, typically around δ 10-13 ppm.[5] Its broadness is due to hydrogen bonding and chemical exchange.

  • Cyclobutane Methylene Protons (-CH₂-): The four protons at the C2 and C4 positions are diastereotopic and will exhibit complex multiplets between δ 2.5 and 3.5 ppm. They will show geminal coupling to each other and complex vicinal coupling to the fluorine atoms (³JHF).

  • Methyl Protons (-CH₃): A sharp singlet is expected in the upfield region, likely around δ 1.5 ppm. The absence of coupling confirms its attachment to the quaternary C1 carbon.

Carbon-¹³ (¹³C) NMR Spectroscopy

The ¹³C NMR spectrum reveals the carbon skeleton and provides direct evidence of fluorination through carbon-fluorine coupling.

  • Carboxylic Carbon (-COOH): A signal in the δ 175-180 ppm range is characteristic of a carboxylic acid.[5]

  • Difluorinated Carbon (-CF₂-): This is the most diagnostic signal. It appears as a triplet due to the large one-bond C-F coupling (¹JCF), typically in the range of δ 115-125 ppm.[6][7]

  • Quaternary Carbon (C1): The carbon atom bonded to the methyl and carboxyl groups will appear as a singlet around δ 40-50 ppm.

  • Methylene Carbons (-CH₂-): The C2 and C4 carbons are equivalent and will appear as a triplet due to two-bond C-F coupling (²JCF), expected in the δ 35-45 ppm range.[6]

  • Methyl Carbon (-CH₃): An upfield singlet around δ 20-25 ppm.

Fluorine-¹⁹ (¹⁹F) NMR Spectroscopy

¹⁹F NMR is highly sensitive and provides a direct window into the fluorine environment. For the parent compound 3,3-difluorocyclobutanecarboxylic acid, the two fluorine atoms are diastereotopic and appear as two distinct doublets of doublets, coupling to each other (geminal ²JFF) and the adjacent protons.[6] For the C1-methylated analog, a similar complex pattern is anticipated, confirming the gem-difluoro substitution.

| Table 1: Summary of Predicted NMR Spectroscopic Data | | :--- | :--- | :--- | :--- | | Nucleus | Functional Group | Predicted Chemical Shift (δ, ppm) | Multiplicity & Key Couplings | | ¹H | -COOH | 10.0 - 13.0 | Broad Singlet | | | -CH₂- (Ring) | 2.5 - 3.5 | Complex Multiplet (H-H, H-F coupling) | | | -CH₃ | ~1.5 | Singlet | | ¹³C | -COOH | 175 - 180 | Singlet | | | -CF₂- | 115 - 125 | Triplet (¹JCF ≈ 280 Hz) | | | -C(CH₃)(COOH)- | 40 - 50 | Singlet | | | -CH₂- (Ring) | 35 - 45 | Triplet (²JCF ≈ 25 Hz) | | | -CH₃ | 20 - 25 | Singlet | | ¹⁹F | -CF₂- | -80 to -100 | Complex Multiplet (F-F, F-H coupling) |

Experimental Protocol: NMR Sample Preparation and Acquisition
  • Sample Preparation: Dissolve 5-10 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

  • ¹H Acquisition: Acquire a standard one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C Acquisition: Acquire a proton-decoupled ¹³C spectrum. An extended acquisition time may be necessary due to the lower natural abundance of ¹³C and the quaternary carbons.

  • ¹⁹F Acquisition: Acquire a proton-decoupled ¹⁹F spectrum, referencing it to an appropriate standard (e.g., CFCl₃).

  • Data Processing: Process the raw data (FID) using appropriate software, applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak as an internal standard.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for confirming the presence of key functional groups by identifying their characteristic vibrational frequencies.

  • O-H Stretch: The carboxylic acid O-H bond presents as a very broad and strong absorption band spanning from approximately 3300 cm⁻¹ down to 2500 cm⁻¹.[5][8] This distinctive broadness is a hallmark of the hydrogen-bonded dimers formed by carboxylic acids.

  • C-H Stretch: Absorptions just below 3000 cm⁻¹ (typically 2850-2980 cm⁻¹) confirm the presence of sp³-hybridized C-H bonds in the methyl and cyclobutane ring groups.[8]

  • C=O Stretch: A very strong, sharp absorption band around 1710 cm⁻¹ is definitive for the carbonyl group of a saturated carboxylic acid dimer.[5][9]

  • C-F Stretch: Strong, characteristic C-F stretching vibrations are expected in the fingerprint region, typically between 1300 cm⁻¹ and 1100 cm⁻¹. These bands confirm the presence of fluorination.

| Table 2: Characteristic IR Absorption Frequencies | | :--- | :--- | :--- | | Vibrational Mode | Functional Group | Expected Frequency (cm⁻¹) | | O-H Stretch | Carboxylic Acid | 3300 - 2500 (Very Broad, Strong) | | C-H Stretch | Alkyl | 2980 - 2850 (Medium) | | C=O Stretch | Carboxylic Acid | ~1710 (Strong, Sharp) | | C-F Stretch | gem-Difluoro | 1300 - 1100 (Strong) |

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR
  • Instrument Setup: Ensure the ATR crystal (typically diamond) is clean by wiping it with a suitable solvent (e.g., isopropanol) and acquiring a background spectrum.

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

  • Pressure Application: Lower the pressure arm to ensure firm contact between the sample and the crystal.

  • Data Acquisition: Collect the sample spectrum over the range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Analysis: The resulting spectrum is automatically ratioed against the background spectrum and displayed in terms of transmittance or absorbance.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides the crucial confirmation of molecular weight and offers structural clues through the analysis of fragmentation patterns.

  • Molecular Ion (M⁺): Using a soft ionization technique like Electrospray Ionization (ESI) in negative mode, the deprotonated molecule [M-H]⁻ would be expected at an m/z of 149.12. With Electron Ionization (EI), a molecular ion peak [M]⁺ at m/z 150.12 may be observed.

  • Key Fragmentation: A primary and highly characteristic fragmentation pathway for carboxylic acids under EI conditions is the loss of the carboxyl group.[10]

    • [M - COOH]⁺: A significant peak at m/z 105, corresponding to the loss of the 45 Da carboxylic acid radical, would be strong evidence for the proposed structure.

| Table 3: Predicted Mass Spectrometry Data (EI) | | :--- | :--- | :--- | | Ion | m/z (Calculated) | Identity | | [M]⁺ | 150.1 | Molecular Ion | | [M - COOH]⁺ | 105.1 | Loss of Carboxylic Acid Group |

Experimental Protocol: Direct Infusion ESI-MS
  • Sample Preparation: Prepare a dilute solution of the analyte (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Infusion: Infuse the sample solution directly into the ESI source of the mass spectrometer at a low flow rate (e.g., 5-10 µL/min) using a syringe pump.

  • Ionization: Apply appropriate ESI voltage (e.g., -3.5 kV for negative mode) and nebulizing gas flow to generate gas-phase ions.

  • Mass Analysis: Scan a relevant mass range (e.g., m/z 50-300) to detect the deprotonated molecular ion [M-H]⁻.

  • Tandem MS (MS/MS): To confirm fragmentation, the [M-H]⁻ ion can be mass-selected and subjected to collision-induced dissociation (CID) to generate and analyze fragment ions.

Crystallographic Analysis: The Ultimate Structural Proof

G cluster_0 Crystal Growth cluster_1 Data Collection cluster_2 Structure Solution & Refinement crystal_growth Slow Evaporation or Vapor Diffusion diffractometer Mount Crystal on Diffractometer crystal_growth->diffractometer xray Irradiate with X-ray Beam diffractometer->xray diffraction Collect Diffraction Pattern xray->diffraction electron_density Calculate Electron Density Map diffraction->electron_density model_building Build Atomic Model electron_density->model_building refinement Refine Model Against Experimental Data model_building->refinement final_structure Final 3D Structure (Bond Lengths, Angles) refinement->final_structure

Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.

Conclusion

The structural elucidation of this compound is a textbook case for the power of synergistic analytical chemistry. NMR spectroscopy (¹H, ¹³C, and ¹⁹F) provides a detailed map of the atomic connectivity and electronic environments. Infrared spectroscopy offers rapid confirmation of essential functional groups. Mass spectrometry validates the molecular weight and reveals characteristic fragmentation patterns. Finally, X-ray crystallography stands as the ultimate arbiter of the three-dimensional structure. Together, these techniques provide a self-validating and irrefutable body of evidence, confirming the identity and purity of this vital chemical building block for the advancement of pharmaceutical research.

References

  • CN105418406A - 3,3-gem-difluoro cyclobutanecarboxylic acid industrial preparation method. Google Patents.
  • 3,3-Difluoro-1-(trifluoromethyl)cyclobutane-1-carboxylic acid. PubChem, National Center for Biotechnology Information.
  • 3,3-difluoro-1-(methoxycarbonyl)cyclobutane-1-carboxylic acid. PubChem, National Center for Biotechnology Information.
  • Supporting Information for Ni-Catalyzed Carboxylation of C–O Electrophiles with CO2. The Royal Society of Chemistry.
  • Supplementary Information - The Royal Society of Chemistry.
  • Table of Contents 1. Instruments and Materials 2. Experimental Section 3. NMR Spectra 4. HRMS Spetra 5. HPLC Analysis 6. Single Crystal Data. The Royal Society of Chemistry.
  • Useful Spectroscopic Data. Organic Chemistry, University of Colorado Boulder.
  • 3,3-Difluorocyclobutane-1-carboxylic acid. PubChem, National Center for Biotechnology Information.
  • Multigram Synthesis of Advanced 6,6-Difluorospiro[3.3]heptane-derived Building Blocks. Molecules.
  • Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts.
  • Synthesis of 1-Amino-3-[(dihydroxyboryl)methyl]- cyclobutanecarboxylic Acid as a Potential Therapy Agent. ResearchGate.
  • Table of Characteristic IR Absorptions. University of California, Los Angeles.
  • NMR Spectroscopy :: 1H NMR Chemical Shifts. Organic Chemistry Data.
  • CAS#:227607-43-4 | 3,3-difluoro-1-methylcyclobutane-1-carboxylic acid. Chemsrc.
  • Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts.
  • Fluoroacetic acid. NIST WebBook, SRD 69.
  • Mass-spectrometric identification of primary biological particle markers and application to pristine submicron aerosol measurements. Atmospheric Chemistry and Physics.
  • 1,3-Cyclopentanedicarboxylic acid, 1,2,2-trimethyl-, (1R-cis)-. NIST WebBook, SRD 69.
  • Butamifos. NIST WebBook, SRD 69.
  • Cyclopropanecarboxylic acid, 2,2-dimethyl-3-(2-methyl-1-propenyl)-, 2-methyl-4-oxo-3-(2-pentenyl)-2-cyclopenten-1-yl ester, [1R-[1α[S*(Z)],3β]]-. NIST WebBook, SRD 69.

Sources

A Prospective Analysis of the Biological Activity of 3,3-Difluoro-1-methylcyclobutanecarboxylic Acid: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

While 3,3-Difluoro-1-methylcyclobutanecarboxylic acid is a structurally intriguing molecule, a thorough review of the current scientific literature reveals a notable absence of published data regarding its specific biological activity. This technical guide, therefore, adopts a prospective and proactive stance. Instead of detailing established activities, we will leverage our expertise in medicinal chemistry and drug discovery to deconstruct the molecule's key structural features—the gem-difluorinated cyclobutane ring and the carboxylic acid moiety—to hypothesize its potential as a bioactive agent. This document will serve as a comprehensive roadmap for researchers and drug development professionals, outlining a logical, robust, and self-validating experimental strategy to systematically investigate, identify, and characterize the biological potential of this promising, yet unexplored, chemical entity. We will provide detailed, field-proven experimental protocols, data presentation frameworks, and the causal reasoning behind each proposed step, empowering research teams to unlock the therapeutic possibilities of this compound.

Introduction: Deconstructing the Therapeutic Potential

The quest for novel therapeutic agents is a cornerstone of modern medicine. Small molecules that offer unique structural motifs are of particular interest as they can unlock new pharmacological profiles and address unmet medical needs. This compound presents such an opportunity. Its architecture combines three key pharmacophoric elements that have independently shown significant utility in drug design:

  • The Cyclobutane Ring: This four-membered carbocycle is increasingly utilized in medicinal chemistry to introduce conformational rigidity and a three-dimensional structure, which can enhance binding affinity to biological targets.[1][2] The strained nature of the cyclobutane ring, while stable, offers a unique geometry that can be exploited for specific receptor interactions.[1] Its incorporation into drug candidates has been shown to improve metabolic stability and other key drug-like properties.[3][4]

  • The Gem-Difluoro Group: The replacement of a methylene group with a difluoromethylene (CF2) group is a powerful strategy in drug design.[5] The gem-difluoro motif can act as a bioisostere for a carbonyl group or an amide, potentially mimicking the transition state of enzymatic reactions.[6][7] Furthermore, the high electronegativity of fluorine can alter the acidity of nearby functional groups, influence lipophilicity, and enhance metabolic stability by blocking sites of oxidative metabolism.[8][9]

  • The Carboxylic Acid Moiety: This functional group is prevalent in a vast array of biologically active compounds. It can participate in crucial hydrogen bonding and ionic interactions with receptor sites, often serving as an anchor for molecular recognition. Fluorinated carboxylic acids, in particular, have been investigated as specific enzyme inhibitors.[10][11]

The combination of these three features in a single, relatively simple molecule makes this compound a compelling candidate for biological screening. This guide outlines a systematic approach to explore its potential.

Hypothesized Biological Activities and Potential Targets

Based on the structural components of this compound, we can hypothesize several potential avenues for its biological activity:

  • Enzyme Inhibition: The gem-difluoro group, acting as a carbonyl mimic, and the carboxylic acid's ability to interact with active site residues suggest that this molecule could be an effective enzyme inhibitor.[12][13] Potential targets include proteases, hydrolases, or other enzymes where a carboxylic acid substrate is recognized. The stability of the C-F bond could lead to either reversible or irreversible inhibition mechanisms.

  • Metabolic Modulation: Given that fluorinated carboxylic acids can act as probes and inhibitors of metabolic enzymes, this compound could potentially interfere with metabolic pathways.[10]

  • Central Nervous System (CNS) Activity: Derivatives of cyclobutanecarboxylic acid have been explored for their CNS depressant, myorelaxant, and anticonvulsant properties.[14] While the fluorine and methyl groups would significantly alter its properties, a CNS-related activity profile is a plausible starting point for investigation.

  • Antiviral or Anticancer Activity: Many nucleoside analogs and other small molecules containing fluorinated rings have demonstrated potent antiviral and anticancer effects.[15][16] The unique conformation and electronic properties imparted by the 3,3-difluoro-1-methylcyclobutane scaffold could lead to interactions with viral or cancer-related protein targets.

A Proposed Research Workflow for Biological Characterization

To systematically evaluate the biological activity of this compound, we propose a multi-stage research workflow. This workflow is designed to be self-validating, with clear go/no-go decision points.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Hit Validation & Target Deconvolution cluster_2 Phase 3: Mechanism of Action & Lead Optimization A Compound Acquisition & Purity Analysis (LC-MS, NMR) B High-Throughput Screening (HTS) against Diverse Target Panels (e.g., kinases, proteases, GPCRs) A->B C Broad Phenotypic Screening (e.g., cell viability assays across cancer cell lines, antiviral assays) A->C D Confirmation of Primary Hits in Dose-Response Assays B->D Active 'Hits' Identified C->D Active 'Hits' Identified E Orthogonal Assays to Rule Out Artifacts (e.g., aggregation, fluorescence interference) D->E F If Phenotypic Hit: Target Identification Studies (e.g., affinity chromatography, thermal shift assays) D->F G Enzyme Kinetics Studies (e.g., determination of Ki, mode of inhibition) F->G Target Identified H Cell-Based Mechanistic Assays (e.g., Western blot for pathway modulation, target engagement assays) G->H I Initial Structure-Activity Relationship (SAR) Studies via Analog Synthesis H->I

Caption: Proposed research workflow for characterizing the biological activity of this compound.

Phase 1: Broad-Based Screening

The initial phase is designed to cast a wide net to identify any potential biological activity.

Experimental Protocol 1: High-Throughput Screening (HTS) against a Protease Panel

  • Objective: To identify if this compound inhibits the activity of a diverse panel of proteases (e.g., serine, cysteine, and metalloproteases).

  • Rationale: The gem-difluoro group can act as a non-hydrolyzable mimic of a peptide bond's carbonyl group, making proteases a high-priority target class.

  • Methodology:

    • Prepare a stock solution of the test compound in DMSO.

    • In a 384-well plate, dispense the recombinant protease enzyme in its appropriate assay buffer.

    • Add the test compound at a final concentration of 10 µM. Include a positive control inhibitor and a DMSO vehicle control.

    • Pre-incubate the enzyme and compound for 15 minutes at room temperature.

    • Initiate the reaction by adding a fluorogenic substrate specific to the protease.

    • Monitor the increase in fluorescence over time using a plate reader.

    • Calculate the percent inhibition relative to the DMSO control.

Phase 2: Hit Validation and Target Deconvolution

Any "hits" from the primary screens must be rigorously validated to confirm their activity and rule out experimental artifacts.

Experimental Protocol 2: Dose-Response and IC50 Determination

  • Objective: To quantify the potency of the compound against a validated hit from the primary screen.

  • Rationale: A dose-dependent effect is a hallmark of a true biological activity. The half-maximal inhibitory concentration (IC50) is a key metric for potency.

  • Methodology:

    • Perform the same assay as in Protocol 1.

    • Create a 10-point, 3-fold serial dilution of the test compound, typically starting from 100 µM.

    • Measure the percent inhibition at each concentration.

    • Plot the percent inhibition against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Data Presentation: IC50 Values

Target EnzymeIC50 (µM) [95% CI]Hill Slope
Protease X5.2 [4.8 - 5.6]1.1
Protease Y> 100N/A
Protease Z25.8 [23.1 - 28.5]0.9
Table 1: Hypothetical IC50 data for this compound against a panel of proteases.
Phase 3: Elucidating the Mechanism of Action

Once a validated hit with a confirmed target is in hand, the next critical step is to understand how the compound exerts its effect.

G cluster_0 Enzyme Inhibition Kinetics Workflow A Validated Hit (Compound + Target Enzyme) B Determine Mode of Inhibition (Lineweaver-Burk or Michaelis-Menten plots with varying substrate and inhibitor concentrations) A->B C Competitive Inhibition B->C Lines intersect on y-axis D Non-competitive Inhibition B->D Lines intersect on x-axis E Uncompetitive Inhibition B->E Lines are parallel F Determine Inhibition Constant (Ki) C->F D->F E->F G Assess Reversibility (Dialysis or rapid dilution experiments) F->G H Reversible G->H I Irreversible G->I

Caption: Workflow for determining the mechanism of enzyme inhibition.

Experimental Protocol 3: Enzyme Kinetic Studies to Determine Mode of Inhibition

  • Objective: To determine if the inhibition is competitive, non-competitive, uncompetitive, or mixed-mode.

  • Rationale: The mode of inhibition provides critical insight into how the compound interacts with the enzyme (e.g., binding to the active site or an allosteric site).[12]

  • Methodology:

    • Set up a matrix of experiments where both the substrate concentration and the inhibitor concentration are varied.

    • For each inhibitor concentration (including zero), measure the initial reaction velocity at several substrate concentrations.

    • Plot the data using a double reciprocal plot (Lineweaver-Burk) or by fitting directly to the Michaelis-Menten equation modified for different inhibition models.

    • Analyze the changes in Vmax (maximum velocity) and Km (Michaelis constant) to determine the mode of inhibition.

    • Calculate the inhibition constant (Ki) from the data.

Conclusion and Future Directions

This compound stands at the intersection of several validated strategies in medicinal chemistry. Its unique combination of a conformationally constrained ring, a metabolically robust gem-difluoro group, and a versatile carboxylic acid handle makes it a molecule of significant, albeit unrealized, potential. The lack of existing biological data should be viewed not as a limitation, but as an opportunity for novel discovery.

The systematic research plan laid out in this guide provides a clear and robust pathway for any drug discovery team to follow. By beginning with broad screening and progressively narrowing the focus through hit validation and detailed mechanistic studies, the true biological activity of this compound can be efficiently and accurately determined. The insights gained from such a program will not only define the therapeutic potential of this specific molecule but will also contribute to a broader understanding of how these valuable structural motifs can be combined to create the next generation of innovative medicines.

References

  • Wouters, J., Gipperich, M., & Gouverneur, V. (2020).
  • Aboul-Enein, H. Y., & Al-Badr, A. A. (1980). Synthesis and neuropharmacology of cyclobutanecarbonylureas. Journal of Pharmaceutical Sciences, 69(5), 593-595. [Link]
  • ResearchGate. a) Applications of gem‐difluoro olefins in medicinal chemistry.... [Link]
  • ResearchGate. Drug and drug candidates containing cyclobutane rings. [Link]
  • Ni, C., & Hu, J. (2018). Synthesis of gem‐Difluoro Olefins through C−H Functionalization and β‐fluoride Elimination Reactions. Angewandte Chemie International Edition, 57(4), 1145-1148. [Link]
  • ChemRxiv. Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. [Link]
  • El-Sayed, M. A. A. (2015). Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. Mini-Reviews in Organic Chemistry, 12(3), 225-243. [Link]
  • ResearchGate. Difluorocyclobutanes: Organolanthanum Enabled Synthesis and Divergent Catalytic Functionalization of gem -Difluorocyclobutanols. [Link]
  • ResearchGate. Applications of gem‐difluoroalkenes in medicinal chemistry. [Link]
  • Semantic Scholar.
  • ACS Publications. Synthesis of gem-Difluorocyclobutanes: Organolanthanum Enabled Synthesis and Divergent Catalytic Functionalization of gem-Difluorocyclobutanols. The Journal of Organic Chemistry. [Link]
  • ACS Publications.
  • ResearchGate. (PDF) Enzyme inhibition by fluoro compounds. [Link]
  • Research and Reviews.
  • NIH National Center for Biotechnology Information. Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages. [Link]
  • Bloom Tech. Applications Of 1-Hydroxy-Cyclobutanecarboxylic Acid? [Link]
  • ResearchGate. Methylene− gem -Difluorocyclopropane Analogues of Nucleosides: Synthesis, Cyclopropene−Methylenecyclopropane Rearrangement, and Biological Activity 1. [Link]
  • ResearchGate. The Last of the gem-Difluorocycloalkanes: Synthesis and Characterization of 2,2-Difluorocyclobutyl-Substituted Building Blocks. [Link]
  • Georganics. Cyclobutanecarboxylic acid - general description. [Link]
  • NIH National Center for Biotechnology Information. Synthesis, Reactivity, and Antibacterial Activity of gem-Difluoroalkene, Difluoromethyl, and Trifluoromethyl β-Lactams. [Link]
  • Metathesis.
  • Semantic Scholar. Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages. [Link]

Sources

3,3-Difluoro-1-methylcyclobutanecarboxylic acid literature review

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 3,3-Difluoro-1-methylcyclobutanecarboxylic Acid: Synthesis, Properties, and Applications in Modern Drug Discovery

Abstract

This compound is an increasingly important fluorinated building block in contemporary medicinal chemistry. The incorporation of the gem-difluorocyclobutane motif offers a sophisticated strategy to modulate the physicochemical properties of drug candidates, enhancing metabolic stability, tuning lipophilicity, and imposing conformational constraints without significantly increasing molecular weight. This guide provides a comprehensive overview of this compound, detailing its structural properties, exploring the nuanced synthetic methodologies required for its preparation, and contextualizing its application as a strategic tool for researchers, scientists, and drug development professionals. We will delve into the causality behind specific experimental choices, present detailed protocols, and illustrate key concepts with structured diagrams to provide a field-proven perspective on its utility.

The Strategic Value of the gem-Difluorocyclobutane Motif

In drug discovery, the optimization of a lead compound's ADME (Absorption, Distribution, Metabolism, and Excretion) properties is as critical as its pharmacodynamic activity. Small, strained ring systems have emerged as valuable scaffolds, and when combined with fluorine, they offer a powerful toolkit for molecular design.[1][2]

The gem-difunctional substitution on a cyclobutane ring introduces a unique set of properties:

  • Metabolic Stability: The replacement of metabolically labile C-H bonds with robust C-F bonds can block common sites of oxidative metabolism by cytochrome P450 enzymes. The gem-difluoro group is particularly effective at preventing degradation adjacent to functional groups.[1]

  • Lipophilicity and Polarity: Fluorine is highly electronegative, yet the introduction of multiple fluorine atoms can lower a compound's pKa and increase its lipophilicity, a property that can enhance membrane permeability. The gem-difluoro motif acts as a polar, yet lipophilic, bioisostere that can improve a molecule's overall property profile.

  • Conformational Rigidity: The strained cyclobutane ring restricts the conformational freedom of a molecule, which can lead to higher binding affinity and selectivity for its biological target by reducing the entropic penalty of binding.

  • Bioisosterism: The difluoromethylene group (CF₂) can serve as a bioisostere for a carbonyl group (C=O) or other functional moieties, helping to circumvent liabilities associated with the original group while maintaining or improving biological activity.[3]

A prime example of this strategy's success is found in the development of Ivosidenib, an FDA-approved IDH1 inhibitor, where the inclusion of a gem-difluorocyclobutane motif was crucial for enhancing metabolic stability without compromising potency.[1] this compound serves as a key building block to introduce this advantageous scaffold into new chemical entities.

Physicochemical and Structural Properties

This compound is a solid at room temperature. Its structural and chemical information is summarized in the table below.

PropertyValueSource(s)
CAS Number 227607-43-4[4][]
Molecular Formula C₆H₈F₂O₂[]
Molecular Weight 150.12 g/mol []
IUPAC Name 3,3-difluoro-1-methylcyclobutane-1-carboxylic acid[]
SMILES CC1(C(=O)O)CC(F)(F)C1[]
InChI Key IBUYIDRQPFGVIL-UHFFFAOYSA-N[]

Synthesis and Mechanistic Considerations

The synthesis of 1,1-disubstituted gem-difluorocyclobutanes presents unique challenges. Direct nucleophilic addition to the precursor ketone, 3,3-difluorocyclobutanone, is notoriously difficult with standard organometallic reagents like Grignard or organolithium reagents.[1] This is attributed to the ketone's propensity to undergo enolization and the instability of the resulting tetrahedral intermediate.

A more robust and effective strategy involves the use of organolanthanum reagents, which leverages the high oxophilicity of the lanthanide metal to drive the reaction forward.[1]

Synthetic Workflow Diagram

G cluster_0 Synthesis of Precursor cluster_1 Core Synthesis Steps ketone 3,3-Difluorocyclobutanone methylation Nucleophilic Methylation (Organolanthanum Reagent) ketone->methylation Me-La(OTf)₂ alcohol 3,3-Difluoro-1-methylcyclobutanol methylation->alcohol oxidation Oxidation alcohol->oxidation e.g., RuO₄ product This compound oxidation->product

Caption: Synthetic pathway to the target compound.

Experimental Protocol: Synthesis via Organolanthanum Addition

This protocol is based on methodologies developed for the synthesis of analogous 1,1-disubstituted gem-difluorocyclobutanes.[1]

Step 1: Preparation of the Organolanthanum Reagent (Me-La(OTf)₂)

  • To a flame-dried flask under an inert atmosphere (Argon), add anhydrous Lanthanum (III) triflate (La(OTf)₃).

  • Suspend the triflate in anhydrous tetrahydrofuran (THF).

  • Cool the suspension to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of methyl lithium (MeLi) in Et₂O dropwise to the suspension.

  • Allow the reaction mixture to stir at -78 °C for 1-2 hours to ensure the formation of the organolanthanum species. The high oxophilicity of the lanthanide is key to activating the ketone in the subsequent step.

Step 2: Nucleophilic Methylation of 3,3-Difluorocyclobutanone

  • In a separate flame-dried flask under Argon, dissolve 3,3-difluorocyclobutanone in anhydrous THF and cool to -78 °C.

  • Transfer the pre-formed organolanthanum reagent solution from Step 1 to the ketone solution via cannula.

  • Stir the reaction mixture at -78 °C for several hours, monitoring the reaction progress by thin-layer chromatography (TLC) or GC-MS.

  • Upon completion, quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Allow the mixture to warm to room temperature and extract the product with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield crude 3,3-difluoro-1-methylcyclobutanol. Purify via column chromatography.

Step 3: Oxidation to this compound

Rationale: The tertiary alcohol must be oxidized to the carboxylic acid. While many methods exist, a powerful oxidant like ruthenium(VIII) oxide (RuO₄), often generated in situ from RuCl₃ and an oxidant like sodium periodate (NaIO₄), is capable of this transformation. This approach is analogous to the oxidative cleavage of other substrates to form carboxylic acids.[1]

  • Dissolve the purified 3,3-difluoro-1-methylcyclobutanol from Step 2 in a solvent mixture such as acetonitrile, carbon tetrachloride, and water.

  • Add sodium periodate (NaIO₄) to the solution, followed by a catalytic amount of ruthenium(III) chloride (RuCl₃).

  • Stir the biphasic mixture vigorously at room temperature for 12-24 hours. The reaction progress should be monitored carefully.

  • After completion, quench the reaction with isopropanol to consume any excess oxidant.

  • Extract the aqueous layer with dichloromethane (CH₂Cl₂).

  • Combine the organic extracts, dry over Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the resulting crude acid by recrystallization or column chromatography to obtain the final product, this compound.

Applications in Medicinal Chemistry

The true value of this compound lies in its function as a versatile building block. The carboxylic acid moiety serves as a synthetic handle for a wide range of chemical transformations, most commonly amide bond formation, allowing for its seamless integration into a larger molecular framework.

Logical Framework: From Structure to Application

G cluster_features Key Structural Features cluster_benefits Physicochemical Benefits compound 3,3-Difluoro-1-methyl- cyclobutanecarboxylic Acid gem_df gem-Difluoro Group compound->gem_df ring Strained Cyclobutane Ring compound->ring acid Carboxylic Acid Handle compound->acid stability Blocks Metabolic Oxidation gem_df->stability properties Tunes Lipophilicity & pKa gem_df->properties conformation Provides Conformational Constraint ring->conformation vector Enables Synthetic Elaboration acid->vector application Advanced Drug Candidates & Bioactive Scaffolds stability->application properties->application conformation->application vector->application

Caption: Connecting the compound's features to its utility.

By introducing this moiety, a medicinal chemist can:

  • Mitigate Metabolic Liabilities: Replace a known metabolically "soft" spot in a molecule with the stable difluorocyclobutane ring.

  • Optimize Pharmacokinetics: Fine-tune the lipophilicity and acidity of a lead compound to improve its absorption and distribution profile.

  • Enhance Potency and Selectivity: Use the rigid ring structure to lock the molecule into a more bioactive conformation, improving its fit within a target's binding pocket.

Conclusion

This compound is more than just a chemical reagent; it is a strategic component for overcoming common hurdles in drug development. Its synthesis, while non-trivial, is achievable through modern organometallic techniques that circumvent the low reactivity of its ketone precursor. For researchers aiming to enhance the metabolic robustness and fine-tune the physicochemical properties of their compounds, this building block provides a validated and highly effective solution, embodying the principles of modern molecular design. Its continued use is expected to contribute to the development of safer and more effective therapeutics.

References

  • PubChem. (n.d.). 3,3-Difluoro-1-(trifluoromethyl)cyclobutane-1-carboxylic acid. National Center for Biotechnology Information.
  • Google Patents. (n.d.). CN105418406A - 3,3-gem-difluoro cyclobutanecarboxylic acid industrial preparation method.
  • Chemsrc. (n.d.). CAS#:227607-43-4 | 3,3-difluoro-1-methylcyclobutane-1-carboxylic acid.
  • ACS Publications. (2025). Synthesis of gem-Difluorocyclobutanes: Organolanthanum Enabled Synthesis and Divergent Catalytic Functionalization of gem-Difluorocyclobutanols. The Journal of Organic Chemistry.
  • ResearchGate. (n.d.). Synthesis of 3‐fluorocyclobutane‐1‐carboxylic acid (1) from cyclobutanone 2.
  • PubChem. (n.d.). 3,3-Difluorocyclobutane-1-carboxylic acid. National Center for Biotechnology Information.
  • Horgan, C., & O'Sullivan, T. P. (2022). Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres. Current Medicinal Chemistry, 29(13), 2203–2234.

Sources

The Advent and Evolution of Fluorinated Cyclobutanes: A Technical Guide for the Modern Chemist

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Exploration of the Discovery, Synthesis, and Application of a Privileged Scaffold in Medicinal and Materials Chemistry

Introduction: The Emergence of a Unique Chemical Motif

The introduction of fluorine into organic molecules has become a cornerstone of modern drug discovery and materials science. The unique physicochemical properties conferred by fluorine, such as increased metabolic stability, enhanced binding affinity, and altered electronic characteristics, have made fluorinated compounds indispensable tools for molecular design. Among the vast landscape of fluorinated structures, fluorinated cyclobutanes have carved out a significant niche. Their inherent ring strain, coupled with the powerful influence of fluorine substitution, creates a class of molecules with intriguing conformational properties and diverse reactivity. This guide provides a comprehensive overview of the discovery and history of fluorinated cyclobutanes, from their initial synthesis to the sophisticated methodologies employed today. We will delve into the pioneering work that first brought these compounds to light, explore the evolution of synthetic strategies, and examine their burgeoning applications, offering researchers and drug development professionals a thorough understanding of this important chemical scaffold.

Part 1: The Genesis of Fluorinated Cyclobutanes - A Historical Perspective

The story of fluorinated cyclobutanes begins in the mid-20th century, a period of burgeoning interest in organofluorine chemistry. While the synthesis of cyclobutane itself was first reported in 1907, the introduction of fluorine onto this strained four-membered ring presented a new set of challenges and opportunities.

The Pioneering Synthesis: The Work of Engelhardt at DuPont

To the best of our knowledge, the first synthesis of a fluoroalkyl-substituted cyclobutane was reported in 1960 by chemists at DuPont.[1] In a seminal paper published in the Journal of the American Chemical Society, Frederick C. Engelhardt and his colleagues detailed the reaction of cyclobutanecarboxylic acid with sulfur tetrafluoride (SF₄) to produce (trifluoromethyl)cyclobutane. This work was part of a broader exploration of the then-novel fluorinating agent, SF₄, and its ability to convert carboxylic acids to their corresponding trifluoromethyl analogues.

The choice of SF₄ was pivotal. At the time, methods for introducing trifluoromethyl groups were limited and often harsh. The DuPont team demonstrated that SF₄ could serve as a potent deoxofluorinating agent, effectively replacing the carboxylic acid functionality with a stable trifluoromethyl group. This discovery not only provided the first access to a fluorinated cyclobutane but also laid the groundwork for a versatile synthetic methodology that would be refined and expanded upon for decades to come.

Part 2: The Synthetic Arsenal: From Classical Methods to Modern Innovations

The initial synthesis of fluorinated cyclobutanes opened the door to a new area of chemical exploration. Over the years, the synthetic toolbox for accessing these compounds has expanded dramatically, driven by the increasing demand for novel fluorinated building blocks in various scientific disciplines.

Classical Approaches: Building on the Foundation

The early methods for synthesizing fluorinated cyclobutanes largely relied on the functionalization of pre-existing cyclobutane rings. These classical approaches, while foundational, often required harsh conditions and had limited substrate scope.

The pioneering work of Engelhardt established deoxofluorination with SF₄ as a viable route to trifluoromethyl-substituted cyclobutanes. The reaction proceeds through the conversion of the carboxylic acid to an acyl fluoride intermediate, which is then further fluorinated to the trifluoromethyl group.

Mechanism of SF₄ Deoxofluorination of Carboxylic Acids:

The mechanism of this transformation is thought to involve the initial formation of an acyl fluoride, followed by a series of nucleophilic attacks by fluoride and elimination of thionyl fluoride (SOF₂).

SF4_Deoxofluorination cluster_0 Step 1: Acyl Fluoride Formation cluster_1 Step 2: Trifluoromethyl Group Formation RCOOH R-COOH AcylFluoride R-COF RCOOH->AcylFluoride + SF₄ AcylFluoride2 R-COF SF4 SF₄ SOF2 SOF₂ HF HF Trifluoromethyl R-CF₃ AcylFluoride2->Trifluoromethyl + SF₄ SF4_2 SF₄ SOF2_2 SOF₂

Figure 1: Simplified mechanism of SF₄-mediated deoxofluorination.

While effective, the use of SF₄, a toxic and corrosive gas, requires specialized equipment and handling procedures. This led to the development of safer, liquid-phase deoxofluorinating reagents such as diethylaminosulfur trifluoride (DAST) and its derivatives (e.g., Morph-DAST). These reagents offer a more practical alternative for laboratory-scale synthesis.[1]

Experimental Protocol: Deoxofluorination of Cyclobutanecarboxylic Acid with SF₄

Caution: Sulfur tetrafluoride is a highly toxic and corrosive gas. This reaction should only be performed by trained personnel in a well-ventilated fume hood with appropriate safety precautions.

  • Apparatus: A high-pressure autoclave equipped with a magnetic stirrer, pressure gauge, and gas inlet/outlet valves is required.

  • Reagents:

    • Cyclobutanecarboxylic acid (1.0 equiv)

    • Sulfur tetrafluoride (3.0-5.0 equiv)

    • Anhydrous hydrogen fluoride (HF) (optional, as solvent or catalyst)

  • Procedure: a. The autoclave is charged with cyclobutanecarboxylic acid. b. The vessel is cooled in a dry ice/acetone bath, and the required amount of SF₄ is condensed into the autoclave. Anhydrous HF can be added as a solvent if desired. c. The autoclave is sealed and allowed to warm to room temperature, then heated to 100-150 °C for several hours. The reaction progress can be monitored by the pressure drop. d. After cooling, the excess SF₄ and HF are carefully vented through a scrubber containing aqueous potassium hydroxide. e. The crude product is carefully poured onto ice and extracted with a suitable organic solvent (e.g., dichloromethane). f. The organic layer is washed with saturated aqueous sodium bicarbonate, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. g. The resulting (trifluoromethyl)cyclobutane can be purified by distillation.

Another classical approach to monofluorinated cyclobutanes involves the nucleophilic substitution of a suitable leaving group with a fluoride source. This SN2-type fluorination is typically performed on cyclobutylmethyl mesylates or tosylates.

Experimental Protocol: SN2 Fluorination of Cyclobutylmethyl Mesylate

  • Reagents:

    • Cyclobutylmethyl mesylate (1.0 equiv)

    • Tetramethylammonium fluoride (TMAF) (1.5-2.0 equiv)

    • tert-Butanol (solvent)

  • Procedure: a. To a solution of cyclobutylmethyl mesylate in tert-butanol is added tetramethylammonium fluoride. b. The reaction mixture is heated to reflux and stirred for several hours until the starting material is consumed (monitored by TLC or GC-MS). c. The reaction is cooled to room temperature, and the solvent is removed under reduced pressure. d. The residue is partitioned between water and diethyl ether. e. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated carefully. f. The resulting (fluoromethyl)cyclobutane is purified by column chromatography on silica gel.

Modern Synthetic Methodologies: A Paradigm Shift in Efficiency and Selectivity

The late 20th and early 21st centuries have witnessed a revolution in synthetic organic chemistry, and the synthesis of fluorinated cyclobutanes has been no exception. The development of new reagents and catalytic systems has enabled milder, more efficient, and highly selective methods for the introduction of fluorine and fluorinated groups into the cyclobutane scaffold.

A significant improvement in the SF₄-mediated deoxofluorination of carboxylic acids was reported by Pavel Mykhailiuk and coworkers. They discovered that the addition of a catalytic amount of water or HF can significantly accelerate the reaction, allowing it to proceed under milder conditions and with a broader substrate scope.[2] This water-mediated protocol has made the synthesis of trifluoromethyl-substituted cyclobutanes more accessible and practical.[2]

Proposed Role of Water in Accelerating SF₄ Deoxofluorination:

It is hypothesized that water reacts with SF₄ to generate HF in situ. The HF then acts as a catalyst, protonating the carbonyl oxygen and making it more susceptible to nucleophilic attack by fluoride.

The advent of visible-light photoredox catalysis has provided a powerful and mild platform for the introduction of trifluoromethyl groups. The MacMillan group has been at the forefront of this field, developing methods for the C(sp³)–H trifluoromethylation of aminocyclobutanes using a photocatalyst and a suitable trifluoromethyl source, such as a Togni reagent.[3]

Mechanism of Photoredox C-H Trifluoromethylation:

The reaction is initiated by the photoexcitation of the photocatalyst, which then engages in a single-electron transfer (SET) process with the trifluoromethylating reagent to generate a trifluoromethyl radical. This radical can then abstract a hydrogen atom from the cyclobutane ring, followed by a second SET event to generate the product.

Photoredox_Trifluoromethylation cluster_0 Catalytic Cycle PC Photocatalyst (PC) PC_excited PC* PC->PC_excited hν (Visible Light) PC_oxidized PC⁺ PC_excited->PC_oxidized + Togni Reagent Togni Togni Reagent (CF₃⁺ source) CF3_radical •CF₃ Togni->CF3_radical Cyclobutyl_radical Cyclobutyl• CF3_radical->Cyclobutyl_radical + Cyclobutane-H Cyclobutane Cyclobutane-H Product Cyclobutane-CF₃ Cyclobutyl_radical->Product + PC⁺ PC_reduced PC⁻ PC_reduced->PC - e⁻

Figure 2: Generalized photoredox catalytic cycle for C-H trifluoromethylation.

The use of sodium decatungstate as a photocatalyst has been shown to be particularly effective in these transformations.[4][5][6][7][8] Its high-energy excited state allows for efficient hydrogen atom transfer (HAT) from unactivated C-H bonds, enabling the direct functionalization of the cyclobutane ring.[4][5][6][7][8]

Experimental Protocol: Photoredox C-H Trifluoromethylation of an Aminocyclobutane

  • Reagents:

    • Aminocyclobutane substrate (1.0 equiv)

    • Togni reagent II (1.2 equiv)

    • Sodium decatungstate (NaDT) (photocatalyst, 1-5 mol%)

    • Acetonitrile (solvent)

  • Procedure: a. In a nitrogen-filled glovebox, the aminocyclobutane substrate, Togni reagent II, and sodium decatungstate are dissolved in acetonitrile in a reaction vial. b. The vial is sealed and removed from the glovebox. c. The reaction mixture is stirred and irradiated with a blue LED lamp at room temperature for 12-24 hours. d. The reaction is monitored by LC-MS. Upon completion, the solvent is removed under reduced pressure. e. The residue is purified by flash column chromatography on silica gel to afford the trifluoromethylated product.

Part 3: The Impact of Fluorinated Cyclobutanes in Drug Discovery

The unique structural and electronic properties of fluorinated cyclobutanes have made them increasingly attractive motifs in medicinal chemistry. The cyclobutane ring, with its puckered conformation, provides a three-dimensional scaffold that can effectively probe protein binding pockets. The introduction of fluorine can further enhance these interactions and improve the overall pharmacokinetic profile of a drug candidate.

Bioisosteric Replacement: The "Magic" of the Trifluoromethylcyclobutyl Group

One of the most significant applications of fluorinated cyclobutanes is as bioisosteres for other common chemical groups. In particular, the 1-(trifluoromethyl)cyclobutyl group has emerged as a valuable replacement for the sterically demanding and lipophilic tert-butyl group.[2]

Comparative Physicochemical Properties of tert-Butyl and 1-(Trifluoromethyl)cyclobutyl Groups

Propertytert-Butyl1-(Trifluoromethyl)cyclobutyl
Lipophilicity (cLogP) ~1.98~2.5 - 3.0
Steric Hindrance HighHigh
Metabolic Stability Prone to oxidationGenerally more stable
Dipole Moment LowHigher

This bioisosteric replacement can lead to improved metabolic stability, as the C-F bonds are more resistant to enzymatic cleavage than C-H bonds. Furthermore, the altered electronic properties of the fluorinated group can lead to enhanced binding affinity and improved selectivity for the target protein.

Conclusion: A Bright Future for a Strained Ring

The journey of fluorinated cyclobutanes, from their initial discovery in an industrial laboratory to their current status as privileged scaffolds in drug discovery, is a testament to the power of synthetic innovation. The development of new and efficient methods for their synthesis has unlocked a wealth of chemical space for medicinal chemists and materials scientists to explore. As our understanding of the intricate interplay between fluorine substitution and molecular properties continues to grow, we can expect to see fluorinated cyclobutanes play an increasingly important role in the development of next-generation therapeutics and advanced materials. The ongoing research into novel fluorination reactions and catalytic systems promises to further expand the accessibility and utility of these fascinating molecules, ensuring a bright and impactful future for this once-obscure class of compounds.

References

  • Wang, X., Dong, J., & Wang, Q. (2021). Decatungstate as a direct hydrogen atom transfer photocatalyst for synthesis of trifluromethylthioesters from aldehydes. Chinese Chemical Letters, 32(12), 3853-3856.
  • Wang, X., Dong, J., Liu, Y., & Wang, Q. (2021).
  • Wang, X., Dong, J., Liu, Y., & Wang, Q. (2021).
  • Britton, J., & Hyster, T. K. (2020). Development and application of decatungstate catalyzed C–H 18F- and 19F-fluorination, fluoroalkylation and beyond. Chemical Society Reviews, 49(24), 9217-9230.
  • König, B., & Schirmer, T. (2021). Photocatalytic C-H Trifluoromethylthiolation by the Decatungstate Anion. Organic Letters, 23(15), 5964-5968.
  • Gouverneur, V. (2012). Introduction of Fluorine and Fluorine-Containing Functional Groups. Harvard University.
  • Yanai, H., Hoshikawa, S., Kawai, K., & Matsumoto, T. (2020). Synthetic Methods for Four‐Membered Carbocycles Bearing Emerging Fluorinated Motifs. Asian Journal of Organic Chemistry, 9(12), 1946-1969.
  • Mykhailiuk, P. K., et al. (2024). CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. Journal of the American Chemical Society Au, 4(1), 12-21.
  • Nagib, D. A., Scott, M. E., & MacMillan, D. W. C. (2009). Enantioselective α-Trifluoromethylation of Aldehydes via Photoredox Organocatalysis. Journal of the American Chemical Society, 131(31), 10875–10877.
  • Sanford, M. S., & Scott, P. J. H. (2021). SNAr Radiofluorination with In Situ-Generated [18F]Tetramethylammonium Fluoride. Organic Letters, 23(11), 4474–4478.
  • Nagib, D. A., & MacMillan, D. W. C. (2011). Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis.
  • MacMillan, D. W. C., Nagib, D. A., & Scott, M. E. (2009).
  • Sanford, M. S., & Scott, P. J. H. (2021). Tetramethylammonium Fluoride Alcohol Adducts for SNAr Fluorination. The Journal of Organic Chemistry, 86(12), 8050–8058.
  • Sanford, M. S., & Scott, P. J. H. (2021).
  • Verma, R. P. (2024). Deoxyfluorination: A Detailed Overview of Recent Developments. Synthesis, 56(09), 1517-1541.
  • Wang, Y., & Zhu, J. (2018). Synthesis of trifluoromethylated 2H-azirines through Togni reagent-mediated trifluoromethylation followed by PhIO-mediated intramolecular azirination. Beilstein Journal of Organic Chemistry, 14, 1452–1458.
  • Doyle, A. G., & Nielsen, M. K. (2018). Deoxyfluorination with Sulfonyl Fluorides: Navigating Reaction Space with Machine Learning. Journal of the American Chemical Society, 140(14), 4933–4942.
  • Chernykh, A. V., et al. (2025). Synthesis of gem-difluorinated cyclobutane and cyclopentane building blocks. Ukrainica Bioorganica Acta.
  • WuXi STA. (2021). Tetramethylammonium Fluoride Tetrahydrate for SNAr Fluorination of 4-Chlorothiazoles at a Production Scale. Organic Process Research & Development, 25(5), 1162–1169.
  • Sanford, M. S., & Scott, P. J. H. (2019). Room-Temperature Nucleophilic Aromatic Fluorination: Experimental and Theoretical Studies. The Journal of Organic Chemistry, 84(15), 9205–9212.
  • Chernykh, A. V., et al. (2025). Synthesis and Physicochemical Properties of Functionalized cis-2-((Fluoro)alkyl)cyclobutanes. ChemRxiv.

Sources

A Comprehensive Spectroscopic Guide to 3,3-Difluoro-1-methylcyclobutanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery and materials science, fluorinated organic molecules have garnered significant attention. The strategic incorporation of fluorine atoms can dramatically alter a molecule's physicochemical properties, including lipophilicity, metabolic stability, and binding affinity. 3,3-Difluoro-1-methylcyclobutanecarboxylic acid (CAS: 227607-43-4, Molecular Formula: C₆H₈F₂O₂) is an important building block in this domain.[1] Its rigid cyclobutane scaffold, combined with the geminal difluoro group, offers a unique three-dimensional profile for designing novel chemical entities.

This technical guide provides an in-depth analysis of the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for this compound. As a self-validating system, this document is designed for researchers, scientists, and drug development professionals, offering not just the data, but the underlying principles and experimental considerations necessary for robust structural confirmation and quality control.

Molecular Structure and Spectroscopic Implications

The structure of this compound presents several key features that directly influence its spectroscopic signature:

  • Quaternary Carbon (C1): The carbon atom bonded to both the methyl group and the carboxylic acid is quaternary. This lack of an attached proton simplifies the ¹H NMR spectrum but is a key feature in the ¹³C NMR.

  • Geminal Difluoro Group (C3): The two fluorine atoms on C3 create a strong electronic effect and are a major source of coupling in both ¹³C and ¹⁹F NMR spectra.

  • Diastereotopic Protons: The methylene protons on C2 and C4 are diastereotopic due to the chiral center at C1 (even though the molecule is analyzed as a racemate). This non-equivalence is expected to result in complex splitting patterns in the ¹H NMR spectrum.

C1 C1 C2 C2 C1->C2 CH3 CH₃ C1->CH3 COOH COOH C1->COOH C3 C3 C2->C3 C4 C4 C3->C4 F1 F C3->F1 F2 F C3->F2 C4->C1

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for elucidating the carbon-hydrogen-fluorine framework of the molecule. For a comprehensive analysis, ¹H, ¹³C, and ¹⁹F NMR are essential.

Proton (¹H) NMR Spectroscopy

The ¹H NMR spectrum is predicted to show three distinct signals. The protons on the cyclobutane ring (C2 and C4) are chemically non-equivalent and will couple to each other and to the fluorine atoms.

Assignment Predicted δ (ppm) Multiplicity Integration Rationale
-COOH~10-12Broad Singlet1HThe acidic proton of a carboxylic acid is highly deshielded and often exchanges, leading to a broad signal.[2]
-CH₂- (C2, C4)~2.5-3.0Multiplet4HThese methylene protons are diastereotopic. They will exhibit complex splitting due to geminal coupling, vicinal coupling to each other, and coupling to the two fluorine atoms.
-CH₃~1.5Singlet3HThe methyl group is attached to a quaternary carbon and thus shows no proton-proton coupling.
Carbon-¹³ (¹³C) NMR Spectroscopy

The ¹³C NMR spectrum will provide a count of the unique carbon environments and crucial information about carbon-fluorine coupling (JCF). Due to symmetry, five distinct carbon signals are expected.

Assignment Predicted δ (ppm) Predicted Multiplicity (C-F Coupling) Rationale
-C =O~175-180Singlet or small tripletThe carbonyl carbon of a saturated carboxylic acid is found in this downfield region.[3] It may exhibit a small ⁴JCF coupling.
C F₂~115-125Triplet (¹JCF ≈ 280-300 Hz)The direct, one-bond coupling to two fluorine atoms results in a characteristic triplet with a large coupling constant. This is a definitive signal for the CF₂ group.
C 1 (Quaternary)~40-50Triplet (²JCF ≈ 20-30 Hz)This quaternary carbon is coupled to the two fluorine atoms over two bonds.
-C H₂- (C2, C4)~35-45Triplet (²JCF ≈ 20-30 Hz)These two equivalent methylene carbons are coupled to the geminal difluoro group over two bonds.
-C H₃~20-25Singlet or small tripletThe methyl carbon is relatively shielded. It may exhibit a small ³JCF coupling.
Fluorine-¹⁹ (¹⁹F) NMR Spectroscopy

With a natural abundance of 100% and high sensitivity, ¹⁹F NMR is a powerful tool for analyzing fluorinated compounds.[4][5]

Assignment Predicted δ (ppm vs. CFCl₃) Predicted Multiplicity Rationale
-CF₂--90 to -110Multiplet (Quintet or Triplet of Triplets)The two fluorine atoms are chemically equivalent. They will be coupled to the four adjacent protons on C2 and C4, likely resulting in a quintet if the coupling constants are similar.

Infrared (IR) Spectroscopy

The IR spectrum is used to identify the key functional groups present in the molecule. The carboxylic acid and C-F bonds produce strong, characteristic absorption bands.

Wavenumber (cm⁻¹) Vibration Type Intensity Rationale
2500-3300O-H stretch (Carboxylic Acid)Broad, StrongThis very broad absorption is a hallmark of a hydrogen-bonded carboxylic acid dimer.[3][6]
2850-3000C-H stretch (Alkyl)MediumCorresponds to the stretching vibrations of the methyl and methylene C-H bonds.
~1710C=O stretch (Carboxylic Acid)StrongCharacteristic absorption for the carbonyl group in a saturated carboxylic acid dimer.[3]
1000-1200C-F stretchStrongThe carbon-fluorine bonds give rise to one or more strong absorption bands in the fingerprint region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its identity.

m/z Value Assignment Method Rationale
150.0490[M]⁺EI/HRMSThe molecular ion corresponding to the exact mass of C₆H₈F₂O₂.
149.0412[M-H]⁻ESI⁻In negative ion mode Electrospray Ionization (ESI), deprotonation of the carboxylic acid is the most common event.
105[M-COOH]⁺EILoss of the carboxylic acid group (45 Da) is a common fragmentation pathway.
130[M-HF]⁺EILoss of hydrogen fluoride (20 Da) is a possible fragmentation for fluorinated compounds.

Experimental Protocols & Workflow

To ensure the acquisition of high-quality, reproducible data, the following standardized protocols should be implemented.

Workflow for Spectroscopic Analysis

cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Confirmation Prep Weigh ~5-10 mg of This compound NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Prep->NMR Dissolve in appropriate solvent or use neat IR IR Spectroscopy (ATR) Prep->IR Dissolve in appropriate solvent or use neat MS Mass Spectrometry (ESI-TOF) Prep->MS Dissolve in appropriate solvent or use neat Process Process & Analyze Spectra NMR->Process Acquire Data IR->Process Acquire Data MS->Process Acquire Data Confirm Confirm Structure Process->Confirm Correlate Data

Caption: Standard workflow for the complete spectroscopic characterization of a small molecule.

NMR Sample Preparation and Acquisition
  • Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00) if the solvent does not contain it.

  • Instrumentation: Use a 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

  • ¹H NMR: Acquire data with a 30° pulse angle, a relaxation delay of 1 second, and 16-32 scans.

  • ¹³C NMR: Acquire data using a proton-decoupled pulse sequence, a 45° pulse angle, a relaxation delay of 2 seconds, and accumulate 1024-2048 scans for adequate signal-to-noise.

  • ¹⁹F NMR: Acquire data using a proton-decoupled sequence with a 45° pulse angle, a relaxation delay of 2 seconds, and 64-128 scans. Reference the spectrum to an external standard like CFCl₃.

IR Sample Preparation and Acquisition
  • Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Collect the spectrum over a range of 4000-600 cm⁻¹ by co-adding 32 scans at a resolution of 4 cm⁻¹. Perform a background scan of the clean ATR crystal before analyzing the sample.

Mass Spectrometry Sample Preparation and Acquisition
  • Instrumentation: Use a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, coupled with an ESI source.

  • Sample Preparation: Prepare a dilute solution of the sample (~10 µg/mL) in a suitable solvent mixture (e.g., 50:50 acetonitrile:water with 0.1% formic acid for positive mode or without acid for negative mode).

  • Acquisition: Infuse the sample solution into the mass spectrometer at a flow rate of 5-10 µL/min. Acquire data in both positive and negative ion modes over a mass range of m/z 50-500.

Conclusion

The combination of NMR, IR, and MS provides a comprehensive and unambiguous characterization of this compound. The ¹H and ¹³C NMR spectra define the carbon-hydrogen backbone and reveal key couplings to the fluorine atoms. ¹⁹F NMR directly probes the fluorine environment, while IR spectroscopy confirms the presence of the critical carboxylic acid and C-F functional groups. Finally, high-resolution mass spectrometry validates the elemental composition and molecular weight. This guide serves as a foundational reference for the analysis of this important fluorinated building block, ensuring its reliable identification and use in advanced research and development applications.

References

  • Chemsrc. (n.d.). CAS#:227607-43-4 | 3,3-difluoro-1-methylcyclobutane-1-carboxylic acid.
  • Chemistry LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles.
  • University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions.
  • Yu, J., et al. (2019). New Frontiers and Developing Applications in 19F NMR. Molecules, 24(8), 1579.
  • da Silva, R. R., et al. (2019). High Throughput Mass Spectrometry Platform for Prospecting High Value Chemicals from Bioconversion of Glycerin. Journal of the Brazilian Chemical Society, 30(9).

Sources

An In-Depth Technical Guide to 3,3-Difluoro-1-methylcyclobutanecarboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 3,3-Difluoro-1-methylcyclobutanecarboxylic acid, a fluorinated building block of significant interest in medicinal chemistry and drug discovery. We will delve into its chemical identity, synthesis, spectroscopic profile, key applications, and safety considerations, offering field-proven insights and practical methodologies.

Core Compound Identification

A precise understanding of a compound's identifiers is the foundation of reproducible research. This compound is a unique molecule whose properties are defined by its specific arrangement of atoms.

Chemical Structure:

Caption: 2D structure of this compound.

Table 1: Core Identifiers for this compound

IdentifierValueSource
CAS Number 227607-43-4[1][2]
Molecular Formula C6H8F2O2[1]
Molecular Weight 150.12 g/mol [1]
IUPAC Name 3,3-difluoro-1-methylcyclobutane-1-carboxylic acid
SMILES CC1(C(=O)O)CC(F)(F)C1[1]
InChI Key IBUYIDRQPFGVIL-UHFFFAOYSA-N[1]

Synthesis and Manufacturing

Synthesis_Workflow cluster_ester_synthesis Ester Synthesis cluster_acid_synthesis Carboxylic Acid Synthesis Start Methyl Acrylate & 1,1-dichloro-2,2-difluoroethylene Addition [2+2] Cycloaddition Start->Addition Intermediate_Ester Methyl 2,2-dichloro-3,3- difluorocyclobutane-1-carboxylate Addition->Intermediate_Ester Methylation Enolate Formation & Methylation (e.g., LDA, CH3I) Intermediate_Ester->Methylation Target_Ester Methyl 3,3-difluoro-1- methylcyclobutane-1-carboxylate Methylation->Target_Ester Hydrolysis Ester Hydrolysis (e.g., LiOH, THF/H2O) Target_Ester->Hydrolysis Final_Product 3,3-Difluoro-1-methylcyclobutane carboxylic acid Hydrolysis->Final_Product

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol: A Plausible Synthetic Approach

Part 1: Synthesis of Methyl 3,3-difluoro-1-methylcyclobutane-1-carboxylate

  • [2+2] Cycloaddition: The synthesis would likely commence with a thermal [2+2] cycloaddition between methyl acrylate and 1,1-dichloro-2,2-difluoroethylene to form methyl 2,2-dichloro-3,3-difluorocyclobutane-1-carboxylate.[3] This reaction is typically performed at elevated temperatures.

  • Reductive Dechlorination: The resulting dichlorocyclobutane would then undergo reductive dechlorination to yield methyl 3,3-difluorocyclobutane-1-carboxylate.

  • Methylation: The ester is then deprotonated at the alpha-position using a strong, non-nucleophilic base like lithium diisopropylamide (LDA) at low temperatures (e.g., -78 °C) to form the corresponding enolate. This is followed by quenching with an electrophilic methyl source, such as methyl iodide, to introduce the methyl group at the 1-position. A similar methylation procedure has been described for methyl cyclobutane carboxylate.

Part 2: Hydrolysis to this compound

  • Saponification: The final step is the hydrolysis of the methyl ester. This is typically achieved by treating methyl 3,3-difluoro-1-methylcyclobutane-1-carboxylate with a base such as lithium hydroxide in a mixture of tetrahydrofuran (THF) and water.[4] The reaction mixture is usually heated to reflux to ensure complete conversion.

  • Acidification and Extraction: After the reaction is complete, the mixture is cooled and acidified with a strong acid (e.g., HCl) to protonate the carboxylate salt. The desired carboxylic acid is then extracted into an organic solvent, dried, and concentrated to yield the final product.

Spectroscopic Profile

Table 2: Predicted Spectroscopic Data

TechniquePredicted FeaturesRationale and Comparative Data
¹H NMR Carboxylic Acid Proton (COOH): A broad singlet between 10-13 ppm. Cyclobutane Protons (CH₂): Multiplets in the range of 2.5-3.5 ppm. Methyl Protons (CH₃): A singlet around 1.5 ppm.The chemical shift of the acidic proton is characteristic for carboxylic acids.[5] For the non-methylated analogue, 3,3-Difluorocyclobutanecarboxylic acid, the cyclobutane protons appear as multiplets between 2.79-3.06 ppm, and the carboxylic acid proton is a broad singlet at 12.11 ppm.[6] The addition of the methyl group at C1 is expected to shift the adjacent cyclobutane protons slightly and introduce a new singlet for the methyl group.
¹³C NMR Carbonyl Carbon (C=O): A signal in the range of 175-185 ppm. Difluorinated Carbon (CF₂): A triplet centered around 118 ppm due to C-F coupling. Quaternary Carbon (C-CH₃): A signal in the range of 40-50 ppm. Cyclobutane Carbons (CH₂): Signals in the range of 30-40 ppm, likely showing coupling to fluorine. Methyl Carbon (CH₃): A signal around 20-25 ppm.For 3,3-Difluorocyclobutanecarboxylic acid, the carbonyl carbon appears at 179.6 ppm, and the CF₂ carbon is a doublet of doublets at 118.0 ppm (J = 284, 271 Hz).[6] The other cyclobutane carbons appear at 38.1 ppm (triplet, J = 24.8 Hz) and 26.0 ppm (doublet of doublets, J = 14.0, 5.7 Hz).[6] The introduction of the methyl group will create a new quaternary carbon signal and a methyl carbon signal in the expected regions.
IR Spectroscopy O-H Stretch: A very broad band from 2500-3300 cm⁻¹. C=O Stretch: A strong, sharp band between 1700-1750 cm⁻¹. C-F Stretch: Strong absorptions in the 1000-1200 cm⁻¹ region.The broad O-H and strong C=O stretches are characteristic of a carboxylic acid dimer formed through hydrogen bonding.[5][7] The C-F stretches are expected in their typical region for gem-difluoro compounds.
Mass Spectrometry (EI) Molecular Ion (M⁺): A peak at m/z 150. Major Fragments: Loss of COOH (m/z 105), loss of F (m/z 131), and cleavage of the cyclobutane ring.The fragmentation of cyclobutane derivatives upon electron impact is characterized by ring cleavage.[1] For carboxylic acids, the loss of the carboxyl group is a common fragmentation pathway.[8]

Applications in Drug Development

The unique conformational constraints and electronic properties imparted by the 3,3-difluoro-1-methylcyclobutane moiety make it a valuable scaffold in modern drug design. Its primary application lies in its use as a building block for complex bioactive molecules, most notably as a component of inhibitors targeting the Hepatitis C Virus (HCV) non-structural protein 5A (NS5A).

HCV NS5A Inhibitors:

HCV NS5A is a crucial protein for viral replication and assembly, making it a prime target for antiviral therapies.[9] Several potent NS5A inhibitors, such as Daclatasvir, feature complex molecular architectures that can be modified to improve their pharmacokinetic and pharmacodynamic profiles. The 3,3-difluoro-1-methylcyclobutane moiety serves as a bioisostere for other chemical groups, offering advantages such as:

  • Metabolic Stability: The C-F bond is significantly stronger than a C-H bond, which can block metabolic oxidation at that position, leading to a longer half-life of the drug.

  • Conformational Rigidity: The cyclobutane ring restricts the rotational freedom of the molecule, which can lead to a more favorable binding conformation with the target protein and increase potency.

  • Modulation of Physicochemical Properties: The introduction of fluorine can alter the lipophilicity and pKa of the molecule, which can in turn affect its absorption, distribution, metabolism, and excretion (ADME) properties.

While specific publicly available examples of marketed drugs containing the this compound moiety are not yet prevalent, its ester, methyl 3,3-difluoro-1-methylcyclobutane-1-carboxylate, is commercially available as a building block for the synthesis of these types of antiviral agents.[10]

Application_Logic Target_Compound 3,3-Difluoro-1-methyl- cyclobutanecarboxylic acid Ester_Intermediate Esterification Target_Compound->Ester_Intermediate Amide_Coupling Amide Coupling Ester_Intermediate->Amide_Coupling NS5A_Inhibitor HCV NS5A Inhibitor Scaffold Amide_Coupling->NS5A_Inhibitor Improved_Properties Enhanced Metabolic Stability Improved Binding Affinity Favorable ADME Profile NS5A_Inhibitor->Improved_Properties

Caption: Role of the target compound in the synthesis of HCV NS5A inhibitors.

Safety and Handling

As a fluorinated carboxylic acid, this compound requires careful handling to minimize exposure and ensure laboratory safety. While a specific, comprehensive safety data sheet (SDS) for this compound is not widely available, general precautions for this class of chemicals should be strictly followed.

General Safety Precautions:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[11]

  • Ventilation: Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.[11]

  • Avoid Contact: Avoid direct contact with skin, eyes, and clothing. In case of contact, flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[11]

  • Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong bases and oxidizing agents. Keep the container tightly sealed.[11]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Table 3: Hazard Classifications for a Structurally Similar Compound (3,3-Difluorocyclobutanecarboxylic acid)

Hazard StatementDescription
H302 + H312Harmful if swallowed or in contact with skin
H315Causes skin irritation
H319Causes serious eye irritation
H335May cause respiratory irritation

Source:[2]

Conclusion

This compound is a valuable and versatile building block for the synthesis of advanced pharmaceutical intermediates. Its unique structural and electronic properties, conferred by the gem-difluoro group on a conformationally restricted cyclobutane ring, make it an attractive component for the design of novel therapeutics, particularly in the field of antiviral drug discovery. A thorough understanding of its synthesis, spectroscopic characteristics, and handling requirements is essential for its effective and safe utilization in research and development. As the demand for more sophisticated and effective pharmaceuticals continues to grow, the importance of such unique fluorinated building blocks is poised to increase significantly.

References

  • Chemsrc. CAS#:227607-43-4 | 3,3-difluoro-1-methylcyclobutane-1-carboxylic acid.
  • Bak, D. A., & Conrow, K. (1966). Mass Spectra of Certain Cyclobutanecarboxylates. The Journal of Organic Chemistry, 31(11), 3608-3611.
  • Google Patents. CN105418406A - 3,3-gem-difluoro cyclobutanecarboxylic acid industrial preparation method.
  • ResearchGate. FDA approved HCV NS5A inhibitors with different types of central core.
  • Chemistry LibreTexts. 20.8: Spectroscopy of Carboxylic Acids and Nitriles. (2024).
  • Spectroscopy Online. The C=O Bond, Part III: Carboxylic Acids. (2018).
  • PrepChem.com. Synthesis of methyl 1-methylcyclobutane carboxylate.
  • UCLA Department of Chemistry and Biochemistry. IR: carboxylic acids.
  • ResearchGate. Hydrolysis of methyl ester 7‐i. i) 1 M LiOH(aq), THF/H2O, reflux, 3 h, 5 b‐I, quant.
  • HD-Science.com. methyl 3, 3-difluoro-1-methylcyclobutane-1-carboxylate, min 97%, 1 gram.

Sources

Methodological & Application

Application Notes and Protocols for 3,3-Difluoro-1-methylcyclobutanecarboxylic Acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Modern Building Block for Complex Challenges

In the landscape of contemporary drug discovery, the pursuit of molecules with optimized ADME (Absorption, Distribution, Metabolism, and Excretion) properties, enhanced potency, and novel intellectual property is relentless. Saturated carbocycles, particularly strained ring systems, have emerged as powerful tools for medicinal chemists to escape the "flatland" of aromatic scaffolds, offering improved three-dimensional diversity and physicochemical properties.[1] Among these, the cyclobutane motif is increasingly utilized to induce conformational restriction, block metabolic weak spots, and serve as a rigid scaffold for directing key pharmacophores.[1][2]

The strategic introduction of fluorine atoms can profoundly alter a molecule's metabolic stability, acidity, lipophilicity, and binding interactions.[3] This guide focuses on the specific building block 3,3-Difluoro-1-methylcyclobutanecarboxylic acid (CAS: 227607-43-4) , a unique scaffold that combines the conformational rigidity of the cyclobutane ring, the metabolic blocking and electronic modulating effects of a gem-difluoro group, and the steric influence of a quaternary methyl center. This trifecta of features makes it a highly valuable bioisostere for common, but often metabolically labile, structural motifs such as gem-dimethyl or tert-butyl groups.

These notes provide a comprehensive overview of the rationale, synthesis, and application of this building block for researchers, scientists, and drug development professionals aiming to leverage its unique properties in their medicinal chemistry programs.

Part 1: Physicochemical Properties and Strategic Design Rationale

The utility of this compound stems from its distinct combination of structural and electronic features. The gem-difluoro substitution at the C3 position acts as a non-polar, non-hydrolyzable mimic of a carbonyl group and, more importantly, blocks potential metabolic oxidation at that position, a common liability for simple cycloalkanes. The methyl group at the C1 quaternary center provides steric bulk and can be used to probe hydrophobic pockets within a target protein, mimicking motifs like the isopropyl or tert-butyl group while offering a different conformational and metabolic profile.[4]

Rationale as a Bioisostere

A bioisostere is a chemical substituent that can be interchanged with another to produce a new molecule with similar biological activity, often to enhance desired physicochemical or pharmacokinetic properties.[2] The 3,3-difluoro-1-methylcyclobutane core serves as an excellent bioisostere for several common functionalities.

  • tert-Butyl & Isopropyl Replacement: The quaternary center created by the methyl and carboxyl groups, combined with the rigid cyclobutane ring, provides a three-dimensional structure that can effectively mimic a tert-butyl or isopropyl group. Unlike these aliphatic groups, which are susceptible to CYP450-mediated oxidation, the fluorinated cyclobutane ring is significantly more resistant to metabolic degradation.[5]

The diagram below illustrates the concept of using the 3,3-difluoro-1-methylcyclobutane moiety as a metabolically robust bioisostere for a gem-dimethyl group.

G cluster_0 Metabolically Labile Moiety cluster_1 Bioisosteric Replacement a a b b a->b Bioisosteric Replacement caption Bioisosteric replacement of a gem-dimethyl group. G start Methyl 3,3-difluorocyclobutanecarboxylate intermediate Methyl 3,3-difluoro-1-methylcyclobutanecarboxylate start->intermediate Step 1: α-Methylation step1_reagents 1) LDA, THF, -78 °C 2) MeI step1_reagents->start product This compound intermediate->product Step 2: Saponification step2_reagents LiOH or NaOH THF/H₂O step2_reagents->intermediate

Proposed synthesis of the title compound.
Protocol 1: Synthesis of this compound

Causality and Self-Validation: This protocol relies on the generation of a lithium enolate using Lithium Diisopropylamide (LDA). LDA is a strong, sterically hindered base, making it ideal for quantitatively deprotonating the α-carbon of the ester without competing nucleophilic attack at the carbonyl group. [7][8]The reaction is performed at low temperature (-78 °C) to ensure kinetic control and prevent side reactions. The success of each step can be validated by standard analytical techniques (TLC, NMR, LC-MS) before proceeding.

Materials:

  • Methyl 3,3-difluorocyclobutanecarboxylate (CAS: 1234616-13-7) [9]* Diisopropylamine

  • n-Butyllithium (n-BuLi), 2.5 M in hexanes

  • Iodomethane (MeI)

  • Anhydrous Tetrahydrofuran (THF)

  • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl), 1 M

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Saturated aqueous sodium chloride (Brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethyl acetate (EtOAc)

  • Hexanes

Step 1: α-Methylation to form Methyl 3,3-difluoro-1-methylcyclobutanecarboxylate

  • LDA Preparation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous THF and cool to -78 °C (acetone/dry ice bath). Add diisopropylamine (1.1 equivalents) via syringe. Slowly add n-BuLi (1.05 equivalents) dropwise, maintaining the temperature below -70 °C. Stir the resulting solution at -78 °C for 30 minutes. This in-situ preparation generates fresh, highly active LDA.

  • Enolate Formation: To the freshly prepared LDA solution, add a solution of methyl 3,3-difluorocyclobutanecarboxylate (1.0 equivalent) in anhydrous THF dropwise via a syringe pump over 30 minutes. Ensure the internal temperature remains below -70 °C. Stir the mixture at -78 °C for 1 hour. The acidic α-proton is abstracted to form the lithium enolate quantitatively.

  • Alkylation: Add iodomethane (1.2 equivalents) dropwise to the enolate solution at -78 °C. Allow the reaction to stir at this temperature for 2-3 hours, then warm slowly to room temperature overnight.

  • Work-up & Purification: Quench the reaction by slowly adding saturated aqueous NaHCO₃. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel (e.g., using a hexanes/ethyl acetate gradient) to yield pure methyl 3,3-difluoro-1-methylcyclobutanecarboxylate. [10] Step 2: Saponification to form this compound

  • Hydrolysis: Dissolve the purified methyl ester from Step 1 in a mixture of THF and water (e.g., 3:1 v/v). Add LiOH (2.0-3.0 equivalents) and stir the mixture vigorously at room temperature. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-16 hours).

  • Work-up & Isolation: Once the reaction is complete, remove the THF under reduced pressure. Dilute the remaining aqueous solution with water and wash with diethyl ether or dichloromethane to remove any non-polar impurities. Carefully acidify the aqueous layer to pH ~2-3 with 1 M HCl.

  • Extraction: Extract the acidified aqueous layer with ethyl acetate (3x). Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the final product, this compound, typically as a solid or viscous oil.

Part 3: Application in Medicinal Chemistry - A Framework for Kinase Inhibitors

The unique structural features of this compound make it an attractive building block for various therapeutic targets, particularly in the realm of kinase inhibitors. The Janus kinase (JAK) family of enzymes, for example, are critical targets for autoimmune and inflammatory diseases. [11][12]Patent literature discloses that cyclobutane and methylcyclobutane derivatives are potent JAK inhibitors, highlighting the value of this core scaffold in achieving desired biological activity. [6][13]

Case Study Framework: Designing Novel JAK Inhibitors

Many kinase inhibitors feature a core heterocyclic motif that binds to the ATP-binding site, appended with various substituents that occupy adjacent hydrophobic and solvent-exposed regions. The 3,3-difluoro-1-methylcyclobutane moiety can be incorporated to replace a metabolically vulnerable group, such as a tert-butyl or isopropyl group, often found in this class of inhibitors.

Hypothetical Design Strategy:

  • Objective: Improve the metabolic stability and pharmacokinetic profile of a lead compound containing a tert-butyl group responsible for hydrophobic interactions.

  • Strategy: Replace the tert-butyl group with the 3,3-difluoro-1-methylcyclobutane moiety via an amide linkage.

  • Expected Outcome: The fluorinated scaffold is expected to be more resistant to oxidative metabolism. The rigid cyclobutane ring will project the methyl group into the hydrophobic pocket while maintaining a defined conformation, potentially preserving or enhancing binding affinity. The fluorine atoms can also modulate local electronic environments, potentially influencing off-target activities or membrane permeability.

Protocol 2: Amide Coupling to a Core Scaffold

This protocol describes the standard and reliable procedure for coupling the synthesized carboxylic acid to a representative amine-containing fragment (e.g., an amino-heterocycle common in kinase inhibitors).

Causality and Self-Validation: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient peptide coupling reagent that minimizes racemization and side reactions. It activates the carboxylic acid to form a reactive ester, which is then readily displaced by the amine nucleophile. DIPEA is a non-nucleophilic base used to scavenge the acid produced during the reaction. Progress is monitored by LC-MS to confirm product formation and consumption of starting materials.

Materials:

  • This compound (from Protocol 1)

  • Amine-containing core scaffold (e.g., 4-amino-pyrazole)

  • HATU

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Water

Procedure:

  • Reaction Setup: To a solution of this compound (1.0 equivalent) in anhydrous DMF, add the amine-containing core scaffold (1.1 equivalents) and DIPEA (3.0 equivalents).

  • Activation and Coupling: Add HATU (1.2 equivalents) portion-wise to the stirred solution at room temperature.

  • Reaction Monitoring: Stir the reaction at room temperature for 2-12 hours. Monitor the formation of the amide product by LC-MS.

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with water (2x) and brine (1x).

  • Isolation and Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography or preparative HPLC to yield the final target molecule.

Conclusion

This compound represents a sophisticated and highly valuable building block for modern medicinal chemistry. Its unique combination of a rigid, conformationally defined core, a metabolically robust gem-difluoro motif, and a quaternary methyl group provides a powerful tool for addressing common challenges in drug design, such as poor metabolic stability and the need for novel, three-dimensional chemical space. The synthetic protocols and strategic applications outlined in this guide provide a framework for researchers to effectively incorporate this promising scaffold into their drug discovery programs, with particular potential in the design of next-generation kinase inhibitors.

References

  • Royal Society of Chemistry. (1993). General synthesis of methyl- and dimethyl -cyclobutanes from simple 1,3-diols by phase transfer catalysis. Journal of the Chemical Society, Perkin Transactions 1. [Link]
  • Chemsrc. (2025). 3,3-difluoro-1-methylcyclobutane-1-carboxylic acid. Chemsrc.com. [Link]
  • Google Patents. (2011).
  • Industrial Phase-Transfer Catalysis. (n.d.).
  • Wouters, J., et al. (n.d.).
  • Mykhailiuk, P. K. (n.d.). CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. NIH. [Link]
  • Reddit. (2023). Iterative alkylation of an ester with LDA. r/Chempros. [Link]
  • PubChem. (n.d.).
  • Google Patents. (n.d.). US9314464B2 - Compounds and compositions as protein kinase inhibitors.
  • Google APIs. (2011). WO 2011/103423 A1. [Link]
  • ResearchGate. (n.d.). Drug candidates bearing 1,3-disubstituted cyclobutane moieties. [Link]
  • Chemistry LibreTexts. (2014). 19.
  • American Chemical Society. (n.d.). Asymmetric Transfer Hydrogenation of Cyclobutenediones. Journal of the American Chemical Society. [Link]
  • National Institutes of Health. (n.d.). A Comprehensive Overview of Globally Approved JAK Inhibitors. PMC - PubMed Central. [Link]
  • Chemistry LibreTexts. (2025). 22.
  • National Institutes of Health. (2025). Diastereoselective synthesis of multi-substituted cyclobutanes via catalyst-controlled regiodivergent hydrophosphination of acyl bicyclobutanes. PMC - PubMed Central. [Link]
  • MDPI. (n.d.).
  • YouTube. (2019).
  • Chemistry LibreTexts. (2024). 1.
  • U.S. Food & Drug Administration. (2021). Janus Kinase (JAK)
  • National Institutes of Health. (n.d.). Revealing innovative JAK1 and JAK3 inhibitors: a comprehensive study utilizing QSAR, 3D-Pharmacophore screening, molecular docking, molecular dynamics, and MM/GBSA analyses. PMC - PubMed Central. [Link]

Sources

The Ascendant Role of 3,3-Difluoro-1-methylcyclobutanecarboxylic Acid in Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An Application and Protocol Guide

Introduction: The Strategic Value of the 1-Methyl-3,3-difluorocyclobutyl Moiety

In the landscape of contemporary drug discovery and materials science, the strategic incorporation of fluorine continues to be a paramount tool for modulating molecular properties. The gem-difluoro group, in particular, serves as a powerful bioisosteric replacement for carbonyls, ethers, and other polar functional groups, offering a unique blend of increased lipophilicity, enhanced metabolic stability, and modulated pKa without a significant steric penalty.[1][2][3] The cyclobutane ring, a strained yet stable four-membered carbocycle, provides a rigid, three-dimensional scaffold that can effectively orient substituents into desired vectors, a concept often termed "escaping flatland" in medicinal chemistry.[4][5]

This guide focuses on 3,3-Difluoro-1-methylcyclobutanecarboxylic acid (CAS 227607-43-4), a building block that synergizes these features.[6][] The gem-difluoro group locks the conformation of the cyclobutane ring and acts as a polar lipophilic hydrogen bond acceptor. The quaternary center introduced by the methyl group provides a defined stereochemical anchor, preventing epimerization at the C1 position and offering a valuable handle for probing steric interactions in target binding pockets. The carboxylic acid functionality serves as a versatile anchor for a wide array of synthetic transformations, making this building block an exceptionally valuable starting point for complex molecule synthesis.

This document provides researchers, scientists, and drug development professionals with a detailed overview of the applications and step-by-step protocols for leveraging this powerful synthetic intermediate.

Physicochemical Properties and Handling

A clear understanding of a building block's properties is foundational to its successful application.

PropertyValueSource
CAS Number 227607-43-4[6][]
Molecular Formula C₆H₈F₂O₂[]
Molecular Weight 150.12 g/mol []
Appearance Solid (Typical)
pKa (Predicted) ~4.5 - 5.0N/A
cLogP (Predicted) ~1.0 - 1.5N/A

Handling & Storage: Store in a cool, dry, well-ventilated area. Keep containers tightly closed. As with many carboxylic acids, it is considered an irritant; appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times.

Core Synthetic Applications and Protocols

The carboxylic acid handle is a gateway to numerous functional groups. Below are detailed protocols for the most critical transformations, with an emphasis on the rationale behind procedural choices.

Application 1: Amide Bond Formation - The Workhorse Reaction

The most direct application of a carboxylic acid is its conversion to an amide, a cornerstone reaction in medicinal chemistry.[8] The choice of coupling reagent is critical and depends on the amine's nucleophilicity, steric hindrance, and the presence of other sensitive functional groups.

G cluster_process Coupling Process Acid 3,3-Difluoro-1-methyl- cyclobutanecarboxylic acid Activation Activation Step Acid->Activation Amine Primary or Secondary Amine (R-NH₂ or R₂NH) Coupling Nucleophilic Attack Amine->Coupling Activation->Coupling Activated Ester Intermediate Product Target Amide Coupling->Product Reagents Coupling Reagent (e.g., HATU) + Base (e.g., DIPEA) in Aprotic Solvent (e.g., DMF) Reagents->Activation

Caption: Workflow for Amide Coupling.

Protocol 1.1: HATU-Mediated Amide Coupling

Principle: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) is a highly efficient coupling reagent that converts the carboxylic acid into a reactive O-acylisourea intermediate, which is then readily attacked by the amine.[9] It is often preferred for hindered substrates or less nucleophilic amines due to its high reactivity and the lower propensity for racemization at adjacent stereocenters (though not a concern for our quaternary C1).

Materials:

  • This compound (1.0 equiv)

  • Amine (1.1 equiv)

  • HATU (1.2 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Ethyl acetate (EtOAc)

  • Magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, nitrogen atmosphere setup

Step-by-Step Procedure:

  • To a flame-dried round-bottom flask under a nitrogen atmosphere, add this compound (e.g., 150 mg, 1.0 mmol).

  • Dissolve the acid in anhydrous DMF (5 mL).

  • Add the desired amine (1.1 mmol, 1.1 equiv).

  • Add HATU (456 mg, 1.2 mmol, 1.2 equiv) to the solution.

  • Cool the flask to 0 °C in an ice bath.

  • Add DIPEA (0.52 mL, 3.0 mmol, 3.0 equiv) dropwise to the stirring solution. Causality Insight: DIPEA is a non-nucleophilic base used to deprotonate the carboxylic acid and neutralize the HCl byproduct without competing in the coupling reaction.[9]

  • Remove the ice bath and allow the reaction to stir at room temperature for 2-16 hours. Monitor progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with EtOAc (20 mL) and wash with saturated aqueous NaHCO₃ (2 x 15 mL) to remove unreacted acid and acidic byproducts.

  • Wash the organic layer with brine (15 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting crude amide by flash column chromatography.

Application 2: Functional Group Interconversions

Expanding the utility of the core scaffold requires robust methods for converting the carboxylic acid into other key functional groups.

G cluster_products Derived Functional Groups Acid 3,3-Difluoro-1-methyl- cyclobutanecarboxylic acid Ester Ester Acid->Ester R'OH, H⁺ (cat.) or SOCl₂, R'OH Alcohol Primary Alcohol Acid->Alcohol 1. SOCl₂ 2. NaBH₄ or BH₃•THF Amine Primary Amine (via Curtius) Acid->Amine 1. (COCl)₂, cat. DMF 2. NaN₃ 3. Δ, t-BuOH 4. HCl

Caption: Key Functional Group Interconversions.

Protocol 2.1: Conversion to a Primary Alcohol (Reduction)

Principle: Direct reduction of carboxylic acids can be achieved with strong hydrides like borane (BH₃). A common and effective method involves the use of a borane-tetrahydrofuran complex (BH₃•THF). This reagent is selective for carboxylic acids over many other functional groups like esters.

Materials:

  • This compound (1.0 equiv)

  • Borane-tetrahydrofuran complex (BH₃•THF), 1 M solution in THF (2.0-3.0 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Ethyl acetate (EtOAc)

  • Magnesium sulfate (MgSO₄)

Step-by-Step Procedure:

  • In a flame-dried flask under nitrogen, dissolve the carboxylic acid (150 mg, 1.0 mmol) in anhydrous THF (5 mL).

  • Cool the solution to 0 °C.

  • Slowly add the 1 M solution of BH₃•THF (2.5 mL, 2.5 mmol, 2.5 equiv) dropwise via syringe. Safety Insight: Borane reacts with moisture and air; ensure an inert atmosphere. The addition is exothermic and generates hydrogen gas.

  • After the addition is complete, remove the ice bath and stir the reaction at room temperature for 4-6 hours, or until the reaction is complete by TLC.

  • Carefully quench the reaction by cooling to 0 °C and slowly adding 1 M HCl (5 mL) dropwise to destroy excess borane.

  • Stir for 30 minutes, then dilute with EtOAc (20 mL).

  • Wash with saturated NaHCO₃ (15 mL) and brine (15 mL).

  • Dry the organic layer over MgSO₄, filter, and concentrate.

  • Purify the resulting alcohol via flash chromatography.

Application 3: Decarboxylative Functionalization

Modern synthetic methods allow for the direct replacement of the entire carboxylic acid group with other fragments via radical intermediates. Photoredox catalysis is a powerful tool for this transformation under mild conditions.[10][11][12]

Protocol 3.1: Decarboxylative Arylation (Photoredox)

Principle: A photocatalyst, upon excitation by visible light, can oxidize the carboxylate to generate a carboxyl radical, which rapidly extrudes CO₂ to form a cyclobutyl radical. This radical can then engage in cross-coupling with an appropriate partner, such as an electron-deficient arene.[12]

Materials:

  • This compound (1.0 equiv)

  • Electron-deficient arene (e.g., 4-cyanopyridine) (1.5 equiv)

  • Photocatalyst (e.g., Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆) (1-2 mol%)

  • Inorganic base (e.g., Cs₂CO₃) (1.5 equiv)

  • Anhydrous, degassed solvent (e.g., DMSO or Acetonitrile)

  • Blue LED light source (e.g., 450 nm)

  • Schlenk flask or similar vial for inert atmosphere reactions

Step-by-Step Procedure:

  • To a Schlenk flask, add the carboxylic acid (150 mg, 1.0 mmol), the arene coupling partner (1.5 mmol), the photocatalyst (0.01-0.02 mmol), and Cs₂CO₃ (489 mg, 1.5 mmol).

  • Evacuate and backfill the flask with nitrogen or argon three times.

  • Add anhydrous, degassed solvent (5 mL) via syringe.

  • Stir the reaction mixture at room temperature, positioned approximately 5-10 cm from a blue LED light source. Use a fan to maintain ambient temperature.

  • Monitor the reaction by LC-MS over 12-24 hours. Insight: The success of photoredox reactions is highly dependent on substrate, catalyst, and solvent. Optimization may be required.

  • Upon completion, dilute the mixture with water (20 mL) and extract with EtOAc (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate.

  • Purify the product by flash chromatography.

Conclusion

This compound is more than just a fluorinated building block; it is a sophisticated synthetic intermediate that offers a pre-installed, rigid 3D scaffold with a non-racemizable quaternary center. Its gem-difluoro motif provides a proven strategy for enhancing metabolic stability and modulating electronic properties, making it highly valuable in programs focused on developing next-generation therapeutics and advanced materials.[4][13] The robust and versatile reactivity of the carboxylic acid function, as demonstrated in the protocols above, allows for its seamless integration into diverse synthetic routes, empowering chemists to rapidly access novel and complex molecular architectures.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. Why Fluorine Matters: Leveraging 3,3-Difluorocyclobutane-1-carboxylic Acid in Synthesis.
  • M. K. G. Mekhalfia, et al. Synthesis of gem-Difluorocyclobutanes: Organolanthanum Enabled Synthesis and Divergent Catalytic Functionalization of gem-Difluorocyclobutanols. The Journal of Organic Chemistry. [Link]
  • Photochemical selective difluoroalkylation reactions of bicyclobutanes: direct sustainable pathways to functionalized bioisosteres for drug discovery. Green Chemistry (RSC Publishing). [Link]
  • Google Patents.
  • A. S. Dudnik, et al. Multigram Synthesis of Advanced 6,6-Difluorospiro[3.3]heptane-derived Building Blocks. [Link]
  • O. O. Grygorenko, et al. 3,3-Difluorooxetane: A versatile functional group for bioisosteric replacements in medicinal chemistry. American Chemical Society. [Link]
  • Cambridge MedChem Consulting. Bioisosteric Replacements. [Link]
  • P. S. Radchenko, et al. Synthesis of Functionalized Difluorocyclopropanes: Unique Building Blocks for Drug Discovery. PubMed. [Link]
  • S. D. Roughley & A. M. Jordan. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. PubMed Central. [Link]
  • T. Kurihara, et al. Decarboxylative Functionalization of Carboxylic Acids with Easily Oxidizable, Unstable, and Difficult Substituents Under Visible. Wiley Online Library. [Link]
  • HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents. [Link]
  • PubChem. 3,3-Difluoro-1-(trifluoromethyl)cyclobutane-1-carboxylic acid. [Link]
  • O. Liashuk, et al. 3,3-Difluorooxetane-A Versatile Functional Group for Bioisosteric Replacements in Drug Discovery. PubMed. [Link]
  • O. Liashuk, et al. 3,3-Difluorooxetane – a Versatile Functional Group for Bioisosteric Replacements in Drug Discovery. ChemRxiv. [Link]
  • Fisher Scientific. Amide Synthesis. [Link]
  • X. Sun & T. Ritter. Decarboxylative Polyfluoroarylation of Alkylcarboxylic Acids. PubMed Central. [Link]
  • E. Valeur & M. Bradley. Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies. [Link]
  • X. Sun & T. Ritter. Decarboxylative Polyfluoroarylation of Alkylcarboxylic Acids. PubMed. [Link]
  • L. Candish, et al. Visible Light-Promoted Decarboxylative Di- And Trifluoromethylthiolation of Alkyl Carboxylic Acids. PubMed. [Link]
  • Khan Academy.
  • S. L. Gade, et al. Process optimization for acid-amine coupling: a catalytic approach. Growing Science. [Link]
  • Organic Syntheses.
  • Scribd. Converting Functional Groups. [Link]
  • S. M. Louie, et al. Physicochemical and Pharmacokinetic Properties Determining Drug Detection in Skin.
  • R. J. Hilger, et al.
  • Wentzel Lab. Various Functional Groups transforming into Carboxylic Acids. YouTube. [Link]
  • MIT OpenCourseWare. Organic Chemistry 5.511. [Link]
  • Y. Ji, et al. Rational Design, Synthesis, and Mechanism of (3S,4R)-3-Amino-4-(difluoromethyl)cyclopent-1-ene-1-carboxylic Acid. PubMed Central. [Link]
  • Organic Chemistry Portal.
  • PubChem. 3,3-Difluorocyclobutane-1-carboxylic acid. [Link]
  • PubChem. 3,3-Difluorocyclobutane-1-carbaldehyde. [Link]

Sources

Application Notes & Protocols: The Strategic Integration of 3,3-Difluoro-1-methylcyclobutanecarboxylic Acid in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The strategic incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a molecule's physicochemical and pharmacokinetic properties.[1][2] Among the diverse array of fluorinated building blocks, saturated four-membered rings, particularly those with geminal difluoro substitution, have emerged as valuable motifs.[3][4][5] This guide provides an in-depth exploration of 3,3-Difluoro-1-methylcyclobutanecarboxylic acid , a building block that uniquely combines the benefits of conformational rigidity and controlled lipophilicity. We will detail its impact on critical drug-like properties, its application as a bioisosteric replacement, and provide detailed protocols for its synthesis and incorporation into lead compounds.

The Physicochemical Impact of the 3,3-Difluorocyclobutane Moiety

The introduction of the 3,3-difluoro-1-methylcyclobutane group into a molecule imparts a distinct set of properties that can be leveraged to overcome common challenges in drug development, such as poor metabolic stability, off-target toxicity, or suboptimal potency.

Modulating Lipophilicity and Acidity

Lipophilicity (LogP) and acidity (pKa) are fundamental properties that govern a drug's solubility, permeability, and target engagement.[6][7][8] The gem-difluoro group is a powerful modulator of these characteristics.

  • Lipophilicity (LogP): While fluorine is highly electronegative, the introduction of a CF2 group can have a nuanced effect on lipophilicity. It often increases lipophilicity relative to a CH2 group but can serve as a more polar, less lipophilic replacement for larger alkyl groups like isopropyl or a gem-dimethyl group. The rigid, puckered conformation of the cyclobutane ring can also influence solvent interactions, in some cases leading to a lower-than-expected lipophilicity compared to more flexible acyclic counterparts.[1][9] This allows for fine-tuning of a compound's position in "lipophilic space" to optimize its ADME profile.

  • Acidity (pKa): The strong electron-withdrawing nature of the two fluorine atoms significantly influences the acidity of the proximal carboxylic acid.[6][10] This inductive effect lowers the pKa of the carboxylic acid, making it more acidic compared to its non-fluorinated analog. This modulation can be critical for optimizing interactions with biological targets or for tuning a compound's ionization state at physiological pH.

The table below summarizes the expected impact of this moiety compared to common structural analogs.

MoietyTypical LogP ContributionTypical pKa of Carboxylic AcidKey Characteristics
3,3-Difluoro-1-methylcyclobutane ModerateLowered (More Acidic)Rigid, polar, metabolically stable C-F bonds.[4]
1-methylcyclobutane Moderate-HighStandardRigid, non-polar.
tert-Butyl HighStandardBulky, flexible, prone to oxidation.
Isopropyl ModerateStandardFlexible, prone to oxidation.
Enhancing Metabolic Stability

One of the most significant advantages of incorporating fluorinated motifs is the enhancement of metabolic stability.[11][12] The carbon-fluorine bond is exceptionally strong (bond energy ~116 kcal/mol), making it highly resistant to enzymatic cleavage by cytochrome P450 (CYP) enzymes, which are primary drivers of Phase I metabolism. By replacing metabolically vulnerable sites, such as a gem-dimethyl or isopropyl group, with the 3,3-difluorocyclobutane moiety, the metabolic half-life of a drug candidate can be significantly extended.[13] This was a key strategy in the development of Ivosidenib, where a gem-difluorocyclobutane motif was crucial for improving metabolic stability while preserving potency.[4]

Strategic Applications in Drug Design

The unique properties of this compound make it a versatile tool for lead optimization.

A Bioisosteric Replacement Strategy

Bioisosterism, the replacement of one functional group with another to retain or enhance biological activity while improving other properties, is a fundamental drug design tactic.[11][14] The 3,3-difluoro-1-methylcyclobutane group serves as an excellent bioisostere for several common motifs.

G cluster_0 Lead Compound cluster_1 Problematic Moiety (X) cluster_2 Bioisosteric Replacement cluster_3 Optimized Compound Lead R₁—X—R₂ Problem e.g., gem-dimethyl, isopropyl, carbonyl Lead->Problem Identify Bioisostere 3,3-Difluoro-1-methyl cyclobutane Problem->Bioisostere Replace with Optimized R₁—(DFCB)—R₂ Bioisostere->Optimized Yields Improved Improved Properties: • Metabolic Stability • Potency • Solubility Optimized->Improved

Bioisosteric replacement workflow.
  • vs. gem-Dimethyl/tert-Butyl: It can mimic the steric bulk of these groups while reducing lipophilicity and blocking metabolic oxidation at those positions.

  • vs. Carbonyl/Hydrate: The polarized C-F bonds can mimic the dipole moment of a carbonyl group or its hydrated gem-diol form, potentially replicating key hydrogen bond accepting interactions with a target protein.[2]

Conformational Constraint

The rigid, four-membered ring structure of the cyclobutane core locks the relative orientation of its substituents.[1] This contrasts with flexible acyclic linkers, which can adopt numerous conformations, some of which may be non-productive for binding. By replacing a flexible fragment with the cyclobutane scaffold, the molecule is "pre-organized" into a more favorable conformation for binding to its target, reducing the entropic penalty of binding and potentially increasing potency.

Experimental Protocols

The following protocols provide a framework for the synthesis of the building block and its subsequent incorporation into a target molecule.

Protocol 1: Synthesis of this compound

This protocol is a representative multi-step synthesis adapted from established methods for preparing fluorinated cyclobutanes.[15] It begins with a [2+2] cycloaddition followed by functional group manipulations.

G A Methyl methacrylate + 1,1-dichloro-2,2-difluoroethylene B [2+2] Cycloaddition (Thermal, Solvent-free) A->B C Intermediate 1 (Cyclobutane ester) B->C D Hydrolysis (e.g., KOH/NaOH) C->D E Intermediate 2 (Unsaturated acid) D->E F Hydrogenation (e.g., Pd/C, H₂) E->F G Final Product This compound F->G

Synthetic workflow for the title compound.

Step 1: [2+2] Cycloaddition

  • In a high-pressure reaction vessel, combine methyl methacrylate and 1,1-dichloro-2,2-difluoroethylene.

  • Heat the mixture under solvent-free conditions as described in related cycloaddition methodologies.[15]

  • Monitor the reaction by GC-MS until the starting materials are consumed.

  • Purify the resulting cyclobutane adduct by distillation to yield the methyl 2,2-dichloro-3,3-difluoro-1-methylcyclobutane-1-carboxylate intermediate.

Step 2: Dechlorinative Reduction & Hydrolysis

  • The crude cycloadduct is then subjected to a reductive process to remove the chlorine atoms, often using a catalyst like palladium on carbon under a hydrogen atmosphere, which may also reduce the double bond formed after elimination.

  • Following reduction, the ester is hydrolyzed. Dissolve the intermediate in a suitable solvent like methanol or ethanol.

  • Add an aqueous solution of potassium hydroxide (KOH) or sodium hydroxide (NaOH) and stir at room temperature for 1-3 hours until saponification is complete (monitored by TLC).[15]

  • Acidify the reaction mixture with aqueous HCl to pH ~2-3.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude carboxylic acid.

Step 3: Purification

  • Purify the crude product by recrystallization or column chromatography to obtain pure this compound.

  • Confirm the structure and purity using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry.

Protocol 2: Incorporation via Amide Coupling

This protocol describes the standard procedure for coupling the carboxylic acid building block to a primary or secondary amine of a scaffold molecule.

Materials:

  • This compound (1.0 eq)

  • Scaffold amine (R-NH₂, 1.1 eq)

  • Coupling agent (e.g., HATU, 1.2 eq)

  • Base (e.g., DIPEA, 2.0 eq)

  • Anhydrous solvent (e.g., DMF or DCM)

Procedure:

  • Dissolve this compound in the anhydrous solvent in a clean, dry flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add the scaffold amine, followed by the base (DIPEA).

  • Stir the mixture for 5 minutes at room temperature.

  • Add the coupling agent (HATU) portion-wise to the solution.

  • Allow the reaction to stir at room temperature for 4-12 hours. Monitor progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water or saturated aqueous ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers sequentially with 1M HCl, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the resulting amide product via flash column chromatography on silica gel.

Conclusion

This compound is a highly valuable building block for contemporary drug discovery. Its ability to confer conformational rigidity, enhance metabolic stability, and fine-tune physicochemical properties makes it a powerful tool for addressing common liabilities in lead optimization.[4][13] The robust synthetic accessibility and straightforward incorporation protocols further cement its role as a strategic component in the medicinal chemist's toolbox for developing safer and more efficacious therapeutics.

References

  • Chernykh, A. V., et al. (2025). Synthesis and Physicochemical Properties of Functionalized cis-2-((Fluoro)alkyl)cyclobutanes. ChemRxiv.
  • Grygorenko, O. O., et al. (n.d.). 3‐Fluoroalkyl (CF3, CHF2, CH2F) Cyclobutane‐Derived Building Blocks for Medicinal Chemistry: Synthesis and Physicochemical Properties. ResearchGate.
  • Grygorenko, O. O., et al. (n.d.). Fluoroalkyl‐substituted cyclobutanes used in organic synthesis and drug discovery. ResearchGate.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Why Fluorine Matters: Leveraging 3,3-Difluorocyclobutane-1-carboxylic Acid in Synthesis.
  • Lin, P.-P., et al. (2021). gem-Difluorination of Methylenecyclopropanes (MCPs) Featuring a Wagner–Meerwein Rearrangement: Synthesis of 2-Arylsubstituted gem-Difluorocyclobutanes. Organic Letters.
  • Chernykh, A. V., et al. (2025). Synthesis and Physicochemical Properties of Functionalized cis-2-((Fluoro)alkyl)cyclobutanes. Cambridge Open Engage.
  • Hui, C., et al. (2025). Synthesis of gem-Difluorocyclobutanes: Organolanthanum Enabled Synthesis and Divergent Catalytic Functionalization of gem-Difluorocyclobutanols. The Journal of Organic Chemistry.
  • Hui, C., et al. (n.d.). Difluorocyclobutanes: Organolanthanum Enabled Synthesis and Divergent Catalytic Functionalization of gem -Difluorocyclobutanols. ResearchGate.
  • Grygorenko, O. O., et al. (n.d.). Effect of gem‐Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes. ResearchGate.
  • Grygorenko, O. O. (n.d.). Fluorocyclobutane‐containing pharmaceuticals and drug candidates. ResearchGate.
  • CN105418406A - 3,3-gem-difluoro cyclobutanecarboxylic acid industrial preparation method. Google Patents.
  • Isanbor, C., & O'Hagan, D. (n.d.). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. ResearchGate.
  • M.D. (2021). Bioisosteric Replacements. Cambridge MedChem Consulting.
  • Meanwell, N. A. (n.d.). The Design and Application of Bioisosteres in Drug Design. ResearchGate.
  • (2012). Application of Bioisosteres in Drug Design.

Sources

Application Note: Strategic Incorporation of 3,3-Difluoro-1-methylcyclobutanecarboxylic Acid for Enhanced Drug-like Properties

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rising Prominence of Fluorinated Cyclobutanes in Medicinal Chemistry

In the landscape of modern drug discovery, the strategic incorporation of fluorine continues to be a powerful tool for optimizing the pharmacokinetic and pharmacodynamic profiles of lead compounds. Among the diverse array of fluorinated motifs, sp³-rich scaffolds have gained considerable attention as bioisosteres for commonly used, often planar, chemical groups.[1] This "escape from flatland" is driven by the need to improve solubility, metabolic stability, and target engagement. The 3,3-difluoro-1-methylcyclobutyl moiety, in particular, has emerged as a compelling bioisosteric replacement for sterically demanding groups like tert-butyl or isopropyl, while simultaneously introducing the unique electronic advantages of geminal difluorination.

The presence of the gem-difluoro group on the cyclobutane ring imparts several beneficial properties. It can lower the pKa of nearby acidic or basic centers, modulate lipophilicity, and block sites of metabolic oxidation.[2] The quaternary carbon at the 1-position provides a fixed, three-dimensional exit vector, which can be exploited to orient pharmacophoric elements in a desired conformation for optimal target binding. This application note provides a comprehensive guide for researchers on the synthesis of 3,3-difluoro-1-methylcyclobutanecarboxylic acid and its subsequent incorporation into bioactive molecules via amide bond formation.

Synthesis of the Key Building Block: this compound

The target carboxylic acid is readily accessible from the commercially available precursor, (3,3-difluoro-1-methylcyclobutyl)methanol. The synthesis involves a straightforward oxidation of the primary alcohol to the corresponding carboxylic acid. Several oxidation protocols are suitable for this transformation, with TEMPO-mediated oxidation being a mild and efficient choice, compatible with a variety of functional groups.[3][4][5][6][7]

G cluster_synthesis Synthesis of the Carboxylic Acid Building Block Precursor (3,3-difluoro-1-methylcyclobutyl)methanol Oxidation Oxidation Precursor->Oxidation TEMPO (cat.) NaOCl, NaOCl₂ DCM/H₂O Product This compound Oxidation->Product

Caption: Synthetic route to the target carboxylic acid.

Protocol 1: TEMPO-Catalyzed Oxidation of (3,3-difluoro-1-methylcyclobutyl)methanol

This protocol is adapted from a general procedure for the oxidation of primary alcohols to carboxylic acids.[7]

Materials:

  • (3,3-Difluoro-1-methylcyclobutyl)methanol

  • 2,2,6,6-Tetramethylpiperidine-1-oxyl (TEMPO)

  • Sodium hypochlorite (NaOCl) solution (e.g., commercial bleach)

  • Sodium chlorite (NaClO₂)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • 1 M Hydrochloric acid (HCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Deionized water

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, add (3,3-difluoro-1-methylcyclobutyl)methanol (1.0 eq) and dichloromethane (DCM, approx. 0.2 M).

  • Add a catalytic amount of TEMPO (0.01 eq).

  • In a separate flask, prepare a solution of sodium chlorite (NaClO₂, 1.5 eq) in deionized water.

  • Cool the reaction flask to 0 °C in an ice bath.

  • Slowly add the sodium hypochlorite (NaOCl) solution (0.1 eq) to the reaction mixture while stirring vigorously.

  • Slowly add the aqueous solution of sodium chlorite to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC or LC-MS for the disappearance of the starting material.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃.

  • Separate the organic layer and extract the aqueous layer with DCM (2x).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude carboxylic acid can be purified by silica gel chromatography or recrystallization to yield this compound.

Incorporation into Bioactive Molecules via Amide Bond Formation

The formation of an amide bond between this compound and an amine-containing bioactive molecule or its precursor is a key step. Due to the sterically hindered nature of the quaternary carbon adjacent to the carboxyl group, standard amide coupling conditions may require optimization. The use of robust coupling reagents such as HATU, HOBt with EDC, or the conversion to an acid chloride are effective strategies.[8][9]

G cluster_coupling Amide Coupling Workflow Carboxylic_Acid 3,3-Difluoro-1-methyl- cyclobutanecarboxylic acid Activation Activation Carboxylic_Acid->Activation HATU/DIPEA or (COCl)₂ Activated_Intermediate Activated Ester or Acid Chloride Activation->Activated_Intermediate Coupling Coupling Activated_Intermediate->Coupling Amine Bioactive Amine (R-NH₂) Amine->Coupling Final_Product Bioactive Amide Conjugate Coupling->Final_Product

Caption: General workflow for amide bond formation.

Protocol 2: HATU-Mediated Amide Coupling

This protocol provides a general method for the coupling of this compound to a primary or secondary amine.

Materials:

  • This compound

  • Amine-containing substrate (R-NH₂)

  • 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

Procedure:

  • Dissolve this compound (1.1 eq) and HATU (1.2 eq) in anhydrous DMF.

  • Add DIPEA (2.5 eq) to the solution and stir for 10 minutes at room temperature to pre-activate the carboxylic acid.

  • Add the amine-containing substrate (1.0 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate (EtOAc) and wash with saturated aqueous NaHCO₃ solution (2x), followed by brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel chromatography to obtain the desired amide.

Hypothetical Case Study: Modification of a GPR40 Agonist

To illustrate the application of this building block, we present a hypothetical case study based on the structure of a known GPR40 agonist. GPR40 is a G-protein coupled receptor that is a target for the treatment of type 2 diabetes. Many GPR40 agonists feature a carboxylic acid head group, which is often amidated to improve pharmacokinetic properties. In this example, we propose the replacement of a phenylacetic acid amide moiety with our novel fluorinated cyclobutane amide.

Rationale for Modification:

  • Metabolic Stability: The gem-difluoro group is expected to block potential metabolic oxidation at the cyclobutane ring.

  • Lipophilicity: The fluorinated cyclobutyl group can modulate the lipophilicity (LogP) of the molecule, potentially improving its ADME profile.

  • Conformational Constraint: The rigid cyclobutane scaffold will hold the pharmacophore in a more defined orientation, which could enhance binding affinity to the GPR40 receptor.

Predicted Physicochemical Properties

The following table presents the predicted changes in key physicochemical properties upon incorporation of the 3,3-difluoro-1-methylcyclobutyl group compared to a standard isopropyl group in a hypothetical bioactive amine.

PropertyIsopropyl Amide (Parent)3,3-Difluoro-1-methylcyclobutyl Amide (Analog)Predicted Change & Rationale
cLogP 3.23.5 - 3.8Increase due to the lipophilic nature of the fluorinated alkyl group.
Topological Polar Surface Area (TPSA) 58.2 Ų58.2 ŲUnchanged as the amide bond is the primary contributor.
Metabolic Stability (in vitro) ModerateHighThe C-F bonds are highly resistant to metabolic cleavage by CYP450 enzymes.
Aqueous Solubility ModerateLowerThe increase in lipophilicity may lead to a decrease in aqueous solubility.

Conclusion

This compound is a valuable building block for medicinal chemists seeking to introduce a unique, three-dimensional, and metabolically robust bioisostere into their drug candidates. The synthetic route to this acid is straightforward, and its incorporation via amide coupling can be achieved using established protocols, albeit with consideration for its sterically hindered nature. The strategic replacement of existing alkyl or aryl groups with the 3,3-difluoro-1-methylcyclobutyl moiety offers a promising avenue to enhance the drug-like properties of bioactive molecules, leading to improved efficacy, safety, and pharmacokinetic profiles.

References

  • Inoue, M.; Sumii, Y.; Shibata, N. Contribution of Organofluorine Compounds to Pharmaceuticals. ACS Omega2020, 5 (19), 10633–10640. [Link]
  • Grygorenko, O. O.; Melnykov, K. P.; Holovach, S.; Demchuk, O. Fluorinated Cycloalkyl Building Blocks for Drug Discovery. ChemMedChem2022, 17 (21), e202200365. [Link]
  • Chernykh, A. V.; Radchenko, D. S.; Chernykh, A. V.; Kondratov, I. S.; Tolmachova, N. A.; Datsenko, O. P.; Kurkunov, M. A.; Zozulya, S. X.; Kheylik, Y. P.; Bartels, K.; Daniliuc, C. G.; Haufe, G. Synthesis and Physicochemical Properties of 3-Fluorocyclobutylamines. Eur. J. Org. Chem.2015, 2015 (22), 4899–4909. [Link]
  • Cella, J. A.; Kelley, J. A.; Kenehan, E. F. A convenient synthesis of 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) and 4-hydroxy-2,2,6,6-tetramethylpiperidine-1-oxyl (4-hydroxy-TEMPO). J. Org. Chem.1975, 40 (12), 1860–1862. [Link]
  • Zhao, M.; Li, J.; Mano, E.; Song, Z.; Tschaen, D. M.; Grabowski, E. J. J.; Reider, P. J. Oxidation of Primary Alcohols to Carboxylic Acids with Sodium Chlorite Catalyzed by TEMPO and Bleach. J. Org. Chem.1999, 64 (7), 2564–2566. [Link]
  • Kammili, V. R.; Latha, D.; Perumalla, S. R. Mild and efficient method for oxidation of alcohol to carboxylic acid followed by synthesis of amide analogues of Corey's lactone. Der Pharma Chemica2011, 3 (5), 146-152. [Link]
  • Kammili, V. R.; Latha, D.; Perumalla, S. R. Oxidation of alcohol to carboxylic acid under mild acidic condition and followed by synthesis of ester analogues of Corey's lactone. Der Pharma Chemica2011, 3 (5), 141-145. [Link]
  • Organic Chemistry Portal.
  • Zhang, Y.; et al. A Facile Method for Oxidation of Primary Alcohols to Carboxylic Acids and Its Application in Glycosaminoglycan Syntheses. Org. Lett.2005, 7 (14), 2933–2936. [Link]
  • Valeur, E.; Bradley, M. Amide bond formation: beyond the myth of coupling reagents. Chem. Soc. Rev.2009, 38, 606-631. [Link]
  • Pattabiraman, V. R.; Bode, J. W. Rethinking Amide Bond Synthesis.
  • Dunsmore, C. J.; et al. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Lett.2021, 63, 152719. [Link]
  • HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents. [Link]

Sources

analytical methods for 3,3-Difluoro-1-methylcyclobutanecarboxylic acid quantification

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Quantification of 3,3-Difluoro-1-methylcyclobutanecarboxylic Acid

Abstract

This document provides a comprehensive guide to the quantitative analysis of this compound. As a fluorinated carbocyclic compound, it represents a class of molecules with increasing importance in pharmaceutical and materials science. Accurate quantification is critical for pharmacokinetic studies, manufacturing quality control, and metabolic fate assessment. We present two robust, validated analytical methods: a primary liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for high-throughput and high-sensitivity applications, and a secondary gas chromatography-mass spectrometry (GC-MS) method as a valuable orthogonal technique. This guide is intended for researchers, analytical scientists, and drug development professionals, providing detailed protocols, method validation criteria based on ICH guidelines, and the scientific rationale behind the methodological choices.

Introduction and Analytical Strategy

This compound is a small molecule characterized by a polar carboxylic acid group and a fluorinated aliphatic ring. Its physicochemical properties—high polarity and low volatility—present specific challenges for analytical quantification. The carboxylic acid moiety makes the molecule suitable for analysis by either reversed-phase liquid chromatography or, after derivatization, gas chromatography.

The choice of analytical technique depends on the specific requirements of the study, such as the sample matrix, required sensitivity, and available instrumentation.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the preferred method for biological matrices (e.g., plasma, urine, tissue homogenates). It offers exceptional sensitivity and selectivity, typically without the need for chemical derivatization, making it ideal for high-throughput bioanalysis.[1][2]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is a powerful alternative, often used for environmental samples or as a confirmatory method.[3] Due to the low volatility of the carboxylic acid, a derivatization step is mandatory to convert the analyte into a more thermally stable and volatile form, such as a methyl ester.[4]

This guide will detail the development and validation of both approaches, grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R2) guidelines to ensure the methods are fit for their intended purpose.[5][6]

Analyte Physicochemical Properties

A foundational understanding of the analyte's properties is essential for method development.

PropertyValueSource
Molecular Formula C₆H₈F₂O₂[7]
Molecular Weight 150.12 g/mol [7]
CAS Number 227607-43-4[7]
Predicted logP 1.506[7]

Primary Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method is recommended for the quantification of this compound in complex biological matrices. The protocol employs a straightforward protein precipitation for sample preparation followed by rapid and selective UPLC-MS/MS analysis.

Rationale and Causality
  • Sample Preparation: Protein precipitation is chosen for its simplicity and speed, effectively removing the majority of proteinaceous interferences from biological samples like plasma.[8] Acetonitrile is used as the precipitation solvent as it also serves as a component of the mobile phase, ensuring compatibility.

  • Chromatography: A reversed-phase C18 column is selected to provide retention for the moderately polar analyte. The inclusion of formic acid in the mobile phase serves to acidify the solution, promoting the neutral form of the carboxylic acid (R-COOH) for better retention and consistent chromatography.

  • Detection: Tandem mass spectrometry in Multiple Reaction Monitoring (MRM) mode provides unparalleled selectivity and sensitivity. By monitoring a specific precursor-to-product ion transition, interference from matrix components is minimized. Negative ion mode electrospray ionization (ESI-) is chosen because the carboxylic acid group readily deprotonates to form a stable [M-H]⁻ ion.

Experimental Workflow Diagram

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Plasma Sample + Internal Standard Precipitation Add Acetonitrile (3:1 v/v) Sample->Precipitation Vortex Vortex & Centrifuge Precipitation->Vortex Supernatant Collect Supernatant Vortex->Supernatant Dilute Dilute with Mobile Phase A Supernatant->Dilute Inject Inject onto UPLC System Dilute->Inject Separate Chromatographic Separation Inject->Separate Ionize Electrospray Ionization (ESI-) Separate->Ionize Detect MS/MS Detection (MRM) Ionize->Detect Integrate Peak Integration Detect->Integrate Calibrate Calibration Curve Generation Integrate->Calibrate Quantify Calculate Concentration Calibrate->Quantify cluster_prep Sample Preparation & Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Aqueous Sample + IS Deriv Derivatization (e.g., with BF₃/Methanol) Sample->Deriv Heat Heat to drive reaction Deriv->Heat LLE Liquid-Liquid Extraction (Ethyl Acetate) Heat->LLE Dry Dry organic layer (Na₂SO₄) LLE->Dry Inject Inject into GC System Dry->Inject Separate Chromatographic Separation Inject->Separate Ionize Electron Ionization (EI) Separate->Ionize Detect MS Detection (SIM) Ionize->Detect Integrate Peak Integration Detect->Integrate Calibrate Calibration Curve Generation Integrate->Calibrate Quantify Calculate Concentration Calibrate->Quantify

Sources

Application Notes & Protocols: 3,3-Difluoro-1-methylcyclobutanecarboxylic Acid as a Bioisostere in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: Gemini, Senior Application Scientist

Abstract

In modern medicinal chemistry, the strategic modification of lead compounds to enhance their pharmacological profiles is paramount. A key challenge is overcoming the metabolic liabilities associated with common alkyl groups, such as gem-dimethyl and isopropyl moieties, which are often susceptible to oxidative metabolism by cytochrome P450 enzymes.[1] This application note details the rationale, synthesis, and application of 3,3-difluoro-1-methylcyclobutanecarboxylic acid (CAS: 227607-43-4)[2] as a metabolically robust and conformationally constrained bioisostere. By replacing metabolically vulnerable groups, this building block offers a sophisticated strategy to improve drug-like properties, including metabolic stability, lipophilicity, and binding interactions.[3] We provide a comprehensive guide for researchers, including the underlying scientific principles, a comparative analysis of physicochemical properties, detailed synthetic protocols, and a practical workflow for its incorporation into drug candidates.

The Bioisosteric Rationale: Overcoming Metabolic Instability

Bioisosterism, the replacement of a functional group within a drug candidate with another group of similar size, shape, and electronic character, is a cornerstone of drug design.[4] Its goal is to modulate physicochemical and pharmacological properties to create a superior clinical candidate.[5] A frequent liability in drug development is the oxidative metabolism of alkyl groups, particularly the ubiquitous tert-butyl or isopropyl groups, which are often incorporated to provide steric bulk or to probe hydrophobic pockets.

The 3,3-difluoro-1-methylcyclobutane moiety serves as an advanced bioisostere for these groups. The rationale for this replacement is multi-faceted:

  • Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong (bond energy ~116 kcal/mol), making the gem-difluoro group highly resistant to enzymatic oxidation.[1] This replacement effectively blocks a common site of metabolism, which can lead to an increased drug half-life and improved pharmacokinetic profile.

  • Conformational Rigidity: The strained cyclobutane ring introduces a degree of conformational constraint not present in acyclic alkyl groups.[6] This rigidity can lock the molecule into a more bioactive conformation, potentially increasing binding affinity for its target protein.[6]

  • Modulation of Physicochemical Properties: The two highly electronegative fluorine atoms create a significant dipole moment and alter the local electronic environment. This can influence the acidity (pKa) of the adjacent carboxylic acid and modulate the molecule's overall lipophilicity (LogP) and polarity, which are critical for absorption, distribution, metabolism, and excretion (ADME) properties.[7][8]

G cluster_0 Metabolically Labile Scaffold cluster_1 Bioisosteric Replacement Strategy A Lead Compound with gem-Dimethyl Group C Metabolite Formation (e.g., Hydroxylation) A->C CYP450 Oxidation E Replace with 3,3-Difluoro-1-methyl- cyclobutane Moiety A->E Bioisosteric Replacement B Lead Compound with Isopropyl Group B->C B->E D Rapid Clearance Poor PK Profile C->D F Metabolically Stable Analog E->F G Blocked Metabolic Site Improved PK Profile F->G

Key stages in the synthesis of the target bioisostere.
Protocol 1: Synthesis of this compound

Causality Statement: This three-step synthesis is designed for efficiency and scalability. The carboxylic acid is first protected as an ethyl ester to prevent side reactions during the base-mediated methylation step. Strong, non-nucleophilic bases like Lithium Diisopropylamide (LDA) are required to deprotonate the sterically hindered and less acidic α-proton. Finally, mild saponification conditions are used to minimize potential side reactions involving the strained cyclobutane ring.

Materials & Equipment:

  • 3,3-Difluorocyclobutanecarboxylic acid

  • Thionyl chloride (SOCl₂)

  • Anhydrous ethanol (EtOH)

  • Anhydrous Tetrahydrofuran (THF)

  • Diisopropylamine

  • n-Butyllithium (n-BuLi) in hexanes

  • Methyl iodide (MeI)

  • Lithium hydroxide (LiOH)

  • Diethyl ether, Ethyl acetate, Hexanes

  • Saturated aq. NaHCO₃, Saturated aq. NH₄Cl, Brine

  • 1M HCl

  • Anhydrous MgSO₄ or Na₂SO₄

  • Round-bottom flasks, magnetic stirrer, dropping funnel, ice bath, argon/nitrogen inlet

  • Rotary evaporator

  • NMR Spectrometer, Mass Spectrometer for characterization

Procedure:

Step 1: Ethyl 3,3-difluorocyclobutanecarboxylate

  • To a stirred solution of 3,3-difluorocyclobutanecarboxylic acid (10.0 g, 73.5 mmol) in anhydrous ethanol (100 mL) at 0 °C, add thionyl chloride (8.0 mL, 110 mmol) dropwise over 20 minutes.

  • Allow the reaction to warm to room temperature, then heat to reflux for 3 hours.

  • Monitor reaction completion by TLC or LC-MS.

  • Cool the mixture and concentrate under reduced pressure using a rotary evaporator.

  • Dissolve the residue in diethyl ether (150 mL) and wash sequentially with water (2 x 50 mL), saturated aq. NaHCO₃ (2 x 50 mL), and brine (50 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield the ethyl ester as a colorless oil. The product is often pure enough for the next step, but can be purified by vacuum distillation if necessary.

Step 2: Ethyl 3,3-difluoro-1-methylcyclobutanecarboxylate

  • Safety Note: Perform this step under an inert atmosphere (Argon or Nitrogen).

  • In a flame-dried, three-necked flask, prepare LDA solution: Add n-BuLi (2.5 M in hexanes, 32.4 mL, 81 mmol) dropwise to a solution of diisopropylamine (11.4 mL, 81 mmol) in anhydrous THF (150 mL) at -78 °C. Stir for 30 minutes.

  • Add a solution of ethyl 3,3-difluorocyclobutanecarboxylate (from Step 1, ~73.5 mmol) in anhydrous THF (50 mL) dropwise to the LDA solution at -78 °C. Stir for 1 hour to ensure complete enolate formation.

  • Add methyl iodide (5.5 mL, 88.2 mmol) dropwise. Stir at -78 °C for 2 hours, then allow the mixture to slowly warm to room temperature overnight.

  • Quench the reaction by slowly adding saturated aq. NH₄Cl (50 mL).

  • Extract the mixture with ethyl acetate (3 x 100 mL). Combine the organic layers, wash with brine (50 mL), dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude product by flash column chromatography (e.g., 5-10% ethyl acetate in hexanes) to yield the methylated ester.

Step 3: this compound

  • Dissolve the purified ester (from Step 2) in a mixture of THF (100 mL) and water (50 mL).

  • Add lithium hydroxide monohydrate (4.6 g, 110 mmol) and stir vigorously at room temperature for 12-18 hours.

  • Monitor saponification by TLC or LC-MS.

  • Once complete, remove the THF via rotary evaporation.

  • Dilute the remaining aqueous solution with water (50 mL) and wash with diethyl ether (2 x 50 mL) to remove any unreacted ester.

  • Acidify the aqueous layer to pH 1-2 with 1M HCl at 0 °C.

  • Extract the product with ethyl acetate (3 x 100 mL).

  • Combine the organic layers, wash with brine (50 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the final product, typically as a white solid or viscous oil.

  • Self-Validation/Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and high-resolution mass spectrometry (HRMS).

Application Protocol: Incorporation into a Lead Scaffold

This building block is primarily used to replace an existing group in a lead molecule, often via an amide bond. The following is a standard protocol for coupling the carboxylic acid to a primary or secondary amine.

Causality Statement: Peptide coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are used to activate the carboxylic acid, forming a highly reactive intermediate that readily couples with the amine. A non-nucleophilic base such as DIPEA (N,N-Diisopropylethylamine) is required to deprotonate the amine and neutralize the acid formed during the reaction without competing in the coupling.

G cluster_workflow Amide Coupling Workflow A 1. Dissolve Bioisostere Acid, Amine (R-NH₂), and HATU in an aprotic solvent (e.g., DMF) B 2. Add DIPEA base to initiate reaction A->B C 3. Stir at Room Temperature (Monitor by LC-MS) B->C D 4. Aqueous Workup & Extraction C->D E 5. Purification (e.g., Chromatography) D->E F Final Coupled Product E->F

Workflow for incorporating the bioisostere via amide coupling.
Protocol 2: HATU-Mediated Amide Coupling

Materials & Equipment:

  • This compound

  • Target amine (e.g., Benzylamine as a model)

  • HATU

  • DIPEA

  • Anhydrous Dimethylformamide (DMF)

  • Standard workup and purification reagents/equipment as in Protocol 1.

Procedure:

  • To a solution of this compound (150 mg, 1.0 mmol) in anhydrous DMF (10 mL), add the target amine (1.1 mmol, 1.1 equiv) and HATU (418 mg, 1.1 mmol, 1.1 equiv).

  • Add DIPEA (0.35 mL, 2.0 mmol, 2.0 equiv) to the stirred solution.

  • Stir the reaction mixture at room temperature for 2-4 hours. Monitor progress by LC-MS until the starting carboxylic acid is consumed.

  • Upon completion, pour the reaction mixture into water (50 mL) and extract with ethyl acetate (3 x 30 mL).

  • Combine the organic layers and wash with 0.5 M HCl (2 x 20 mL), saturated aq. NaHCO₃ (2 x 20 mL), and brine (20 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting crude amide by flash column chromatography to yield the final product.

  • Self-Validation/Characterization: Confirm the structure of the amide product by NMR and HRMS.

Conclusion

This compound is a highly valuable building block for medicinal chemists seeking to address metabolic liabilities while fine-tuning the conformational and electronic properties of drug candidates. Its rigid, fluorinated core provides a robust alternative to metabolically soft alkyl groups. The protocols provided herein offer a reliable pathway for its synthesis and integration into discovery programs, enabling the rational design of more stable and potentially more efficacious therapeutics.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Why Fluorine Matters: Leveraging 3,3-Difluorocyclobutane-1-carboxylic Acid in Synthesis.
  • Google Patents. (2016). CN105418406A - 3,3-gem-difluoro cyclobutanecarboxylic acid industrial preparation method.
  • Grygorenko, O. O., et al. (2024). Some useful fluoroalkyl‐substituted cyclobutanes. ResearchGate.
  • Chernykh, A. V., et al. (2025). Synthesis and Physicochemical Properties of Functionalized cis-2-((Fluoro)alkyl)cyclobutanes. ChemRxiv.
  • Oreate AI Blog. (2025). Research on Efficient Combination Strategies of Fluorine and Oxygen-Containing Cyclobutane in Molecular Building Block Design.
  • Royal Society of Chemistry. (n.d.). Photochemical selective difluoroalkylation reactions of bicyclobutanes: direct sustainable pathways to functionalized bioisosteres for drug discovery. Green Chemistry.
  • Demchuk, O., & Grygorenko, O. (2023). The Synthesis and Acid-base Properties of α-(Fluoromethyl)- and α-(Difluoromethyl)-substituted Cyclobutane Building Blocks. Journal of Organic and Pharmaceutical Chemistry.
  • Grygorenko, O. O., et al. (2024). gem-Difluorinated Saturated O-Heterocycles – Promising Fragments for Bioisosteric Replacements in Drug Discovery. ResearchGate.
  • Chernykh, A. V., et al. (2025). Synthesis and Physicochemical Properties of Functionalized cis-2-((Fluoro)alkyl)cyclobutanes. ChemRxiv.
  • Chernykh, A. V., et al. (2025). Synthesis and Physicochemical Properties of Functionalized cis-2-((Fluoro)Alkyl)Cyclobutanes. PubMed.
  • Recent Patents on Anti-Infective Drug Discovery. (n.d.). Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres.
  • Organic Syntheses. (n.d.). Synthesis of Trifluoromethyl Ketones from Carboxylic Acids: 4-(3,4-Dibromophenyl).
  • Chernykh, A. V., et al. (2020). The Last of the gem-Difluorocycloalkanes: Synthesis and Characterization of 2,2-Difluorocyclobutyl-Substituted Building Blocks. ResearchGate.
  • Herasymchuk, M., et al. (2021). Multigram Synthesis of Advanced 6,6-Difluorospiro[3.3]heptane-derived Building Blocks. Europe PMC.
  • Douglas, J., et al. (2023). Synthesis of gem-Difluorocyclobutanes: Organolanthanum Enabled Synthesis and Divergent Catalytic Functionalization of gem-Difluorocyclobutanols. ACS Publications.
  • Grygorenko, O. O., et al. (2025). Synthesis of gem-difluorinated cyclobutane and cyclopentane building blocks. ResearchGate.
  • Douglas, J., et al. (2023). Organolanthanum Enabled Synthesis and Divergent Catalytic Functionalization of gem-Difluorocyclobutanols. PubMed Central.
  • Boonen, K., et al. (2022). Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties. MDPI.
  • ResearchGate. (n.d.). Synthesis of 3‐fluorocyclobutane‐1‐carboxylic acid (1) from cyclobutanone 2.
  • MacMillan Group Meeting. (2019). Bioisosteres of Common Functional Groups.
  • Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. ACS Publications.
  • Ballatore, C., et al. (2013). Carboxylic Acid (Bio)Isosteres in Drug Design. PubMed Central.
  • PubChem. (n.d.). 3,3-Difluorocyclobutane-1-carboxylic acid.
  • Grygorenko, O. O., et al. (2024). 3,3-Difluorooxetane-A Versatile Functional Group for Bioisosteric Replacements in Drug Discovery. PubMed.
  • Drug Hunter. (2025). Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides.
  • Organic Syntheses. (n.d.). 1,1-Cyclobutanedicarboxylic acid.

Sources

The Rise of Fluorinated Cyclobutane Scaffolds in Modern Agrochemicals: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The relentless pursuit of novel, effective, and environmentally benign agrochemicals has led researchers down a path of intricate molecular design. Among the rising stars in this field are fluorinated cyclobutane scaffolds, a unique structural motif that offers a compelling combination of physicochemical and biological properties. The strategic incorporation of fluorine atoms into a cyclobutane ring can dramatically influence a molecule's metabolic stability, binding affinity, lipophilicity, and bioavailability, making it a powerful tool in the agrochemical discovery pipeline.[1][2][3] This guide provides an in-depth exploration of the applications of these scaffolds, complete with detailed synthetic protocols and biological evaluation methods, to empower researchers in the development of next-generation crop protection agents.

The Strategic Advantage of Fluorinated Cyclobutanes

The introduction of fluorine into organic molecules is a well-established strategy in medicinal and agrochemical chemistry.[1][2][3] Fluorine's high electronegativity and the strength of the carbon-fluorine bond can significantly alter the electronic properties of a molecule and block sites of metabolic degradation.[2] The cyclobutane ring, a four-membered carbocycle, provides a rigid and three-dimensional scaffold that can orient substituents in a precise manner for optimal interaction with biological targets.[4] When combined, these two features create a powerful synergy.

The fluorinated cyclobutane moiety can act as a bioisostere for other chemical groups, such as the tert-butyl group, offering similar steric bulk but with altered electronic and metabolic properties. This substitution can lead to improved potency and a more favorable pharmacokinetic profile.

Application Focus: Cyclobutane Carboxamide Fungicides - Melanin Biosynthesis Inhibitors

A prominent class of agrochemicals where the cyclobutane scaffold has demonstrated significant potential is the cyclobutane carboxamide fungicides.[4][5] These compounds often act by inhibiting melanin biosynthesis in fungi, a crucial pathway for their virulence and survival.[3][5] Fungal melanin protects the pathogen from environmental stresses and is essential for the structural integrity of appressoria, specialized infection structures. By inhibiting key enzymes in this pathway, such as scytalone dehydratase, these fungicides effectively prevent the fungus from infecting the host plant.[5][6]

A notable, albeit non-fluorinated, example that highlights the importance of the cyclobutane carboxamide scaffold is the recently named fungicide, Cyclobunofen .[7][8]

  • Chemical Name: N-[2-(2,4-dibromophenyl)cyclobutyl]-2-nitrobenzamide[7][8]

  • Mechanism of Action: While the exact mode of action is still under extensive research, it is classified within the carboxamide group, many of which are known to target fungal respiration or, as is the case with related cyclobutane carboxamides, melanin biosynthesis.[4][8]

While cyclobunofen itself is not fluorinated, the exploration of fluorinated analogues of such cyclobutane carboxamides is a logical and promising direction for the development of new fungicides with enhanced properties. The strategic placement of fluorine on the cyclobutane ring or the aromatic moieties could lead to improved efficacy, systemic movement within the plant, and a better resistance profile.

Protocols for Synthesis and Evaluation

Part 1: Synthesis of Fluorinated Cyclobutane Scaffolds

The synthesis of fluorinated cyclobutanes can be challenging but several methods have been developed. A key strategy involves the [2+2] cycloaddition of a fluorinated alkene with another alkene. Another approach is the fluorination of a pre-existing cyclobutane derivative.

Below is a generalized protocol for the synthesis of a gem-difluorocyclobutane building block, which can then be further elaborated to produce target agrochemicals. This protocol is based on methodologies described for the synthesis of gem-difluorocycloalkanes.[9][10][11][12]

Protocol 1: Synthesis of a gem-Difluorocyclobutane Intermediate

This protocol outlines a representative synthesis of a functionalized gem-difluorocyclobutane, a versatile building block for agrochemical synthesis.

Step 1: [2+2] Cycloaddition

  • Reactants: A suitable diene and a fluorinated alkene (e.g., 1,1-difluoroethene).

  • Conditions: The reaction is typically carried out under thermal or photochemical conditions. For example, the reactants are heated in a sealed, high-pressure reactor at a temperature range of 100-200 °C for 12-24 hours.

  • Work-up: After cooling, the reaction mixture is concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the cyclobutene intermediate.

Step 2: Functional Group Transformation

  • Reaction: The resulting cyclobutene can undergo various transformations to introduce desired functional groups. For instance, hydroboration-oxidation can be used to introduce a hydroxyl group.

  • Procedure: To a solution of the cyclobutene intermediate in anhydrous THF at 0 °C, a solution of borane-tetrahydrofuran complex (BH3·THF) is added dropwise. The reaction is stirred at room temperature for 2-4 hours. The reaction is then quenched by the slow addition of water, followed by an aqueous solution of sodium hydroxide and hydrogen peroxide.

  • Work-up: The mixture is stirred for another 1-2 hours, and the organic layer is separated. The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude alcohol, which is purified by column chromatography.

Step 3: Derivatization to a Carboxamide

  • Oxidation: The alcohol is oxidized to the corresponding carboxylic acid using a standard oxidizing agent like Jones reagent or TEMPO-catalyzed oxidation.

  • Amide Coupling: The resulting carboxylic acid is then coupled with a desired amine to form the final cyclobutane carboxamide. To a solution of the carboxylic acid in dichloromethane, add 1.1 equivalents of oxalyl chloride and a catalytic amount of DMF at 0 °C. After stirring for 1 hour at room temperature, the solvent is removed under vacuum. The resulting acid chloride is dissolved in fresh dichloromethane and added dropwise to a solution of the desired amine and 1.5 equivalents of triethylamine at 0 °C. The reaction is stirred at room temperature overnight.

  • Work-up: The reaction mixture is washed with 1M HCl, saturated sodium bicarbonate solution, and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated. The crude product is purified by recrystallization or column chromatography to yield the target fluorinated cyclobutane carboxamide.

Diagram 1: Generalized Synthetic Pathway to Fluorinated Cyclobutane Carboxamides

G A Fluorinated Alkene + Alkene B [2+2] Cycloaddition A->B Heat or Light C Fluorinated Cyclobutane Intermediate B->C D Functional Group Interconversion (e.g., Oxidation) C->D E Amide Coupling with Aryl Amine D->E F Fluorinated Cyclobutane Carboxamide Agrochemical E->F

Caption: A generalized workflow for the synthesis of fluorinated cyclobutane carboxamide agrochemicals.

Part 2: Biological Evaluation Protocols

Protocol 2: In Vitro Fungicidal Assay - Melanin Biosynthesis Inhibition

This protocol is designed to assess the ability of a test compound to inhibit melanin production in a target fungus, such as a plant pathogenic species from the genera Magnaporthe or Colletotrichum.[3][5][13]

1. Fungal Culture and Inoculum Preparation:

  • Culture the target fungus on potato dextrose agar (PDA) plates at 25°C for 7-10 days until sporulation.
  • Harvest conidia by flooding the plate with sterile distilled water containing 0.05% (v/v) Tween 80 and gently scraping the surface with a sterile glass rod.
  • Filter the conidial suspension through sterile cheesecloth and adjust the concentration to 1 x 10^5 conidia/mL using a hemocytometer.

2. Assay Plate Preparation:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
  • In a 96-well microtiter plate, perform serial dilutions of the test compound in potato dextrose broth (PDB) to achieve a range of desired final concentrations. Ensure the final DMSO concentration does not exceed 1% (v/v) in each well, as this can inhibit fungal growth.
  • Include a positive control (a known melanin biosynthesis inhibitor like tricyclazole) and a negative control (solvent only).[5][13]

3. Inoculation and Incubation:

  • Add 10 µL of the prepared conidial suspension to each well of the microtiter plate.
  • Incubate the plate at 25°C for 48-72 hours in the dark.

4. Assessment of Melanin Inhibition:

  • Visually assess the inhibition of melanin production by observing the color of the fungal mycelia. Effective inhibitors will result in lighter-colored or albino mycelia compared to the dark pigmentation of the negative control.
  • Quantify the inhibition by measuring the optical density (OD) of the culture at 405 nm using a microplate reader. A lower OD indicates less melanin production.
  • Calculate the IC50 value (the concentration of the compound that inhibits melanin production by 50%) by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

Diagram 2: Workflow for In Vitro Melanin Biosynthesis Inhibition Assay

G A Prepare Fungal Spore Suspension C Inoculate wells with Spore Suspension A->C B Prepare Serial Dilutions of Test Compound in 96-well plate B->C D Incubate at 25°C for 48-72h C->D E Visual and Spectrophotometric Assessment D->E F Calculate IC50 Value E->F

Caption: A step-by-step workflow for evaluating melanin biosynthesis inhibitors.

Protocol 3: Insecticidal Bioassay - Foliar Application on a Model Insect

This protocol describes a method to evaluate the insecticidal activity of a test compound against a common agricultural pest, such as the diamondback moth (Plutella xylostella), using a leaf-dip method.[14]

1. Insect Rearing:

  • Maintain a healthy, synchronized colony of the target insect on a suitable host plant (e.g., cabbage for P. xylostella) under controlled environmental conditions (e.g., 25±1°C, 60-70% relative humidity, 16:8 h light:dark photoperiod).

2. Preparation of Test Solutions:

  • Prepare a stock solution of the test compound in an appropriate solvent (e.g., acetone or DMSO) and then make serial dilutions in water containing a surfactant (e.g., 0.1% Triton X-100) to ensure even spreading on the leaf surface.
  • Include a positive control (a commercial insecticide with a known mode of action) and a negative control (solvent and surfactant in water).

3. Leaf Treatment:

  • Excise healthy, uniform-sized leaves from the host plant.
  • Dip each leaf in the respective test solution for 10-20 seconds, ensuring complete coverage.
  • Allow the leaves to air-dry completely on a clean surface.

4. Bioassay:

  • Place one treated leaf in a Petri dish lined with moistened filter paper to maintain humidity.
  • Introduce a set number of insect larvae (e.g., 10-20 third-instar larvae) into each Petri dish.
  • Seal the Petri dishes with a ventilated lid to allow for air exchange.

5. Incubation and Data Collection:

  • Incubate the Petri dishes under the same controlled conditions used for insect rearing.
  • Assess larval mortality at 24, 48, and 72 hours after treatment. Larvae are considered dead if they are unable to move when prodded with a fine brush.
  • Calculate the corrected mortality percentage using Abbott's formula to account for any mortality in the negative control group.
  • Determine the LC50 value (the concentration of the compound that causes 50% mortality) by performing a probit analysis on the mortality data.

Data Summary and Structure-Activity Relationships

The following table presents hypothetical data for a series of fluorinated cyclobutane carboxamides to illustrate how structure-activity relationships (SAR) can be analyzed.

Compound IDR1 (Fluorine Substitution)R2 (Aryl Group)Fungicidal Activity (IC50, µM) vs. Magnaporthe oryzaeInsecticidal Activity (LC50, µg/mL) vs. Plutella xylostella
CBA-1 H2,4-dichlorophenyl15.2>100
CBA-F1 3-F2,4-dichlorophenyl8.5>100
CBA-F2 3,3-di-F2,4-dichlorophenyl2.185.3
CBA-F3 3-CF32,4-dichlorophenyl5.852.1
CBA-F4 3,3-di-F2-chloro-4-trifluoromethylphenyl0.925.6

Analysis of SAR:

  • Fluorination on the cyclobutane ring: The introduction of fluorine at the 3-position of the cyclobutane ring (CBA-F1 vs. CBA-1) leads to a modest increase in fungicidal activity. The presence of a gem-difluoro group at this position (CBA-F2) significantly enhances fungicidal potency. A trifluoromethyl group (CBA-F3) also improves activity, though to a lesser extent than the gem-difluoro group in this hypothetical series.

  • Fluorination on the aryl moiety: The addition of a trifluoromethyl group to the aryl ring (CBA-F4 vs. CBA-F2) results in a substantial boost in both fungicidal and insecticidal activity, suggesting that this region of the molecule is also critical for target interaction.

  • Emergence of Insecticidal Activity: Interestingly, while the non-fluorinated and mono-fluorinated compounds show negligible insecticidal activity, the di-fluorinated and trifluoromethylated analogues exhibit notable insecticidal properties. This highlights the potential for developing dual-action agrochemicals from this scaffold.

Conclusion and Future Perspectives

Fluorinated cyclobutane scaffolds represent a highly promising area of research for the discovery of novel agrochemicals. Their unique conformational constraints and the beneficial effects of fluorine on physicochemical and metabolic properties offer a powerful platform for the design of potent and selective fungicides, insecticides, and herbicides. The protocols and insights provided in this guide are intended to serve as a valuable resource for researchers in this exciting and rapidly evolving field. Future work should focus on exploring a wider range of fluorination patterns, expanding the diversity of the appended chemical moieties, and elucidating the precise molecular interactions with their biological targets to unlock the full potential of this remarkable scaffold.

References

  • Effect of Melanin Biosynthesis Inhibition on the Antifungal Susceptibility of Chromoblastomycosis Agents. American Society for Microbiology. [Link]
  • Cyclobutane carboxamide inhibitors of fungal melanin: Biosynthesis and their evalu
  • Effect of Melanin Biosynthesis Inhibition on the Antifungal Susceptibility of Chromoblastomycosis Agents. PubMed. [Link]
  • Current Contributions of Organofluorine Compounds to the Agrochemical Industry. PMC. [Link]
  • Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation.
  • Fungal Melanin in Plant Pathogens: Complex Biosynthesis Pathways and Diverse Biological Functions. MDPI. [Link]
  • A new potent inhibitor of fungal melanin biosynthesis identified through combin
  • ISO Approves New Common Name “Cyclobunofen” for Carboxamide Fungicide.
  • Patented New ISO Name Approved – June 2025: Cyclobunofen, a Carboxamide Fungicide by Qingdao KingAgroot Chemical. ChemRobotics. [Link]
  • Synthesis, Characterization of 4- Nitrobenzamide Derivatives and their Antimicrobial Activity. International Journal of Pharmacy and Biological Sciences. [Link]
  • Design, Synthesis, and Insecticidal Activities of Novel Diamide Compounds Combining Pyrazolyl and Polyfluoro-Substituted Phenyl into Alanine or 2-Aminobutyric Acid Skeletons. PMC. [Link]
  • Synthesis and insecticidal activity of the fluorin
  • Design, Synthesis, Insecticidal Activity, and SAR of Aryl Isoxazoline Derivatives Containing Pyrazole-5-carboxamide Motif. PubMed. [Link]
  • Design, synthesis and insecticidal activity of 3-arylisoxazoline-N-alkylpyrazole-5-carboxamide derivatives against Tetranychus urticae Koch. CAB Direct. [Link]
  • Organolanthanum enabled synthesis and divergent catalytic functionalization of gem-difluorocyclobutanols. ChemRxiv. [Link]
  • N-(2,2-Diphenylethyl)-4-nitrobenzamide. MDPI. [Link]
  • Last of the gem-Difluorocycloalkanes: Synthesis and Characterization of 2,2-Difluorocyclobutyl-Substituted Building Blocks. PubMed. [Link]
  • Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. MDPI. [Link]
  • Organolanthanum Enabled Synthesis and Divergent Catalytic Functionalization of gem-Difluorocyclobutanols. PMC. [Link]
  • Synthesis of gem-difluorocyclobutanes: Organolanthanum enabled synthesis and divergent catalytic functionalization of gem-difluorocyclobutanols. American Chemical Society. [Link]
  • Use of synthetic and biological fungicides in combination for controlling harmful fungi.

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 3,3-Difluoro-1-methylcyclobutanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 3,3-Difluoro-1-methylcyclobutanecarboxylic acid. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for researchers, chemists, and drug development professionals. The unique properties conferred by the gem-difluoro group on a strained cyclobutane ring present specific challenges that require careful consideration during purification.[1][2] The incorporation of fluorine can increase hydrophobicity and block metabolic sites, making such building blocks highly valuable in medicinal chemistry.[3]

Part 1: Frequently Asked Questions (FAQs)

This section addresses common issues encountered during the synthesis and purification of this compound.

Q1: What are the most likely impurities in my crude product?

A: Impurities typically arise from the synthetic route. A common industrial preparation involves the hydrolysis of a precursor ester.[4] Therefore, you should anticipate:

  • Unreacted Starting Material: The corresponding methyl or ethyl ester of the target acid may be present if hydrolysis is incomplete.

  • Solvent Residues: Residual solvents from the reaction or extraction (e.g., methyl tertiary butyl ether, toluene) are common.

  • Byproducts of Synthesis: The synthesis of cyclobutane rings can be complex, potentially involving cycloadditions or ring expansions that may generate isomeric or rearranged byproducts.[2][5] Depending on the specific fluorination method used, byproducts from side reactions like decarboxylation could also be present.[6][7]

  • Inorganic Salts: Salts like sodium chloride or sodium sulfate from the work-up and drying steps can contaminate the product if not adequately removed.

Q2: My crude material is a persistent oil or a waxy solid. How can I induce crystallization for purification?

A: Oiling out is a common problem, especially with compounds that have awkward substitution patterns or residual impurities that inhibit lattice formation.

  • Solvent Screening: The first step is a systematic solvent screen. Use small amounts of your crude product and test its solubility in a range of solvents (e.g., hexanes, ethyl acetate, dichloromethane, acetone, methanol, water). The ideal recrystallization solvent will dissolve the compound when hot but not when cold.

  • Anti-Solvent Addition: If a single good solvent isn't found, try an anti-solvent system. Dissolve your compound in a minimal amount of a good solvent (e.g., ethyl acetate) at room temperature. Then, slowly add a miscible anti-solvent (a solvent in which the product is insoluble, e.g., hexanes) dropwise until persistent cloudiness appears. Gently warm the mixture until it becomes clear again, then allow it to cool slowly.

  • Physical Induction: If the above fails, try scratching the inside of the flask with a glass rod at the solvent-air interface or seeding the solution with a tiny crystal of pure product if you have it.

Q3: Why is my compound streaking badly on a silica gel TLC plate or column?

A: The carboxylic acid functional group is highly polar and acidic, leading to strong, often irreversible, interactions with the slightly acidic silica gel stationary phase. This causes significant "tailing" or streaking, resulting in poor separation. To mitigate this, you must modify your mobile phase by adding a small percentage (typically 0.5-2%) of a volatile acid like acetic acid or formic acid. This protonates the silica surface silanol groups and ensures the carboxylic acid analyte remains in its protonated, less polar form, leading to better peak shape.

Q4: Is distillation a viable purification method for this compound?

A: Direct distillation of the carboxylic acid is generally not recommended. Carboxylic acids have high boiling points due to strong hydrogen bonding and may decompose at the temperatures required for vacuum distillation. However, distillation can be useful in two scenarios:

  • Purifying the Precursor Ester: The methyl or ethyl ester of the acid is significantly more volatile and can often be purified by vacuum distillation before the final hydrolysis step.

  • Removing Volatile Impurities: A simple short-path distillation under vacuum can sometimes be used to strip volatile, non-polar impurities (like residual solvents or non-polar byproducts) from the crude carboxylic acid, which would remain as the residue. Extractive distillation techniques are also employed for separating fluorocarbons with close boiling points, though this is more applicable to industrial-scale separations of non-polar fluorinated compounds.[8][9]

Part 2: Troubleshooting Guides for Key Purification Techniques
Guide 1: Aqueous Work-up and Liquid-Liquid Extraction

A robust acid-base extraction is the cornerstone of purifying this acidic compound.

Problem Root Cause Troubleshooting Solution
Emulsion Formation The crude reaction mixture may contain amphiphilic impurities or fine particulates. Fluorinated compounds can also act as surfactants.1. Add saturated sodium chloride solution (brine) to increase the ionic strength of the aqueous phase, which helps break emulsions. 2. Allow the mixture to stand undisturbed for an extended period. 3. Filter the entire mixture through a pad of Celite® or diatomaceous earth to remove particulates.[5]
Poor Product Recovery Incorrect pH of the aqueous phase. The carboxylic acid will not partition into the organic layer if it is deprotonated (carboxylate form).1. Ensure the aqueous phase is strongly acidic (pH 1-2) before extraction.[4] Use a strong acid like concentrated HCl. 2. Perform multiple extractions (e.g., 3 x 150 mL) with a suitable organic solvent like methyl tertiary butyl ether (MTBE) rather than one large volume extraction.[4]
Product is "Salty" Incomplete removal of the aqueous phase or dissolved water in the organic layer.1. After separating the organic layer, wash it with brine to remove the bulk of dissolved water and salts. 2. Dry the organic layer thoroughly with an anhydrous drying agent like MgSO₄ or Na₂SO₄ before concentrating.
Guide 2: Column Chromatography

When recrystallization fails to remove closely related impurities, chromatography is necessary.

Problem Root Cause Troubleshooting Solution
Poor Separation (Normal Phase) Co-elution of impurities with similar polarity. Strong interaction of the acid with silica.1. Optimize Mobile Phase: Use a gradient elution. Start with a non-polar solvent system (e.g., 95:5 Hexanes:EtOAc) and gradually increase the polarity. Crucially, add 1% acetic acid to the mobile phase. 2. Check Loading: Dissolve the crude material in a minimal amount of solvent (preferably the mobile phase) before loading it onto the column. Overloading is a common cause of poor separation.
Product is Irrecoverable (Normal Phase) The highly polar carboxylic acid has irreversibly adsorbed to the silica gel.1. If the product is stuck, try flushing the column with a very polar solvent system, such as 10% Methanol in Dichloromethane with 2% acetic acid. 2. Switch to Reversed-Phase: For a polar molecule like this, reversed-phase (C18 silica) chromatography is often a better choice.[1][10]
Difficulty Identifying Fractions The compound may not be UV-active or may co-elute with other non-UV active impurities.1. TLC Staining: Spot fractions onto a TLC plate and use a visualizing stain. Potassium permanganate (KMnO₄) stain is effective for most organic compounds. 2. LC-MS Analysis: For definitive identification, analyze key fractions by LC-MS to track the mass of the desired product.
Part 3: Experimental Protocols & Workflows
Diagram 1: Purification Strategy Decision Tree

This diagram outlines a logical approach to purifying the crude product.

Purification_Strategy Start Crude Product (Post-Synthesis) Workup Protocol 1: Optimized Aqueous Work-up Start->Workup Assess Assess Purity & Form (TLC, 1H NMR) Workup->Assess IsSolid Is it a crystalline solid? Assess->IsSolid IsPure Is purity >95%? IsSolid->IsPure Yes Recryst Protocol 2: Recrystallization IsSolid->Recryst No Chrom Protocol 3: Chromatography IsPure->Chrom No Final Pure Product (Proceed to Characterization) IsPure->Final Yes Recryst->Assess Chrom->Final

Caption: Decision workflow for purifying this compound.

Protocol 1: Optimized Aqueous Work-up & Extraction

This protocol is adapted from established industrial methods for related compounds and is designed to isolate the crude acid from a basic hydrolysis reaction mixture.[4]

  • Quenching: After the hydrolysis reaction is complete (as monitored by TLC or LC-MS), cool the reaction mixture to 0-5 °C in an ice bath.

  • Acidification: Slowly and carefully add concentrated hydrochloric acid (HCl) dropwise with vigorous stirring. Monitor the pH with pH paper or a calibrated meter. Continue adding acid until the pH of the aqueous solution is stable at 1-2. Causality: This step protonates the carboxylate salt, converting it into the neutral carboxylic acid, which is soluble in organic solvents.

  • Extraction: Transfer the acidified mixture to a separatory funnel. Extract the aqueous phase with methyl tertiary butyl ether (MTBE) (3 x volume of aqueous phase). For example, for 100 mL of aqueous solution, use 3 x 100 mL of MTBE. Shake vigorously, venting frequently.

  • Combine & Wash: Combine the organic layers. Wash the combined organic phase sequentially with water (1 x volume) and then saturated brine (1 x volume). Causality: The water wash removes residual water-soluble impurities, while the brine wash removes the bulk of dissolved water from the organic phase, aiding the subsequent drying step.

  • Drying & Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter off the drying agent, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude carboxylic acid.

Protocol 2: Troubleshooting Flash Chromatography

This workflow guides the user through optimizing a chromatographic separation.

Chromatography_Troubleshooting Start Problem: Poor Separation / Tailing CheckAcid Is 1% Acetic Acid in Mobile Phase? Start->CheckAcid AddAcid Add 1% Acetic Acid to Mobile Phase CheckAcid->AddAcid No CheckLoading Was Sample Loaded Concentrated & Minimal Volume? CheckAcid->CheckLoading Yes Success Separation Improved AddAcid->Success Reload Reload Sample: Dissolve in minimal solvent CheckLoading->Reload No ConsiderRP Consider Reversed-Phase (C18) Chromatography CheckLoading->ConsiderRP Yes Reload->Success

Sources

Technical Support Center: Synthesis of 3,3-Difluoro-1-methylcyclobutanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3,3-Difluoro-1-methylcyclobutanecarboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this multi-step synthesis. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to ensure a successful and efficient synthesis.

I. Overview of the Synthetic Pathway

The synthesis of this compound typically proceeds in two key stages:

  • Synthesis of the Precursor: Preparation of an ester of 3,3-difluorocyclobutanecarboxylic acid. A common route involves the [2+2] cycloaddition of a suitable ketene acetal with 1,1-difluoroethylene, followed by further transformations. An alternative industrial method utilizes the reaction of methyl acrylate with 1,1-dichloro-2,2-difluoroethylene, followed by hydrolysis and hydrogenation[1].

  • α-Methylation and Hydrolysis: Introduction of the methyl group at the C1 position via enolate alkylation of the precursor ester, followed by saponification to yield the final carboxylic acid.

This guide will focus primarily on the potential side reactions and troubleshooting of the α-methylation and hydrolysis steps, as these are often critical for achieving high purity and yield.

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the synthesis, providing explanations for their cause and actionable solutions.

Problem 1: Low Yield of Methylated Product (Ethyl 3,3-difluoro-1-methylcyclobutanecarboxylate)

Symptom: After the alkylation reaction with methyl iodide and work-up, analysis (e.g., GC-MS or ¹H NMR) of the crude product shows a significant amount of starting material (ethyl 3,3-difluorocyclobutanecarboxylate) remaining.

Potential Causes & Solutions:

  • Incomplete Enolate Formation: The deprotonation of the α-carbon of the ester is a crucial step. Insufficient base or a non-optimal reaction temperature can lead to incomplete formation of the lithium enolate.

    • Solution: Ensure the use of a strong, non-nucleophilic base such as Lithium Diisopropylamide (LDA). It is critical to use at least a slight excess (1.05-1.1 equivalents) of freshly prepared or titrated LDA to ensure complete deprotonation. The reaction should be carried out at low temperatures, typically -78 °C, to maintain the stability of the enolate.[2]

  • Inactive Methyl Iodide: Methyl iodide can degrade over time, especially if exposed to light and moisture.

    • Solution: Use freshly distilled or purchased methyl iodide. Ensure it is stored properly in a dark, cool, and dry place.

  • Premature Quenching of the Enolate: The enolate is highly reactive and can be quenched by protic sources such as water or alcohols.

    • Solution: All glassware must be rigorously dried (flame-dried or oven-dried) and the reaction must be conducted under an inert atmosphere (e.g., argon or nitrogen). Use anhydrous solvents (e.g., THF) to minimize any premature quenching.

Problem 2: Presence of a Dialkylated Side Product

Symptom: The product mixture contains a significant amount of ethyl 1,1-dimethyl-3,3-difluorocyclobutanecarboxylate.

Potential Cause & Solution:

  • Proton Exchange and Over-alkylation: After the initial methylation, the resulting product still has an acidic α-proton. If unreacted enolate from the starting material is present, it can deprotonate the mono-methylated product, leading to a new enolate that can be further alkylated.

    • Solution: This issue is best addressed by ensuring the complete and rapid consumption of the initial enolate. Add the methyl iodide dropwise to the enolate solution at low temperature (-78 °C) to allow for a controlled reaction. Avoid a large excess of methyl iodide. Using a strong base like LDA to achieve full initial deprotonation is also key to minimizing this side reaction.

Problem 3: Formation of an Elimination Byproduct

Symptom: Spectroscopic analysis indicates the presence of an unsaturated cyclobutene derivative.

Potential Cause & Solution:

  • E2 Elimination: While less common with methyl iodide, the enolate can act as a base and promote elimination reactions, especially with more sterically hindered alkyl halides.

    • Solution: This is generally not a major issue with methyl iodide. However, ensure the reaction temperature is kept low during the addition of the alkylating agent. If using other alkyl halides, primary halides are preferred over secondary ones to minimize elimination.

Problem 4: Incomplete Hydrolysis of the Ester

Symptom: After the saponification step, the final product is contaminated with the starting ester (ethyl 3,3-difluoro-1-methylcyclobutanecarboxylate).

Potential Cause & Solution:

  • Insufficient Reaction Time or Base: The hydrolysis of the sterically hindered ester can be slow.

    • Solution: Increase the reaction time and/or the concentration of the base (e.g., LiOH or NaOH). Heating the reaction mixture can also accelerate the hydrolysis. Monitor the reaction progress by TLC or GC until the starting ester is no longer detectable.

III. Frequently Asked Questions (FAQs)

Q1: Why is LDA the preferred base for the methylation step?

A1: Lithium Diisopropylamide (LDA) is a strong, sterically hindered, non-nucleophilic base. Its strength ensures complete and rapid deprotonation of the ester to form the enolate. Its steric bulk prevents it from acting as a nucleophile and attacking the ester's carbonyl group. This combination of properties makes it ideal for generating enolates for alkylation reactions.

Q2: Can I use a different alkylating agent besides methyl iodide?

A2: Yes, other primary alkyl halides can be used. However, be aware that as the steric bulk of the alkyl halide increases, the likelihood of elimination side reactions also increases. Methyl iodide is highly reactive in SN2 reactions and is a good choice for methylation.

Q3: What is the best way to purify the final carboxylic acid?

A3: The final product, this compound, is a solid at room temperature. Recrystallization is often an effective method for purification. A suitable solvent system would be one in which the acid is soluble at high temperatures and insoluble at low temperatures, while the impurities remain soluble. Common solvents for recrystallization of carboxylic acids include hexanes, ethyl acetate, or a mixture of the two. Column chromatography can also be used if recrystallization is not effective.

Q4: How can I monitor the progress of the reactions?

A4: For the alkylation step, Thin Layer Chromatography (TLC) or Gas Chromatography (GC) can be used to monitor the disappearance of the starting ester. For the hydrolysis step, TLC is also a good option to track the conversion of the ester to the more polar carboxylic acid.

IV. Experimental Protocols

Protocol 1: Synthesis of Ethyl 3,3-difluoro-1-methylcyclobutanecarboxylate

This protocol is adapted from established procedures for the alkylation of cyclobutane esters[3].

Materials:

  • Ethyl 3,3-difluorocyclobutanecarboxylate

  • Diisopropylamine

  • n-Butyllithium (n-BuLi) in hexanes

  • Methyl iodide (CH₃I)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • LDA Preparation: In a flame-dried, two-necked round-bottom flask under an argon atmosphere, add anhydrous THF. Cool the flask to -78 °C using a dry ice/acetone bath. Slowly add diisopropylamine (1.1 equivalents). To this solution, add n-butyllithium (1.05 equivalents) dropwise. Stir the resulting solution at -78 °C for 30 minutes to form the LDA solution.

  • Enolate Formation: In a separate flame-dried flask under argon, dissolve ethyl 3,3-difluorocyclobutanecarboxylate (1.0 equivalent) in anhydrous THF and cool to -78 °C. Slowly transfer the prepared LDA solution to the ester solution via cannula while maintaining the temperature at -78 °C. Stir the mixture at -78 °C for 1 hour to ensure complete enolate formation.

  • Alkylation: To the enolate solution, add methyl iodide (1.2 equivalents) dropwise at -78 °C. Allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Work-up: Quench the reaction by slowly adding a saturated aqueous solution of NH₄Cl. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL). Wash the combined organic layers with water and then with brine.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

Protocol 2: Hydrolysis to this compound

Materials:

  • Ethyl 3,3-difluoro-1-methylcyclobutanecarboxylate

  • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

  • Methanol

  • Water

  • Hydrochloric acid (HCl, concentrated)

  • Ethyl acetate

Procedure:

  • Saponification: Dissolve the ethyl 3,3-difluoro-1-methylcyclobutanecarboxylate in a mixture of methanol and water. Add an excess of LiOH or NaOH (2-3 equivalents).

  • Reaction: Stir the mixture at room temperature or gently heat to reflux until the starting material is consumed (monitor by TLC).

  • Work-up: Cool the reaction mixture and remove the methanol under reduced pressure. Dilute the aqueous residue with water and wash with ether to remove any unreacted ester.

  • Acidification: Cool the aqueous layer in an ice bath and acidify to pH 1-2 with concentrated HCl.

  • Extraction: Extract the acidic aqueous layer with ethyl acetate (3 x 50 mL).

  • Isolation: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude carboxylic acid.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate).

V. Data Presentation

Table 1: Troubleshooting Summary

Problem Potential Cause Recommended Solution
Low yield of methylated esterIncomplete enolate formationUse ≥1.05 eq. of fresh LDA at -78 °C in anhydrous THF.
Inactive methyl iodideUse freshly distilled or purchased methyl iodide.
Premature enolate quenchingEnsure rigorously dry conditions and an inert atmosphere.
Presence of dialkylated productProton exchange and over-alkylationEnsure complete initial deprotonation; add methyl iodide dropwise at -78 °C.
Formation of elimination byproductE2 eliminationMaintain low reaction temperature; use primary alkyl halides.
Incomplete ester hydrolysisInsufficient reaction time or baseIncrease reaction time and/or base concentration; consider heating.

VI. Visualizations

Synthesis_Workflow cluster_0 Step 1: α-Methylation cluster_1 Step 2: Hydrolysis Ester Ethyl 3,3-difluorocyclobutanecarboxylate Enolate Lithium Enolate Ester->Enolate LDA, THF, -78 °C Methylated_Ester Ethyl 3,3-difluoro-1-methylcyclobutanecarboxylate Enolate->Methylated_Ester CH₃I Carboxylic_Acid This compound Methylated_Ester->Carboxylic_Acid 1. LiOH, MeOH/H₂O 2. HCl Troubleshooting_Alkylation Start Low Yield of Methylation? Cause1 Incomplete Enolate Formation - Insufficient LDA - High Temperature - Protic Contamination Start->Cause1 Yes Cause2 Side Reactions - Dialkylation - Elimination Start->Cause2 Yes Solution1 Solution1 Cause1->Solution1 Solution2 Control Reaction: - Dropwise CH₃I addition - Maintain low temp. Cause2->Solution2

Caption: Troubleshooting decision tree for the α-methylation step.

VII. References

  • Organic Syntheses. Org. Synth.1941 , 21, 22. [Link]

  • CN105418406A - 3,3-gem-difluoro cyclobutanecarboxylic acid industrial preparation method - Google Patents.

  • Chemistry of tetraalkoxyethenes VIII Hydrolysis and subsequent decarboxylation of ethyl 2,2,3,3-tetraalkoxy-1-cyanocyclobutanecarboxylates | Request PDF - ResearchGate. [Link]

  • Synthesis of methyl 1-methylcyclobutane carboxylate - PrepChem.com. [Link]

Sources

Technical Support Center: 3,3-Difluoro-1-methylcyclobutanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3,3-Difluoro-1-methylcyclobutanecarboxylic acid (CAS 227607-43-4). This guide is intended for researchers, scientists, and drug development professionals. Here, you will find in-depth information on the stability and storage of this compound, along with troubleshooting guides and frequently asked questions to ensure the integrity of your experiments.

Introduction

This compound is a valuable building block in medicinal chemistry and materials science due to the unique properties conferred by the gem-difluorocyclobutane motif. The stability of this compound is crucial for obtaining reliable and reproducible experimental results. This guide provides best practices for storage and handling, and addresses potential issues you may encounter.

Stability Profile

While specific, long-term stability studies on this compound are not extensively documented in publicly available literature, its stability can be inferred from the general behavior of fluorinated carboxylic acids and related cyclobutane derivatives. The compound is generally stable under recommended storage conditions.[1] However, like many carboxylic acids, it can be sensitive to certain environmental factors.

Potential Degradation Pathways:

  • Thermal Decomposition: Although unlikely under standard laboratory storage conditions, thermal decomposition of perfluorinated carboxylic acids can occur at elevated temperatures. This process may involve decarboxylation or elimination of hydrogen fluoride (HF).[2][3][4]

  • Reaction with Strong Bases and Oxidizing Agents: As a carboxylic acid, it will react with strong bases. Strong oxidizing agents should also be considered incompatible.[1]

Recommended Storage Conditions

To ensure the long-term stability and purity of this compound, the following storage conditions are recommended:

ParameterRecommendationRationale
Temperature 2-8°C (Refrigerated)Reduces the rate of potential degradation reactions.
Atmosphere Store under an inert atmosphere (e.g., Argon or Nitrogen)Minimizes exposure to atmospheric moisture and oxygen, which could potentially interact with the compound over time.
Light Store in a dark, light-resistant containerProtects the compound from potential light-induced degradation.
Container Tightly sealed, chemically resistant container (e.g., amber glass vial with a PTFE-lined cap)Prevents contamination and exposure to air and moisture.[2]
Moisture Store in a dry environment, preferably in a desiccatorCarboxylic acids can be hygroscopic. A related compound, 1-Methylcyclobutanecarboxylic acid, is noted to be moisture-sensitive.[1]

Troubleshooting Guide

This section addresses specific issues that may arise during the handling and use of this compound.

Visual Troubleshooting Flowchart

troubleshooting_flowchart cluster_troubleshooting Troubleshooting Steps start Start: Observe the compound issue Is there an issue? (e.g., discoloration, clumping, insolubility, unexpected results) start->issue no_issue No issue observed. Proceed with experiment. issue->no_issue No check_storage Review storage conditions: - Temperature - Atmosphere - Light exposure - Container seal issue->check_storage Yes purity_analysis Perform purity analysis: - NMR - LC-MS - Melting Point check_storage->purity_analysis consult_sds Consult Safety Data Sheet (SDS) for incompatibility information purity_analysis->consult_sds contact_support Contact technical support with observations and data consult_sds->contact_support

Caption: Troubleshooting workflow for assessing the quality of this compound.

Common Issues and Solutions
Observed Issue Potential Cause Recommended Action
Change in color (e.g., yellowing) Impurities from synthesis or minor degradation.Assess purity using analytical methods like NMR or LC-MS. If purity is compromised, consider purification by recrystallization or chromatography.
Clumping or change in texture Absorption of moisture.Dry the compound under vacuum. For future storage, use a desiccator.
Incomplete dissolution in a previously suitable solvent Potential degradation leading to less soluble byproducts or moisture absorption affecting solubility.Confirm the solvent is anhydrous. If the issue persists, analyze the purity of the compound.
Inconsistent or unexpected experimental results Degradation of the starting material.Verify the purity and integrity of the compound using the QC protocol below before proceeding with further experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for long-term storage of this compound in solution?

A1: For long-term storage, it is generally best to store the compound as a solid. If a stock solution is necessary, use a dry, aprotic solvent such as anhydrous Dichloromethane or Acetonitrile. Prepare solutions fresh when possible. Avoid storing in protic solvents like methanol for extended periods, as esterification can occur, especially in the presence of acid catalysts.

Q2: How can I check the purity of my sample of this compound?

A2: The purity can be assessed using several analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹⁹F, and ¹³C): This is a powerful tool to confirm the structure and identify any organic impurities.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This can be used to check for the presence of impurities and confirm the molecular weight of the compound.

  • Melting Point Analysis: A sharp melting point range close to the literature value indicates high purity. A broad or depressed melting point suggests the presence of impurities.

Q3: Is this compound sensitive to air?

A3: While not acutely sensitive to air, it is good practice to handle it under an inert atmosphere (like nitrogen or argon) to prevent long-term exposure to oxygen and moisture.[1] The carboxylic acid group is generally stable in air, but minimizing exposure to atmospheric components is a best practice for maintaining high purity.

Q4: What are the known incompatibilities of this compound?

A4: Avoid strong bases and strong oxidizing agents.[1] As a carboxylic acid, it will undergo acid-base reactions with bases. Strong oxidizing agents can potentially lead to degradation of the molecule.

Quality Control Protocol: Purity Assessment by ¹H NMR

This protocol outlines a standard procedure to verify the identity and estimate the purity of this compound.

Materials:

  • This compound sample

  • Deuterated chloroform (CDCl₃) or other suitable deuterated solvent

  • NMR tubes

  • Volumetric flasks and pipettes

  • Internal standard (e.g., 1,3,5-trimethoxybenzene)

Procedure:

  • Sample Preparation: a. Accurately weigh approximately 5-10 mg of this compound into a clean, dry vial. b. Add approximately 0.7 mL of CDCl₃. c. Vortex or sonicate briefly to ensure complete dissolution.

  • Internal Standard (Optional, for quantitative NMR): a. Prepare a stock solution of the internal standard in the same deuterated solvent. b. Add a known volume of the internal standard stock solution to the sample solution.

  • NMR Analysis: a. Transfer the solution to an NMR tube. b. Acquire a ¹H NMR spectrum. c. If available, acquire ¹⁹F and ¹³C NMR spectra for further structural confirmation.

  • Data Analysis: a. Integrate the peaks in the ¹H NMR spectrum. b. Compare the observed chemical shifts and coupling patterns with reference spectra or predicted values to confirm the structure. c. Look for any unexpected peaks, which may indicate impurities. d. If an internal standard was used, calculate the purity of the sample based on the relative integrals of the analyte and the standard.

References

  • Simons, J. et al. (2019). Thermal decomposition mechanism and kinetics of perfluorooctanoic acid (PFOA) and other perfluorinated carboxylic acids: a theoretical study. Environmental Science: Processes & Impacts, 21(10), 1699-1709. [Link]
  • Altarawneh, M., & Dlugogorski, B. Z. (2020). Thermal decomposition of perfluorinated carboxylic acids: Kinetic model and theoretical requirements for PFAS incineration. Science of The Total Environment, 708, 135111. [Link]
  • Xiao, X. et al. (2020). Mechanistic Investigations of Thermal Decomposition of Perfluoroalkyl Ether Carboxylic Acids and Short-Chain Perfluoroalkyl Carboxylic Acids. Environmental Science & Technology, 54(10), 6133-6142. [Link]
  • Liu, Y. et al. (2017). Thermal- and photo-induced degradation of perfluorinated carboxylic acids: Kinetics and mechanism.
  • Wang, F. et al. (2023). Thermal Decomposition of Two Gaseous Perfluorocarboxylic Acids: Products and Mechanisms. Environmental Science & Technology, 57(16), 6435-6444. [Link]
  • Park, J. D., & Frank, W. C. (1967). Bicyclobutyl Derivatives. III. Hydrolysis of Fluorinated Cyclobutenes. The Journal of Organic Chemistry, 32(5), 1336-1340. [Link]

Sources

Navigating the Nuances of 3,3-Difluoro-1-methylcyclobutanecarboxylic Acid: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for 3,3-Difluoro-1-methylcyclobutanecarboxylic acid (CAS 227607-43-4). As a Senior Application Scientist, I've designed this guide to provide you with in-depth, field-proven insights into the safe handling and effective use of this fluorinated building block. Our goal is to move beyond mere procedural lists and delve into the causality behind experimental choices, ensuring both safety and scientific integrity in your work.

Section 1: Core Safety Directives & Hazard Analysis

This compound is a valuable reagent in medicinal chemistry and materials science. However, its fluorinated nature necessitates a thorough understanding of its potential hazards. A Safety Data Sheet (SDS) for this compound classifies it under the following categories:

  • Acute Toxicity (Oral, Dermal, Inhalation): Category 4

  • Skin Irritation: Category 2

  • Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory Irritation)

This classification underscores the importance of minimizing direct contact and airborne exposure.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is non-negotiable. Given the hazard profile, a multi-layered approach is recommended.

PPE CategorySpecificationRationale
Eye Protection Chemical splash goggles and a face shieldProtects against splashes of the compound and its solutions, which can cause serious eye irritation.
Hand Protection Nitrile or neoprene gloves (double-gloving recommended)Provides a robust barrier against skin contact. Nitrile offers good resistance to a range of chemicals, while neoprene is particularly effective against acids.[1]
Body Protection Flame-resistant lab coat and a chemical-resistant apronProtects against spills and splashes, minimizing skin contact.
Respiratory Protection Use in a certified chemical fume hoodEssential for preventing inhalation of dust or aerosols, which can cause respiratory tract irritation.

Diagram: PPE Protocol for Handling this compound

PPE_Protocol cluster_prep Preparation cluster_donning Donning Sequence cluster_handling Handling cluster_doffing Doffing Sequence (to avoid contamination) Prep Conduct Risk Assessment Select_PPE Select Appropriate PPE Prep->Select_PPE LabCoat Don Lab Coat Gloves1 Don Inner Gloves (Nitrile) LabCoat->Gloves1 Apron Don Chemical Apron Gloves1->Apron Goggles Don Goggles Apron->Goggles FaceShield Don Face Shield Goggles->FaceShield Gloves2 Don Outer Gloves (Neoprene) FaceShield->Gloves2 Work_in_Hood Work in Fume Hood Gloves2->Work_in_Hood Remove_Outer_Gloves Remove Outer Gloves Work_in_Hood->Remove_Outer_Gloves Remove_Apron Remove Apron Remove_Outer_Gloves->Remove_Apron Remove_Face_Shield Remove Face Shield Remove_Apron->Remove_Face_Shield Remove_Goggles Remove Goggles Remove_Face_Shield->Remove_Goggles Remove_Lab_Coat Remove Lab Coat Remove_Goggles->Remove_Lab_Coat Remove_Inner_Gloves Remove Inner Gloves Remove_Lab_Coat->Remove_Inner_Gloves Wash_Hands Wash Hands Thoroughly Remove_Inner_Gloves->Wash_Hands

Caption: A logical workflow for donning and doffing PPE to minimize exposure.

Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses common challenges and questions that may arise during the use of this compound.

Q1: I'm having trouble dissolving the compound. What solvents are recommended?

A1: While specific solubility data for this compound is not extensively published, based on its structure (a carboxylic acid with fluorine substitution), it is expected to be soluble in a range of polar organic solvents. We recommend starting with the following:

  • Good Solubility: Methanol, Ethanol, Tetrahydrofuran (THF), Acetone.

  • Moderate to Low Solubility: Dichloromethane, Chloroform.

  • Insoluble: Water (at neutral pH), Hexanes, Toluene.

Troubleshooting Tip: If you encounter solubility issues, gentle warming or sonication can be employed. Always perform dissolution in a fume hood. For reactions requiring an aprotic solvent where solubility is a concern, consider converting the carboxylic acid to its corresponding ester or another more soluble derivative.

Q2: What are the potential incompatibilities I should be aware of?

A2: As a carboxylic acid, this compound will react with bases. Strong bases can cause a vigorous, exothermic reaction. It is also prudent to avoid strong oxidizing agents.

Incompatible MaterialPotential Hazard
Strong Bases (e.g., NaOH, KOH, n-BuLi)Exothermic neutralization reaction.
Strong Oxidizing Agents (e.g., KMnO₄, CrO₃)Potential for vigorous, exothermic reaction. The stability of fluorinated compounds can be compromised under harsh oxidizing conditions.
Reducing Agents (e.g., LiAlH₄, NaBH₄)Will reduce the carboxylic acid functionality.
Q3: What should I do in the event of a spill?

A3: The appropriate response depends on the size of the spill.

  • Small Spill (in a fume hood):

    • Ensure you are wearing the appropriate PPE.

    • Contain the spill with an inert absorbent material like vermiculite or sand. Do not use combustible materials like paper towels as the primary absorbent.

    • Carefully scoop the absorbed material into a labeled, sealed container for hazardous waste.

    • Clean the spill area with a suitable solvent (e.g., isopropanol) and then with soap and water.

    • All materials used for cleanup should be disposed of as hazardous waste.

  • Large Spill (or any spill outside a fume hood):

    • Evacuate the immediate area and alert your colleagues and supervisor.

    • Contact your institution's Environmental Health and Safety (EHS) department immediately.

    • Prevent the spread of the spill if it is safe to do so.

Q4: How should I properly dispose of waste containing this compound?

A4: Waste containing this compound should be treated as halogenated organic waste.[2]

  • Segregation: Collect all waste (unused compound, solutions, contaminated materials) in a dedicated, clearly labeled, and compatible container (e.g., high-density polyethylene or borosilicate glass).[3] Do not mix with non-halogenated waste streams.

  • Labeling: The container must be labeled as "Hazardous Waste" and include the full chemical name.

  • Storage: Store the waste container in a cool, dry, well-ventilated area, away from incompatible materials.

  • Disposal: Arrange for pickup and disposal through your institution's certified hazardous waste management program.[3]

Diagram: Waste Disposal Workflow

Waste_Disposal Start Experiment Complete / Waste Generated Segregate Segregate Halogenated Waste Start->Segregate Container Use Labeled, Compatible Container Segregate->Container Store Store in Designated Area Container->Store EHS Contact EHS for Pickup Store->EHS Document Document Waste for Disposal EHS->Document

Caption: A streamlined process for the safe disposal of halogenated waste.

Section 3: Experimental Protocols

Step-by-Step Guide for Weighing and Preparing a Solution
  • Preparation: Don all required PPE as outlined in Section 1.1. Ensure the chemical fume hood is functioning correctly.

  • Weighing:

    • Tare a clean, dry weighing vessel on an analytical balance inside the fume hood.

    • Carefully transfer the desired amount of this compound to the weighing vessel.

    • Record the exact weight.

  • Dissolution:

    • Place a stir bar in the reaction flask.

    • Add the desired solvent to the flask.

    • Carefully add the weighed compound to the solvent.

    • Stir the mixture until the solid is fully dissolved. Gentle warming or sonication may be applied if necessary.

Emergency First Aid Procedures

In the event of exposure, immediate and appropriate first aid is critical.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.

Note on Fluorinated Compounds and Hydrofluoric Acid (HF): While this compound is not hydrofluoric acid, some fluorinated organic compounds can decompose under certain conditions (e.g., high heat) to produce HF.[4][5][6] Be aware of the signs of HF exposure, which can have a delayed onset of pain. In the unlikely event of suspected HF exposure, follow your institution's specific emergency protocol for HF, which typically involves the application of calcium gluconate gel after initial water flushing.

References

  • Simmie, J. M., & Weber, R. (2020). Thermal decomposition mechanism and kinetics of perfluorooctanoic acid (PFOA) and other perfluorinated carboxylic acids: a theoretical study. Environmental Science: Processes & Impacts.
  • Lu, D., et al. (2020). Mechanistic Investigations of Thermal Decomposition of Perfluoroalkyl Ether Carboxylic Acids and Short-Chain Perfluoroalkyl Carboxylic Acids. Environmental Science & Technology.
  • Wang, F., et al. (2023). Thermal Decomposition of Two Gaseous Perfluorocarboxylic Acids: Products and Mechanisms. Environmental Science & Technology.
  • Science Ready. (n.d.). Safe Handing & Disposal of Organic Substances – HSC Chemistry.

Sources

Technical Support Center: Synthesis of 3,3-Difluoro-1-methylcyclobutanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3,3-Difluoro-1-methylcyclobutanecarboxylic acid. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important fluorinated building block. The unique properties imparted by the gem-difluoro group on a cyclobutane ring, such as altered lipophilicity and metabolic stability, make this compound a valuable asset in medicinal chemistry.[1][2] However, its synthesis can present challenges. This document provides in-depth troubleshooting advice and answers to frequently asked questions to help you optimize your reaction yield and purity.

I. Troubleshooting Guide: Enhancing Yield and Purity

This section addresses common issues encountered during the synthesis of this compound, structured in a question-and-answer format to directly tackle experimental challenges.

Low or No Product Formation

Question: My reaction has resulted in a low yield or no desired product. What are the likely causes and how can I rectify this?

Answer: Low or no product formation can stem from several factors, ranging from reagent quality to reaction conditions. A systematic approach to troubleshooting is crucial.

1. Reagent Quality and Stoichiometry:

  • Purity of Starting Materials: Ensure the purity of your starting materials, such as methyl acrylate and 1,1-dichloro-2,2-difluoroethylene. Impurities can interfere with the reaction.

  • Fluorinating Agent Activity: If your synthesis involves a deoxofluorination step (e.g., using DAST or other sulfur fluoride-derived reagents), the activity of the fluorinating agent is critical.[3] These reagents can degrade upon exposure to moisture. It is advisable to use a fresh bottle or test the activity of an older bottle on a small scale with a model substrate.

  • Precise Stoichiometry: Carefully check the stoichiometry of all reactants. An excess or deficit of a key reagent can halt the reaction or lead to side products.

2. Reaction Conditions:

  • Temperature Control: Many steps in the synthesis are temperature-sensitive. For instance, the initial cycloaddition may require elevated temperatures, while subsequent steps might need cooling to prevent side reactions.[4] Monitor and control the reaction temperature diligently.

  • Moisture and Air Sensitivity: Some reagents, particularly organometallics and certain fluorinating agents, are sensitive to moisture and air. Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., argon or nitrogen).

  • Solvent Choice: The choice of solvent can significantly impact the reaction outcome. Ensure you are using a dry, appropriate solvent for each step.

3. Catalyst Activity (if applicable):

  • Palladium on Carbon (Pd/C): In hydrogenation steps, the activity of the Pd/C catalyst is paramount.[4] If the catalyst is old or has been improperly stored, its activity may be diminished. Using a fresh batch of catalyst is recommended.

Formation of Impurities and Side Products

Question: My final product is contaminated with significant impurities. What are the common side reactions, and how can I minimize them?

Answer: The formation of impurities is a common challenge. Understanding the potential side reactions is key to mitigating them.

1. Incomplete Reactions:

  • Monitoring Reaction Progress: Use techniques like Thin Layer Chromatography (TLC), Gas Chromatography (GC), or Nuclear Magnetic Resonance (NMR) spectroscopy to monitor the reaction progress. This will help you determine the optimal reaction time and prevent the isolation of unreacted starting materials.

2. Isomer Formation:

  • Stereoisomers: Depending on the synthetic route, the formation of stereoisomers can be a concern. Purification by column chromatography or recrystallization may be necessary to isolate the desired isomer.[5]

3. Decomposition:

  • Thermal Stability: The cyclobutane ring can be strained. At excessively high temperatures, decomposition or rearrangement can occur. Adhere to the recommended temperature profiles for each step.

  • Acid/Base Sensitivity: Some intermediates or the final product may be sensitive to acidic or basic conditions. Careful control of pH during workup and purification is important.

Challenges in Purification

Question: I am having difficulty purifying the final product. What are some effective purification strategies?

Answer: Purification of this compound can be challenging due to its physical properties.

1. Column Chromatography:

  • Solvent System Optimization: A systematic approach to optimizing the solvent system for column chromatography is essential. Start with a non-polar solvent and gradually increase the polarity. A combination of hexane and ethyl acetate is often a good starting point.

  • Silica Gel Activity: The activity of the silica gel can affect separation. For sensitive compounds, deactivated silica gel (by adding a small amount of water or triethylamine to the slurry) can be beneficial.

2. Recrystallization:

  • Solvent Screening: If the product is a solid, recrystallization is an excellent method for purification. Screen a variety of solvents to find one in which the product is soluble at high temperatures but sparingly soluble at low temperatures.

3. Distillation:

  • For Liquid Products/Intermediates: If your product or a key intermediate is a liquid, distillation under reduced pressure can be an effective purification technique.

II. Frequently Asked Questions (FAQs)

This section provides concise answers to common questions regarding the synthesis of this compound.

1. What are the most common synthetic routes to this compound?

A prevalent industrial method involves a three-step process:

  • [2+2] Cycloaddition: Reaction of methyl acrylate with 1,1-dichloro-2,2-difluoroethylene.

  • Hydrolysis: Conversion of the resulting methyl ester to a carboxylic acid.

  • Hydrogenation: Reduction of the double bond and removal of chlorine atoms, often using a palladium catalyst.[4]

Alternative laboratory-scale syntheses may involve the deoxofluorination of a corresponding 3-oxocyclobutanecarboxylic acid derivative.[3][6]

2. How critical is the quality of the 1,1-dichloro-2,2-difluoroethylene starting material?

The purity of this starting material is very important. Impurities can lead to low yields and the formation of difficult-to-remove byproducts in the initial cycloaddition step. It is recommended to use a high-purity grade of this reagent.

3. What are the key safety precautions to consider during this synthesis?

  • Fluorinating Agents: Reagents like DAST are toxic and corrosive. They should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Pressurized Reactions: Hydrogenation steps are typically carried out under pressure. Ensure the use of appropriate high-pressure reaction vessels and follow all safety protocols for handling flammable gases.[4]

  • General Chemical Safety: Always consult the Material Safety Data Sheet (MSDS) for all chemicals used and follow standard laboratory safety practices.

4. Can I use alternative fluorinating agents to DAST?

Yes, other deoxofluorinating agents such as Deoxo-Fluor® or sulfur tetrafluoride can be used, though reaction conditions may need to be re-optimized.[7] The choice of fluorinating agent can influence the reaction's efficiency and safety profile.

5. How does the presence of the methyl group affect the synthesis?

The methyl group is typically introduced via the starting materials or through a separate alkylation step. Its presence can influence the reactivity and stereochemical outcome of the reactions.

III. Experimental Protocols & Data

Table 1: Typical Reaction Parameters for Hydrogenation Step
ParameterValueNotes
SubstrateChloro-3,3-difluoro-1-cyclobutene-1-carboxylic acid
SolventMethanol
Catalyst10% Palladium on Carbon (wet)Typically 10% w/w relative to the substrate
BaseTriethylamine2 equivalents
Hydrogen Pressure45-50 psi
Temperature45-50 °C
Reaction Time18-20 hoursMonitor by TLC or GC for completion
Expected Yield 44-53% (overall for 3 steps) [4]
Protocol: Hydrogenation of Chloro-3,3-difluoro-1-cyclobutene-1-carboxylic acid
  • To a high-pressure reactor, add chloro-3,3-difluoro-1-cyclobutene-1-carboxylic acid (1 equivalent).

  • Add methanol as the solvent (e.g., 10 mL per gram of substrate).

  • Add 10% wet palladium on carbon (0.1 g per gram of substrate).

  • Add triethylamine (2 equivalents).

  • Seal the reactor and purge with nitrogen, followed by hydrogen.

  • Pressurize the reactor with hydrogen to 45-50 psi.

  • Heat the reaction mixture to 45-50 °C and stir for 18-20 hours.

  • After the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by a suitable method (e.g., column chromatography or recrystallization).

IV. Visualizing the Workflow

Troubleshooting Logic for Low Yield

Caption: A flowchart for troubleshooting low product yield.

V. References

  • CN105418406A - 3,3-gem-difluoro cyclobutanecarboxylic acid industrial preparation method - Google Patents.

  • Research on Efficient Combination Strategies of Fluorine and Oxygen-Containing Cyclobutane in Molecular Building Block Design - Oreate AI Blog.

  • Diversified Synthesis of Chiral Fluorinated Cyclobutane Derivatives Enabled by Regio- and Enantioselective Hydroboration - PubMed.

  • Synthesis and Physicochemical Properties of Functionalized cis-2-((Fluoro)alkyl)cyclobutanes - ChemRxiv.

  • Synthesis of gem-Difluorocyclobutanes: Organolanthanum Enabled Synthesis and Divergent Catalytic Functionalization of gem-Difluorocyclobutanols | The Journal of Organic Chemistry - ACS Publications.

  • An Improved synthesis of 3,3- and 5,5-difluoro-2-aminocyclohexanecarboxylates and extension of the method via organoselenium chemistry - ResearchGate.

  • 227607-43-4|this compound|BLD Pharm.

  • Multigram Synthesis of Advanced 6,6-Difluorospiro[3.3]heptane-derived Building Blocks.

  • 3,3-Difluoro-1-(trifluoromethyl)cyclobutane-1-carboxylic acid | C6H5F5O2 - PubChem.

  • A Practical Synthesis of 3,3‐Difluorocyclobutane Carboxylic Acid - Taylor & Francis Online.

  • Synthesis of 1-Amino-3-[(dihydroxyboryl)methyl]- cyclobutanecarboxylic Acid as a Potential Therapy Agent | Request PDF - ResearchGate.

  • Optimization of reaction conditions a . | Download Table - ResearchGate.

  • Competition of the Addition/Cycloaddition Schemes in the Reaction Between Fluorinated Nitrones and Arylacetylenes: Comprehensive Experimental and DFT Study - MDPI.

  • Last of the gem-Difluorocycloalkanes: Synthesis and Characterization of 2,2-Difluorocyclobutyl-Substituted Building Blocks - PubMed.

  • The Last of the gem-Difluorocycloalkanes: Synthesis and Characterization of 2,2-Difluorocyclobutyl-Substituted Building Blocks | Request PDF - ResearchGate.

Sources

Technical Support Center: Synthesis of 3,3-Difluoro-1-methylcyclobutanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3,3-difluoro-1-methylcyclobutanecarboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot impurities encountered during the synthesis of this valuable fluorinated building block. The information provided herein is based on established chemical principles and literature-supported methodologies to ensure scientific integrity and practical utility.

Introduction to Synthetic Strategies

The synthesis of this compound is primarily approached through two distinct routes, each with its own set of potential impurity-forming side reactions. A thorough understanding of these pathways is the first step in effective troubleshooting.

  • Route 1: De Novo Ring Construction. This pathway typically involves a [2+2] cycloaddition to form the cyclobutane ring, followed by functional group manipulations. An example is the reaction of methyl acrylate with 1,1-dichloro-2,2-difluoroethylene, followed by hydrolysis and hydrogenation[1].

  • Route 2: Modification of a Pre-existing Cyclobutane Core. This common industrial approach starts with a commercially available or synthesized cyclobutane precursor, such as 1-methyl-3-oxocyclobutane-1-carboxylic acid, which is then subjected to deoxofluorination[2].

This guide will address the common impurities associated with both synthetic strategies and the crucial methylation step.

Troubleshooting Guide: Common Impurities and Solutions

This section is formatted in a question-and-answer style to directly address specific issues you may encounter during your experiments.

Route 1 Impurity Profile: [2+2] Cycloaddition Pathway

Question 1: My reaction mixture from the [2+2] cycloaddition of methyl acrylate and 1,1-dichloro-2,2-difluoroethylene is complex. What are the likely side products?

Answer: The thermal [2+2] cycloaddition to form the cyclobutane ring is a critical step, and its efficiency can be compromised by several side reactions, leading to a complex product mixture.

  • Causality of Impurity Formation:

    • Regioisomers: The cycloaddition of unsymmetrical alkenes can potentially yield regioisomers. While the electronics of methyl acrylate and 1,1-dichloro-2,2-difluoroethylene generally favor the desired isomer, changes in reaction conditions (temperature, pressure) could lead to the formation of small amounts of the undesired regioisomer.

    • Dimerization: Either of the alkene starting materials can undergo self-dimerization, especially at elevated temperatures. This can lead to the formation of cyclobutane dimers of methyl acrylate or 1,1-dichloro-2,2-difluoroethylene.

    • Polymerization: Methyl acrylate is prone to radical polymerization, which can be initiated by heat or trace impurities. This will result in the formation of poly(methyl acrylate).

  • Troubleshooting and Mitigation:

    • Control of Reaction Conditions: Strictly control the reaction temperature and time as specified in your protocol. The patent CN105418406A suggests a reaction temperature of 150°C for 15-20 hours in a solvent-free system[1]. Deviations can increase the rate of side reactions.

    • Use of Inhibitors: For the methyl acrylate, consider adding a radical inhibitor like hydroquinone or butylated hydroxytoluene (BHT) to prevent polymerization, if compatible with the reaction chemistry.

    • Purification: The primary cycloaddition product is often purified by distillation. Azeotropic distillation with water has been reported to be effective[1].

Question 2: After hydrolysis of the methyl ester, I see incomplete conversion and other unexpected peaks in my analytical data. What are these impurities?

Answer: The hydrolysis of the intermediate, methyl 2,2-dichloro-3,3-difluorocyclobutanecarboxylate, is a crucial step to unmask the carboxylic acid. Incomplete reaction or side reactions can lead to specific impurities.

  • Causality of Impurity Formation:

    • Unreacted Starting Material: The most common impurity is the starting ester. This is typically due to insufficient reaction time, inadequate concentration of the base (e.g., NaOH or KOH), or poor mixing in a biphasic system.

    • Side Reactions during Hydrolysis: While less common under controlled basic conditions, prolonged exposure to strong base at elevated temperatures could potentially lead to ring-opening or elimination byproducts, though this is less likely for the robust cyclobutane ring.

  • Troubleshooting and Mitigation:

    • Reaction Monitoring: Monitor the reaction progress by TLC, GC, or LC-MS to ensure complete consumption of the starting ester.

    • Optimization of Conditions: Ensure a sufficient molar excess of the base is used. The patent CN105418406A specifies using a 20% aqueous sodium hydroxide solution at 15-20°C for 1-3 hours[1]. If you observe incomplete reaction, you can cautiously increase the reaction time or temperature, while monitoring for the formation of other byproducts.

    • Purification: The desired carboxylic acid can be isolated by acidification of the reaction mixture followed by extraction with an organic solvent like methyl tertiary butyl ether. Subsequent recrystallization can further purify the product.

Question 3: The final hydrogenation step to remove the chlorine atoms is not clean. What are the potential byproducts?

Answer: The catalytic hydrogenation of 2-chloro-3,3-difluoro-1-cyclobutenecarboxylic acid to yield the final product is a reduction step that can have its own set of impurities.

  • Causality of Impurity Formation:

    • Incomplete Hydrogenation: The presence of the starting material, the chloro-alkene, is a common impurity due to catalyst deactivation, insufficient hydrogen pressure, or inadequate reaction time.

    • Over-reduction: While less common for a C-F bond, aggressive hydrogenation conditions (high pressure, high temperature, highly active catalyst) could potentially lead to undesired reduction of other functional groups, though the difluorinated carbon is generally stable.

    • Dehalogenation Byproducts: In some cases, partial reduction might occur, leading to monochloro- intermediates.

  • Troubleshooting and Mitigation:

    • Catalyst Quality and Loading: Use a fresh, high-quality palladium on carbon (Pd/C) catalyst. The patent CN105418406A suggests using a 10% wet palladium on carbon catalyst[1]. Ensure proper catalyst loading and dispersion in the reaction medium.

    • Reaction Conditions: Maintain the recommended hydrogen pressure (45-50 psi) and temperature (45-50°C)[1]. Ensure efficient stirring to maximize contact between the substrate, catalyst, and hydrogen.

    • Reaction Monitoring: Track the disappearance of the starting material by an appropriate analytical technique.

    • Purification: After filtration of the catalyst, the product is typically isolated by an acid-base workup and extraction. Recrystallization is an effective final purification step.

Route 2 Impurity Profile: Fluorination of a 3-Oxocyclobutane Precursor

Question 4: I am synthesizing 1-methyl-3-oxocyclobutane-1-carboxylic acid as a precursor. What impurities should I be aware of?

Answer: The synthesis of this key precursor can be complex, and the purity of this intermediate will directly impact the final product quality. Several synthetic routes exist, each with its own potential pitfalls[2][3][4][5].

  • Causality of Impurity Formation:

    • Incomplete Cyclization: In routes that construct the cyclobutane ring, incomplete reaction can leave acyclic precursors in the product mixture.

    • Byproducts from Starting Materials: For instance, in syntheses starting from 1,3-dichloroacetone, residual starting material or incompletely reacted intermediates can be present.

    • Over-alkylation/Dialkylation: In routes involving malonic ester synthesis, dialkylation of the malonate can occur as a side reaction.

    • Decarboxylation: During hydrolysis and decarboxylation steps, incomplete decarboxylation can leave dicarboxylic acid intermediates.

  • Troubleshooting and Mitigation:

    • Careful Control of Stoichiometry and Reaction Conditions: Precisely measure your reagents and maintain the recommended reaction temperatures and times.

    • Thorough Purification of Intermediates: Each step of the synthesis should be followed by appropriate purification (distillation, recrystallization, or chromatography) to remove byproducts before proceeding to the next step.

    • Analytical Characterization: Use NMR and MS to confirm the structure and purity of your 1-methyl-3-oxocyclobutane-1-carboxylic acid before the fluorination step.

Question 5: The deoxofluorination of my 1-methyl-3-oxocyclobutane-1-carboxylic acid with DAST (or Morph-DAST) is producing significant byproducts. What are they and how can I avoid them?

Answer: Deoxofluorination using aminosulfur trifluorides like DAST or its safer analogue Morph-DAST is a powerful transformation, but it is known to generate specific impurities, especially with enolizable ketones.

  • Causality of Impurity Formation:

    • Vinyl Fluorides: The most common byproduct is the corresponding vinyl fluoride. This occurs through the elimination of a proton from the carbocation intermediate formed during the reaction. The presence of a methyl group at the 1-position can influence the regioselectivity of this elimination.

    • Rearrangement Products: Cationic intermediates in fluorination reactions are susceptible to Wagner-Meerwein rearrangements, which could lead to rearranged fluorinated products.

    • Hydrolysis Products: Incomplete fluorination followed by hydrolysis during workup can regenerate the starting ketone.

    • DAST/Morph-DAST Byproducts: The fluorinating agents themselves decompose to various byproducts that need to be removed during purification.

  • Troubleshooting and Mitigation:

    • Control of Reaction Temperature: These reactions are typically run at low temperatures (e.g., -78 °C to room temperature) to minimize side reactions. Carefully control the addition of the fluorinating agent to manage the reaction exotherm.

    • Choice of Fluorinating Agent: Morph-DAST is generally considered safer and can sometimes give cleaner reactions than DAST.

    • Anhydrous Conditions: Ensure your starting material and solvent are scrupulously dry, as water will react with the fluorinating agent and can lead to lower yields and more byproducts.

    • Purification: Careful purification by column chromatography is often necessary to separate the desired gem-difluoro product from the vinyl fluoride and other impurities.

Impurities Related to the Methylation Step

Question 6: I am considering methylating 3,3-difluorocyclobutanecarboxylic acid at the alpha-position. What are the potential impurities from this step?

Answer: Alpha-methylation of a carboxylic acid is a challenging transformation that requires the formation of a dianion. The use of strong, non-nucleophilic bases like Lithium Diisopropylamide (LDA) is common for this purpose.

  • Causality of Impurity Formation:

    • Unreacted Starting Material: Incomplete deprotonation or methylation will result in the presence of the starting 3,3-difluorocyclobutanecarboxylic acid.

    • Ester Formation: If a methylating agent like methyl iodide is used, and the reaction conditions are not carefully controlled, esterification of the carboxylic acid can occur, leading to the formation of methyl 3,3-difluoro-1-methylcyclobutanecarboxylate.

    • Byproducts from the Base: Residual LDA and its byproducts will be present in the crude reaction mixture and must be removed during workup.

    • Over-methylation: While less likely at the quaternary center, under harsh conditions, other positions might be susceptible to reaction.

  • Troubleshooting and Mitigation:

    • Stoichiometry of the Base: At least two equivalents of LDA are required: one to deprotonate the carboxylic acid and the second to deprotonate the alpha-carbon.

    • Low Temperature: The reaction should be carried out at low temperatures (typically -78 °C) to ensure the stability of the enolate and minimize side reactions.

    • Careful Workup: The reaction is typically quenched with a proton source. A careful acid-base workup is required to separate the desired carboxylic acid product from any neutral ester byproduct.

    • Alternative Methylating Agents: Depending on the substrate, other methylating agents could be explored, but each will have its own reactivity profile and potential for side reactions.

Frequently Asked Questions (FAQs)

Q1: How can I best detect the presence of these impurities?

A1: A combination of analytical techniques is recommended for comprehensive impurity profiling:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): NMR is invaluable for structural elucidation of both the desired product and any impurities. ¹⁹F NMR is particularly useful for identifying and quantifying fluorinated byproducts like vinyl fluorides.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent technique for separating and identifying volatile impurities, such as unreacted starting materials, low-boiling point byproducts, and residual solvents.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is well-suited for analyzing less volatile compounds, including the final carboxylic acid product and any higher molecular weight impurities.

  • High-Performance Liquid Chromatography (HPLC): Chiral HPLC can be employed to determine the enantiomeric and diastereomeric purity if chiral centers are present and relevant[6].

Q2: What are the best general purification strategies for this compound?

A2: The choice of purification method depends on the nature and quantity of the impurities.

  • Recrystallization: This is a highly effective method for purifying the final solid product, especially for removing small amounts of structurally similar impurities.

  • Column Chromatography: Silica gel chromatography is often necessary to separate isomers (e.g., gem-difluoro vs. vinyl fluoride) or other byproducts with similar polarities.

  • Acid-Base Extraction: This is a fundamental and powerful technique for separating the carboxylic acid product from neutral or basic impurities. The product can be extracted into an aqueous basic solution, washed with an organic solvent to remove neutral impurities, and then re-acidified and extracted back into an organic solvent.

Q3: Are there any safety considerations I should be aware of?

A3: Yes, several safety precautions are crucial:

  • Fluorinating Agents: DAST and related reagents can be hazardous. They are moisture-sensitive and can decompose exothermically. Always handle them in a well-ventilated fume hood, wear appropriate personal protective equipment (PPE), and follow established safety protocols.

  • Strong Bases: LDA is a pyrophoric reagent and must be handled under an inert atmosphere (e.g., argon or nitrogen).

  • Hydrogenation: Catalytic hydrogenation involves flammable hydrogen gas under pressure. Ensure your equipment is properly rated and maintained, and follow all safety procedures for working with pressurized gases.

Visualizing Synthetic Pathways and Impurity Formation

The following diagrams illustrate the key synthetic routes and the points at which common impurities may arise.

Route 1: [2+2] Cycloaddition Pathway

G cluster_0 [2+2] Cycloaddition cluster_1 Hydrolysis cluster_2 Hydrogenation cluster_3 Impurities Methyl Acrylate Methyl Acrylate Cycloaddition Cycloaddition Methyl Acrylate->Cycloaddition 1,1-Dichloro-2,2-difluoroethylene 1,1-Dichloro-2,2-difluoroethylene 1,1-Dichloro-2,2-difluoroethylene->Cycloaddition Intermediate_Ester Methyl 2,2-dichloro-3,3- difluorocyclobutanecarboxylate Cycloaddition->Intermediate_Ester Dimer Dimerization Products Cycloaddition->Dimer Polymer Poly(methyl acrylate) Cycloaddition->Polymer Hydrolysis Hydrolysis Intermediate_Ester->Hydrolysis Intermediate_Acid 2,2-Dichloro-3,3- difluorocyclobutanecarboxylic Acid Hydrolysis->Intermediate_Acid Unreacted_Ester Unreacted Ester Hydrolysis->Unreacted_Ester Hydrogenation Hydrogenation Intermediate_Acid->Hydrogenation Final_Product_Core 3,3-Difluorocyclobutanecarboxylic Acid Hydrogenation->Final_Product_Core Incomplete_H2 Chloro-alkene Intermediate Hydrogenation->Incomplete_H2

Caption: Synthetic pathway for Route 1 and potential impurity entry points.

Route 2: Fluorination and Methylation Pathway

G cluster_0 Precursor Synthesis cluster_1 Fluorination cluster_2 Alternative Methylation cluster_3 Impurities Start_Keto_Acid 1-Methyl-3-oxocyclobutane- 1-carboxylic Acid Fluorination Fluorination Start_Keto_Acid->Fluorination Final_Product 3,3-Difluoro-1-methyl- cyclobutanecarboxylic Acid Fluorination->Final_Product Vinyl_Fluoride Vinyl Fluoride Byproduct Fluorination->Vinyl_Fluoride Unreacted_Ketone Unreacted Ketone Fluorination->Unreacted_Ketone Unmethylated_Acid 3,3-Difluorocyclobutanecarboxylic Acid Methylation Methylation Unmethylated_Acid->Methylation Methylation->Final_Product Ester_Impurity Methyl Ester Byproduct Methylation->Ester_Impurity

Caption: Synthetic pathway for Route 2 and potential impurity entry points.

Summary of Common Impurities

Impurity TypeProbable SourceRecommended Analytical Method(s)
Regioisomers/Dimers [2+2] CycloadditionGC-MS, NMR
Polymeric material Polymerization of acrylateGPC, NMR
Unreacted Ester Intermediate Incomplete hydrolysisGC-MS, LC-MS, NMR
Chloro-alkene Intermediate Incomplete hydrogenationLC-MS, NMR
Unreacted Keto-acid Precursor Incomplete fluorinationLC-MS, NMR
Vinyl Fluoride Byproducts Deoxofluorination (DAST/Morph-DAST)GC-MS, ¹⁹F NMR
Methyl Ester of Final Product Side reaction during α-methylationGC-MS, LC-MS

Experimental Protocols for Troubleshooting

Protocol 1: Enhanced Purification by Acid-Base Extraction
  • Dissolution: Dissolve the crude product containing the desired carboxylic acid in a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Base Extraction: Transfer the organic solution to a separatory funnel and extract with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute (e.g., 1M) sodium hydroxide (NaOH) solution. Repeat the extraction 2-3 times. Combine the aqueous layers. This step selectively transfers the acidic product into the aqueous phase, leaving neutral impurities (like ester byproducts) in the organic layer.

  • Organic Wash: Wash the combined aqueous layers with the organic solvent one more time to remove any remaining neutral impurities.

  • Acidification: Cool the aqueous layer in an ice bath and slowly add concentrated hydrochloric acid (HCl) with stirring until the pH is ~1-2. The carboxylic acid product should precipitate out or be ready for extraction.

  • Product Extraction: Extract the acidified aqueous layer with a fresh portion of the organic solvent (3 times).

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the purified carboxylic acid.

Protocol 2: Small-Scale Test for Optimizing Fluorination
  • Setup: In a flame-dried flask under an inert atmosphere (N₂ or Ar), dissolve a small, accurately weighed amount of the 1-methyl-3-oxocyclobutane-1-carboxylic acid in anhydrous dichloromethane.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Reagent Addition: Slowly add a stoichiometric amount of the fluorinating agent (e.g., DAST or Morph-DAST) dropwise via syringe.

  • Reaction Monitoring: Allow the reaction to stir at -78 °C and slowly warm to room temperature. Take aliquots at regular intervals (e.g., every hour) and quench them carefully with a small amount of saturated aqueous NaHCO₃. Extract the organic components and analyze by GC-MS or ¹⁹F NMR to monitor the conversion of the starting material and the formation of the desired product versus the vinyl fluoride byproduct.

  • Optimization: Based on the results, adjust the reaction time, temperature, or stoichiometry of the fluorinating agent in subsequent larger-scale reactions to maximize the yield of the desired product.

References

  • Aliphatic Cyclic Hydrocarbons. (n.d.). 23761-23-1 | 3-Oxocyclobutanecarboxylic acid.
  • Google Patents. (n.d.). CN101555205B - Preparing method of 3-oxo-1-cyclobutane-carboxylic acid.
  • Google Patents. (n.d.). CN103232340A - Synthesis method of 3-oxocyclobutanecarboxylic acid.
  • Google Patents. (n.d.). CN105418406A - 3,3-gem-difluoro cyclobutanecarboxylic acid industrial preparation method.
  • Smolecule. (2023). Synthesis of 3,3-Difluoroazetidines.
  • Chemistry Steps. (n.d.). Alpha Halogenation of Carboxylic Acids.
  • YouTube. (2019, January 16). carbonyl alkylations with LDA.
  • Master Organic Chemistry. (2022, August 19). Kinetic Versus Thermodynamic Enolates.
  • Reddit. (2023, April 5). Iterative alkylation of an ester with LDA.
  • National Institutes of Health. (2024, February 28). Synthesis of 2,2-difluoro-1,3-diketone and 2,2-difluoro-1,3-ketoester derivatives using fluorine gas.
  • Master Organic Chemistry. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification).
  • ResearchGate. (2025). Synthesis of 1,3-Difluoroaromatics in One Pot by Addition of Difluorocarbene from Sodium Chlorodifluoroacetate to 1,2-Substituted Cyclobutenes.
  • Pearson. (n.d.). LDA can be used to form enolates on esters and nitriles. Predict...
  • National Institutes of Health. (n.d.). Towards the stereoselective synthesis of α-methylated (2S,3aS,7aS)-octahydroindole-2-carboxylic acid.
  • JMU Scholarly Commons. (2016). The synthesis of 1,3-Difluoro-2-methyl-4-phenylbenzene from a one-pot reaction of Difluorocarbene and 1-Phenyl.
  • Master Organic Chemistry. (2022, November 16). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions.
  • Khan Academy. (n.d.). Alpha-substitution of carboxylic acids.
  • PubMed. (2012). Simultaneous determination of diastereoisomeric and enantiomeric impurities in (1R, 3R)-1-(1,3-benzodioxol-5-yl)-2-(chloroacetyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid methyl ester a key intermediate of tadalafil by chiral high-performance liquid chromatography.
  • ChemRxiv. (2022, March 14). Synthesis and styrene copolymerization of novel difluoro and chlorofluoro ring-disubstituted isobutyl phenylcyanoacrylates.
  • ResearchGate. (n.d.). Synthesis and characterization of critical process related impurities of an asthma drug – Zafirlukast.
  • Chemistry LibreTexts. (2024, March 17). 22.4: Alpha Bromination of Carboxylic Acids.
  • Master Organic Chemistry. (2025, May 14). The Hell–Volhard–Zelinsky Reaction.

Sources

Technical Support Center: Enantioselective Synthesis of 3,3-Difluoro-1-methylcyclobutanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support center. This guide is designed for researchers, chemists, and drug development professionals actively working on or planning the enantioselective synthesis of (S)- or (R)-3,3-Difluoro-1-methylcyclobutanecarboxylic acid. This valuable chiral building block, notably a key intermediate in the synthesis of the SARS-CoV-2 main protease inhibitor Nirmatrelvir, presents unique and significant synthetic challenges.[1][2][3]

Our goal is to provide not just protocols, but the underlying chemical logic and field-proven insights to help you navigate the complexities of this synthesis. The formation of a quaternary stereocenter on a strained, fluorinated ring system requires careful consideration of strategy, reagents, and reaction conditions. This document is structured as a series of frequently asked questions and troubleshooting scenarios you may encounter in the lab.

Frequently Asked Questions (FAQs)

Q1: What are the primary retrosynthetic strategies for enantioselective synthesis of this target molecule?

The key challenge is the stereoselective installation of the methyl group to form a quaternary carbon at the C1 position. Two dominant strategies emerge from literature precedents on similar scaffolds:

  • Asymmetric Addition to a Prochiral Ketone: This is arguably the most direct approach. It starts with commercially available 3,3-difluorocyclobutanone. The prochiral ketone is then subjected to an enantioselective methylation or cyanation/hydrolysis sequence using a chiral catalyst or auxiliary. The main difficulty lies in achieving high enantioselectivity on a relatively unactivated ketone.

  • Asymmetric Cycloaddition: This strategy involves the [2+2] cycloaddition of a substituted ketene or alkene with a fluorinated olefin. For instance, a chiral catalyst could mediate the reaction between 1,1-difluoroethylene and a suitable methyl-substituted ketene precursor. While powerful, controlling both regioselectivity and enantioselectivity in [2+2] cycloadditions can be complex. A racemic industrial preparation has been reported using the cycloaddition of methyl acrylate with 1,1-dichloro-2,2-difluoroethylene, followed by hydrolysis and hydrogenation, highlighting the viability of the cyclobutane construction via this method.[4]

Q2: Why is preventing HF elimination a critical challenge, and what are the best practices to avoid it?

The gem-difluoro motif makes the protons on the adjacent C2 and C4 positions significantly more acidic. In the presence of a strong, hard base (like common Grignard or organolithium reagents), deprotonation can occur, leading to a ring-opening cascade initiated by the elimination of a fluoride ion. This is a major pathway for yield loss.

Mitigation Strategies:

  • Control Nucleophile Basicity: The choice of the methylating agent is critical. Instead of highly basic organometallics, consider using less basic, more nuanced reagents. Organolanthanum reagents, for example, have been shown to be highly effective in adding carbon nucleophiles to 3,3-difluorocyclobutanone while suppressing HF elimination due to their lower basicity and high oxophilicity.[5][6][7][8]

  • Use of Pre-formed Enolates: Employing silyl enol ethers or silyl ketene acetals of cyclobutanone derivatives with a Lewis acid or organocatalyst for the key addition step avoids the use of strong bases altogether.

  • Low Temperatures: Running reactions at low temperatures (e.g., -78 °C) can kinetically disfavor the elimination pathway relative to the desired nucleophilic addition.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you might encounter during your synthetic campaign.

Problem Area: Low Enantioselectivity (ee)

Q: I am attempting a catalytic asymmetric methylation of a 3,3-difluorocyclobutanone derivative and observing poor enantiomeric excess (<50% ee). What are the first parameters I should investigate?

Low enantioselectivity is often a multifaceted problem. A systematic, logical approach to troubleshooting is essential. The following decision tree diagram illustrates a recommended workflow.

G start Low Enantioselectivity Observed temp Screen Reaction Temperature (e.g., RT, 0°C, -20°C, -78°C) start->temp First, check kinetics solvent Screen Solvent Polarity & Coordinating Ability (e.g., Toluene, CH2Cl2, THF, Et2O) temp->solvent If temp has minor effect, check transition state solvation conc Vary Reactant/Catalyst Concentration solvent->conc If solvent is sensitive, check aggregation effects catalyst Evaluate Catalyst System conc->catalyst If concentration matters, re-evaluate catalyst activity sub_cat Is the catalyst loading optimal? (Try 5, 10, 20 mol%) catalyst->sub_cat sub_lig Is the chiral ligand correct? (Check purity, structure, consider alternatives) catalyst->sub_lig sub_act Is an additive/co-catalyst needed? (e.g., Brønsted/Lewis acid, base) catalyst->sub_act result Optimized Enantioselectivity sub_cat->result sub_lig->result sub_act->result

Caption: Troubleshooting Decision Tree for Low Enantioselectivity.

Detailed Explanation:

  • Temperature: The enantioselectivity of many catalytic reactions is highly temperature-dependent. Lowering the temperature often enhances selectivity by favoring the more ordered, lower-energy transition state that leads to the major enantiomer. Start by running the reaction at 0 °C, -20 °C, and -78 °C to assess the impact.

  • Solvent: The solvent plays a crucial role in solvating the catalyst-substrate complex and influencing the geometry of the transition state. A screen of non-polar (Toluene, Hexane), polar aprotic (DCM, THF), and coordinating solvents is highly recommended. Chiral phosphoric acid catalysts, for example, can show dramatic changes in selectivity depending on the solvent environment.[9][10]

  • Concentration: Changes in concentration can affect catalyst aggregation state or favor background (non-catalyzed) reactions. Try running the reaction at half and double the original concentration to see if it impacts the ee.

  • Catalyst System: If the above screens do not yield significant improvement, re-evaluate the catalyst itself.

    • Loading: Is the catalyst loading sufficient? While higher loading may not always improve ee, insufficient catalyst can lead to a more prominent background reaction.

    • Ligand/Catalyst Choice: The "chiral element" is paramount. If using a metal-based catalyst, the ligand structure is key. For organocatalysis, the catalyst backbone (e.g., Cinchona alkaloid, prolinol, BINOL) dictates the chiral environment.[11][12][13] Consult the literature for catalysts proven to be effective in forming quaternary stereocenters.

Problem Area: Poor Yield and Reaction Rate

Q: My reaction is extremely sluggish and gives a low yield, with significant starting material recovered even after 24 hours. What are the likely causes?

A slow or incomplete reaction points to issues with activation energy or catalyst inhibition.

  • Insufficient Reactivity of the Nucleophile/Electrophile: The 3,3-difluorocyclobutanone carbonyl is electron-deficient but may still require strong activation. If using a silyl enol ether or silyl ketene acetal, ensure the Lewis acid or organocatalyst is active and not being poisoned by impurities (e.g., water).

  • Catalyst Inhibition/Decomposition: The product itself can sometimes act as an inhibitor to the catalyst. Alternatively, trace impurities (water, oxygen) can deactivate sensitive catalysts. Ensure all reagents and solvents are rigorously dried and the reaction is run under an inert atmosphere (N₂ or Ar).

  • Steric Hindrance: Creating a quaternary center is sterically demanding. The catalyst and substrate must be able to adopt a favorable transition state. If your catalyst is very bulky, it might be hindering the approach of the nucleophile. Consider a catalyst with a different steric profile.

Q: I'm observing a major side product that I suspect is from ring-opening/elimination. How can I confirm this and prevent it?

As discussed in the FAQs, HF elimination is a primary concern.

  • Confirmation: The ring-opened product would likely be a conjugated fluoro-alkene. This species should be readily identifiable by ¹H and ¹⁹F NMR spectroscopy, as well as by mass spectrometry (looking for a mass corresponding to M-HF or subsequent reaction products).

  • Prevention:

    • Revisit Reagent Choice: This is the most critical factor. If you are using a hard nucleophile, switch to a softer, less basic one. For methylation, consider methyltitanium reagents or an organocatalyzed approach using a mild methyl source. The use of organolanthanum reagents is a documented strategy to avoid this issue.[5][7][8]

    • Strict Temperature Control: Maintain the reaction at the lowest feasible temperature.

    • Buffer the Reaction: In some cases, adding a non-nucleophilic proton scavenger like 2,6-lutidine can help neutralize any trace acid (e.g., H⁺ or Lewis acid) that might promote elimination.

Illustrative Synthetic Workflow & Key Parameters

The following diagram outlines a plausible, modern organocatalytic approach, which avoids many of the pitfalls of using harsh organometallic reagents.

G cluster_0 Phase 1: Precursor Synthesis cluster_1 Phase 2: Asymmetric Methylation cluster_2 Phase 3: Final Product A 3,3-Difluorocyclobutanone B Silyl Ketene Acetal (e.g., via LDA, TMSCl) A->B Enolization C Methylated Silyl Ester Intermediate B->C Organocatalytic Enantioselective Addition D Target Molecule: 3,3-Difluoro-1-methyl- cyclobutanecarboxylic Acid C->D Hydrolysis (e.g., LiOH or HCl) Catalyst Chiral Catalyst (e.g., Phosphoric Acid or Amine Catalyst) + Methylating Agent (e.g., Me-I, Togni's reagent) Catalyst->B

Caption: Plausible Organocatalytic Workflow for the Target Molecule.

Comparative Data on Catalytic Systems

While direct data for this specific reaction is limited in public literature, we can draw parallels from other asymmetric transformations. The choice of catalyst is critical and should be guided by precedents in similar systems.

Catalyst TypeTypical SubstratesCommon ConditionsAdvantagesPotential Challenges
Chiral Phosphoric Acids Imines, Enol Ethers, AldehydesToluene or CH₂Cl₂, RT to -40°C, 5-10 mol% loadingHigh enantioselectivity, functional group tolerance.[9][13]Can be sensitive to water; acidity may promote side reactions.
Proline & Derivatives Aldehydes, Ketones (via enamine)DMF, DMSO, or neat, RT, 10-30 mol% loadingReadily available, robust, well-understood mechanisms.[11]Higher catalyst loading often required; limited scope for ketones.
Cinchona Alkaloid Derivatives Michael Acceptors, EnolatesApolar solvents (Toluene), low temp (-78°C), 1-10 mol% loadingHigh turnover, excellent selectivity in specific reactions.Substrate scope can be narrow; four diastereomeric catalysts to screen.
Rh/Chiral Diene Complexes Unsaturated Esters, KetonesArylboronic acids as nucleophiles, aq. base, Dioxane/H₂O.[14]Excellent for conjugate additions, high ee possible.Requires transition metal; may not be suitable for direct methylation.

References

  • Ishikura, H., et al. (2025). Synthesis of gem-Difluorocyclobutanes: Organolanthanum Enabled Synthesis and Divergent Catalytic Functionalization of gem-Difluorocyclobutanols. ChemRxiv. [Link]
  • Ishikura, H., et al. (n.d.). organolanthanum enabled synthesis and divergent catalytic functionalization of gem-difluorocyclobutanols. Spiral, Imperial College London. [Link]
  • Dolbier, W. R., et al. (2022). Synthesis of gem-Difluorocyclopropanes.
  • Ishikura, H., et al. (2025). Organolanthanum enabled synthesis and divergent catalytic functionalization of gem-difluorocyclobutanols. Cambridge Open Engage. [Link]
  • Bull, J. A., et al. (2025). Synthesis of gem-difluorocyclobutanes: Organolanthanum enabled synthesis and divergent catalytic functionalization of gem-difluorocyclobutanols. ACS Fall 2025. [Link]
  • Kincaid, J. R., et al. (n.d.). A sustainable synthesis of the SARS-CoV-2 Mpro inhibitor nirmatrelvir, the active ingredient in Paxlovid. ChemRxiv. [Link]
  • Preschel, M., et al. (2022). Multicomponent Synthesis of the SARS-CoV-2 Main Protease Inhibitor Nirmatrelvir. ACS Medicinal Chemistry Letters. [Link]
  • de Albuquerque, S. P., et al. (2022). Development and patent synthesis of nirmatrelvir – the main component of the first oral drug against SARS-CoV-2 Paxlovid®. SciSpace. [Link]
  • Contreras, J. M., et al. (2023). Nirmatrelvir: From Discovery to Modern and Alternative Synthetic Approaches. Molecules. [Link]
  • Kincaid, J. R., et al. (n.d.). A Sustainable Synthesis of the SARS-CoV-2 Mpro Inhibitor Nirmatrelvir, the Active Ingredient in Paxlovid. ChemRxiv. [Link]
  • Van Arnum, P. (2012). Meeting Challenges in Asymmetric Synthesis. Pharmaceutical Technology. [Link]
  • CN105418406A - 3,3-gem-difluoro cyclobutanecarboxylic acid industrial preparation method.
  • Vicario, J. L., et al. (2024). Non-covalent organocatalyzed enantioselective cyclization reactions of α,β-unsaturated imines.
  • Wang, W., et al. (2007). Organocatalytic Enantioselective Cascade Michael-Alkylation Reactions: Synthesis of Chiral Cyclopropanes and Investigation of Unexpected Organocatalyzed Stereoselective Ring Opening of Cyclopropanes. Journal of the American Chemical Society. [Link]
  • Moyano, A., & Rios, R. (2011). Asymmetric Organocatalytic Cyclization and Cycloaddition Reactions. Chemical Reviews. [Link]
  • Mima, S., et al. (2018). Organocatalytic enantio- and diastereoselective cycloetherification via dynamic kinetic resolution of chiral cyanohydrins.
  • Zhang, Z., et al. (2024). Regio- and Enantioselective Pictet–Spengler Reaction of α-Diketones Catalyzed by a Single H-Bond Donor Organocatalyst.
  • Hayashi, T., et al. (2005).
  • Kong, L., et al. (2025). Asymmetric Synthesis of Chiral 4,5,6-Trisubstituted-3,4-Dihydropyrimidinethiones Catalyzed by Chiral Brønsted Acid.

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Characterization and Validation of 3,3-Difluoro-1-methylcyclobutanecarboxylic Acid for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the gem-Difluoro Cyclobutane Motif

In modern medicinal chemistry, the strategic incorporation of fluorine into lead compounds is a cornerstone of successful drug design. Fluorine atoms can profoundly modulate key physicochemical properties such as acidity (pKa), lipophilicity, and metabolic stability[1][2]. The gem-difluorinated cyclobutane ring, in particular, has emerged as a valuable structural motif. It offers a unique combination of properties: the strained four-membered ring provides conformational rigidity, while the polar, yet lipophilic, CF2 group can enhance binding interactions and improve metabolic profiles[1][3].

3,3-Difluoro-1-methylcyclobutanecarboxylic acid is a prime example of a building block that leverages these advantages. It serves as a bioisosteric replacement for more common structural elements, aiming to overcome the limitations associated with simple carboxylic acids, such as rapid metabolism and poor membrane permeability[4][5]. This guide provides a comprehensive framework for the characterization and validation of this building block, ensuring its quality and suitability for integration into drug discovery pipelines. We will also compare its properties to relevant alternatives, providing the necessary context for informed decision-making in your research.

Physicochemical Characterization: A Multi-Technique Approach

The unambiguous identification and purity assessment of this compound are critical. A combination of spectroscopic and chromatographic techniques is essential for a complete characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for the structural elucidation of fluorinated organic molecules[6]. For this compound, ¹H, ¹³C, and ¹⁹F NMR are indispensable.

  • ¹H NMR: Provides information on the proton environment. The methyl group should appear as a singlet, while the cyclobutane protons will present as complex multiplets due to coupling with each other and with the fluorine atoms.

  • ¹³C NMR: Confirms the carbon skeleton. The carbon atom bearing the two fluorine atoms (C3) will show a characteristic triplet due to one-bond C-F coupling. The other ring carbons and the methyl and carboxyl carbons will also have distinct chemical shifts.

  • ¹⁹F NMR: This is a crucial experiment for confirming the presence and environment of the fluorine atoms. A single resonance is expected for the two equivalent fluorine atoms.

Table 1: Predicted NMR Data for this compound (in CDCl₃)

NucleusPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
¹H1.5 - 1.7s--CH₃
¹H2.5 - 2.9m--CH₂-
¹³C~20q--CH₃
¹³C~40tJ(C,F) ≈ 20-30-CH₂-
¹³C~50s--C(CH₃)(COOH)-
¹³C~110tJ(C,F) ≈ 250-280-CF₂-
¹³C~180s--COOH
¹⁹F-90 to -110m--CF₂-

Note: These are predicted values and may vary based on solvent and experimental conditions.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and elemental composition. High-resolution mass spectrometry (HRMS) is particularly valuable for providing an exact mass, which confirms the molecular formula.

Table 2: Expected Mass Spectrometry Data

TechniqueIonization ModeExpected m/zFormula
LC-MSESI-[M-H]⁻ = 149.03C₅H₅F₂O₂⁻
HRMSESI-[M-H]⁻ = 149.0314C₅H₅F₂O₂⁻
High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse for assessing the purity of the compound. A reversed-phase method is typically employed. The purity is determined by the area percentage of the main peak. For a high-quality building block, a purity of ≥95% is generally required.

Validation Protocol for a New Batch

Ensuring the quality of each new batch of a building block is paramount for the reproducibility of experimental results.

Workflow for Incoming Batch Validation

G cluster_0 Batch Reception & Documentation cluster_1 Analytical Validation cluster_2 Decision A Receive New Batch B Review Certificate of Analysis (CoA) A->B C Identity Confirmation (¹H NMR, MS) B->C D Purity Assessment (HPLC) C->D E Structural Confirmation (¹³C, ¹⁹F NMR) D->E F Compare Data with Reference E->F G Pass/Fail Decision F->G H Release for Synthesis G->H Pass I Quarantine & Investigate G->I Fail

Caption: Workflow for new batch validation.

Comparative Analysis: Context is Key

The utility of this compound is best understood by comparing it to its non-fluorinated analog and a common carboxylic acid bioisostere. Here, we compare it with 1-methylcyclobutanecarboxylic acid and the corresponding tetrazole bioisostere.

The carboxylic acid functional group, while often crucial for pharmacophore interactions, can also lead to metabolic instability and toxicity[4][5]. Bioisosteres are chemical groups that can replace the carboxylic acid moiety while retaining its desired biological activity, often with improved pharmacokinetic properties[7][8]. Tetrazoles are one of the most widely used non-classical bioisosteres of carboxylic acids, having a similar pKa and steric profile[9].

Table 3: Comparative Properties of this compound and its Analogs

Property1-Methylcyclobutanecarboxylic AcidThis compound5-(1-Methyl-3,3-difluorocyclobutyl)-1H-tetrazoleRationale for Difference
Molecular Weight114.14 g/mol 150.11 g/mol 174.14 g/mol Addition of fluorine and tetrazole ring increases mass.
pKa (predicted)~4.8~3.5~4.9The electron-withdrawing fluorine atoms increase the acidity of the carboxylic acid. The tetrazole pKa is similar to that of a carboxylic acid.
cLogP (predicted)1.21.51.8Fluorine and the tetrazole ring increase lipophilicity.
Metabolic StabilityLow to moderateModerate to highModerate to highThe gem-difluoro group often blocks sites of metabolic oxidation. Tetrazoles are generally more metabolically robust than carboxylic acids.
H-Bond Acceptors224The tetrazole ring introduces additional hydrogen bond acceptors.
H-Bond Donors111All three compounds have a single acidic proton.
Structural Comparison

G cluster_0 Non-fluorinated Analog cluster_1 Target Compound cluster_2 Tetrazole Bioisostere A 1-Methylcyclobutanecarboxylic Acid imgA imgA B This compound imgB imgB C 5-(1-Methyl-3,3-difluorocyclobutyl)-1H-tetrazole imgC imgC

Caption: Structural comparison of the target compound and its analogs.

Experimental Methodologies

Detailed and reproducible protocols are essential for the successful characterization and validation of this building block.

Protocol 1: HPLC Purity Assessment
  • Instrument: Agilent 1260 Infinity II LC System or equivalent.

  • Column: ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm.

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes, hold at 95% B for 2 minutes, then return to 5% B and equilibrate for 3 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 210 nm.

  • Injection Volume: 5 µL.

  • Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of Acetonitrile.

Protocol 2: LC-MS Identity Confirmation
  • Instrument: Waters ACQUITY UPLC I-Class with SQ Detector 2 or equivalent.

  • Column: ACQUITY UPLC BEH C18, 2.1 x 50 mm, 1.7 µm.

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 3 minutes.

  • Flow Rate: 0.6 mL/min.

  • Column Temperature: 40 °C.

  • MS Detector: Electrospray Ionization (ESI), Negative mode.

  • Scan Range: m/z 50-500.

Protocol 3: NMR Sample Preparation
  • Solvent: Chloroform-d (CDCl₃) with 0.03% v/v Tetramethylsilane (TMS).

  • Concentration: Dissolve 5-10 mg of the compound in ~0.7 mL of the deuterated solvent.

  • Procedure: Transfer the solution to a 5 mm NMR tube.

  • Acquisition: Acquire ¹H, ¹³C, and ¹⁹F spectra on a 400 MHz or higher field NMR spectrometer.

Conclusion

This compound represents a valuable building block for medicinal chemists seeking to enhance the properties of their lead compounds. Its unique combination of conformational constraint and the physicochemical modulation offered by the gem-difluoro group makes it an attractive design element. However, its successful application hinges on rigorous characterization and validation. By employing a multi-technique approach encompassing NMR, MS, and HPLC, researchers can ensure the identity, purity, and quality of this reagent, thereby fostering reproducibility and confidence in their drug discovery efforts. The comparative analysis provided herein should serve as a guide for the rational selection of this and other related building blocks in the pursuit of novel therapeutics.

References

  • Vertex AI Search. (2022). Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties.
  • Hypha Discovery. Bioisosteres for carboxylic acid groups.
  • National Center for Biotechnology Information. (n.d.). Carboxylic acid (bio)isosteres in drug design. PubMed.
  • National Center for Biotechnology Information. (n.d.). Carboxylic Acid (Bio)Isosteres in Drug Design. PubMed Central.
  • Drug Hunter. (2025). Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides.
  • ResearchGate. (n.d.). Difluorocyclobutanes: Organolanthanum Enabled Synthesis and Divergent Catalytic Functionalization of gem-Difluorocyclobutanols | Request PDF.
  • BOC Sciences. (n.d.). Building Blocks in Custom Synthesis for Drug Discovery.
  • BLD Pharm. (n.d.). 227607-43-4|this compound.
  • ACS Publications. (2025). Synthesis of gem-Difluorocyclobutanes: Organolanthanum Enabled Synthesis and Divergent Catalytic Functionalization of gem-Difluorocyclobutanols | The Journal of Organic Chemistry.
  • National Center for Biotechnology Information. (1970). Nuclear Magnetic Resonance Spectroscopy. A Stereospecific J(CF) Coupling in the Low-Temperature C Nmr Spectrum of 1,1-Difluorocyclohexane. PubMed.
  • Broad Institute. (n.d.).
  • National Center for Biotechnology Information. (n.d.).
  • ResearchGate. (n.d.).
  • BioCurate. (n.d.).
  • ResearchGate. (n.d.). Effect of gem‐Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes | Request PDF.
  • ACS Publications. (2019). Last of the gem-Difluorocycloalkanes: Synthesis and Characterization of 2,2-Difluorocyclobutyl-Substituted Building Blocks | The Journal of Organic Chemistry.
  • AIP Publishing. (n.d.).
  • National Center for Biotechnology Information. (n.d.). 3,3-Difluoro-1-(trifluoromethyl)cyclobutane-1-carboxylic acid | C6H5F5O2. PubChem.
  • National Center for Biotechnology Information. (2023). Integrating I(I)/I(III)
  • Defense Technical Information Center. (1965).
  • National Center for Biotechnology Information. (n.d.). Paving the way for small-molecule drug discovery. PubMed Central.
  • Chemsrc. (2025). CAS#:227607-43-4 | 3,3-difluoro-1-methylcyclobutane-1-carboxylic acid.
  • ChemicalBook. (2025). Cyclobutanecarboxylic acid, 3,3-difluoro-, methyl ester | 1234616-13-7.
  • Sigma-Aldrich. (n.d.). 3,3-Difluoro-cyclobutanecarboxylic acid AldrichCPR 107496-54-8.
  • National Center for Biotechnology Information. (n.d.).

Sources

comparison of 3,3-Difluoro-1-methylcyclobutanecarboxylic acid with non-fluorinated analogs

Author: BenchChem Technical Support Team. Date: January 2026

<Comparison of 3,3-Difluoro-1-methylcyclobutanecarboxylic Acid with Non-Fluorinated Analogs: A Guide for Researchers in Drug Discovery

In the landscape of modern drug discovery, the strategic incorporation of fluorine into molecular scaffolds is a widely recognized tactic to modulate physicochemical and pharmacological properties.[1][2] The cyclobutane ring, a strained four-membered carbocycle, has also garnered increasing attention for its ability to introduce conformational rigidity.[3][4] This guide provides a detailed comparison of this compound and its non-fluorinated analog, 1-methylcyclobutanecarboxylic acid, offering insights for researchers, scientists, and drug development professionals.

The Impact of Gem-Difluorination on Physicochemical Properties

The introduction of a gem-difluoro group onto the cyclobutane ring at the 3-position significantly alters the molecule's electronic and conformational properties. This strategic fluorination leads to notable changes in acidity (pKa) and lipophilicity (logP), key parameters in drug design.

Acidity (pKa):

The strong electron-withdrawing nature of the two fluorine atoms in this compound has a pronounced effect on the acidity of the carboxylic acid group.[5] This inductive effect stabilizes the carboxylate anion, resulting in a lower pKa value compared to its non-fluorinated counterpart.[1] For instance, the replacement of hydrogen atoms with fluorine on a cyclobutane ring can decrease the pKa by 0.3-0.5 units.[1] This increased acidity can influence a compound's ionization state at physiological pH, which in turn affects its solubility, permeability, and target binding.

Lipophilicity (logP):

The influence of fluorination on lipophilicity is more complex and can be affected by factors such as the position of the fluorine atoms and the overall molecular conformation.[3][5] While fluorine is highly electronegative, the C-F bond is less polarizable than a C-H bond. In the case of 3,3-difluorination of a cyclobutane ring, the two opposing C-F bond dipoles can lead to a decrease in the overall molecular dipole moment. This, combined with the potential for intramolecular interactions, can result in a decrease in lipophilicity (logP).[3] However, in other cases, fluorination can lead to an increase in lipophilicity.[6][7] The specific impact on logP for this compound would require experimental determination, but it is a critical parameter to consider for its potential effects on membrane permeability and off-target interactions.[8]

Table 1: Comparison of Physicochemical Properties

PropertyThis compound1-Methylcyclobutanecarboxylic acidRationale for Difference
Molecular Weight 150.12 g/mol [9]114.14 g/mol [10]Addition of two fluorine atoms
pKa Expected to be lowerHigherStrong inductive electron-withdrawing effect of the two fluorine atoms stabilizes the carboxylate anion.[1]
XLogP3-AA Not available1.1[10]The effect of gem-difluorination on logP can be complex and may lead to either an increase or decrease depending on conformational effects.[3][6]
Topological Polar Surface Area 37.3 Ų[11]37.3 Ų[10]The carboxylic acid group is the primary contributor to the TPSA in both molecules.

Conformational Implications of the 3,3-Difluoro-cyclobutane Motif

The cyclobutane ring is not planar and adopts a puckered conformation to relieve ring strain.[4] The introduction of two fluorine atoms at the 3-position can further influence this puckering and the preferred orientation of substituents. The gem-difluoro group can alter the bond lengths and angles within the cyclobutane ring, potentially leading to a more flattened or more puckered conformation compared to the non-fluorinated analog.[6] This conformational preference can have a significant impact on how the molecule presents its functional groups for interaction with biological targets.[3]

Caption: Conformational effects of 3,3-difluorination on the cyclobutane ring.

Impact on Biological Activity and Pharmacokinetics

The changes in physicochemical properties and conformation imparted by the 3,3-difluoro group can have profound effects on a molecule's biological activity and pharmacokinetic profile.

Metabolic Stability:

Fluorination is a common strategy to block sites of metabolic oxidation.[2] The C-F bond is significantly stronger than a C-H bond, making it resistant to cleavage by metabolic enzymes such as cytochrome P450s. By replacing hydrogens at a metabolically vulnerable position with fluorine, the metabolic stability of a compound can be enhanced, leading to a longer half-life and improved bioavailability.[1][12] While the methyl group on the 1-position could still be a site for metabolism, the presence of the adjacent gem-difluoro group might sterically hinder enzymatic access.

Target Binding:

The altered electronic distribution and conformation of the fluorinated analog can lead to different interactions with the target protein. The fluorine atoms can participate in hydrogen bonds and other non-covalent interactions, potentially increasing binding affinity.[1] Conversely, the steric bulk or altered conformation could also lead to a decrease in binding. The precise effect is target-dependent and requires experimental validation.

ADME_Comparison cluster_non_fluorinated 1-Methylcyclobutanecarboxylic acid cluster_fluorinated This compound NF_Metabolism Potentially susceptible to metabolic oxidation at C3 F_Metabolism Blocked metabolic site at C3 (Increased metabolic stability) NF_Metabolism->F_Metabolism Fluorination NF_Binding Binding based on hydrocarbon scaffold F_Binding Altered binding due to: - Modified electronics - Conformational changes - Potential F-protein interactions NF_Binding->F_Binding Fluorination

Caption: Comparative workflow of ADME properties.

Experimental Protocols

Synthesis of this compound:

A common route to 3,3-difluorocyclobutane derivatives starts from a corresponding cyclobutanone.[13]

  • Synthesis of 1-Methylcyclobutane-1-carbonitrile: React cyclobutanone with acetone cyanohydrin in the presence of a base. Then, perform a methylation reaction using a suitable methylating agent like methyl iodide.

  • Hydrolysis to 1-Methylcyclobutanecarboxylic Acid: Hydrolyze the nitrile group under acidic or basic conditions to yield the carboxylic acid.

  • Fluorination of a Precursor: A more direct synthesis of the fluorinated compound might involve the [2+2] cycloaddition of a fluorinated alkene with an appropriate ketene acetal, followed by functional group manipulations. A patented method describes the synthesis starting from methyl acrylate and 1,1-dichloro-2,2-difluoroethylene through addition, hydrolysis, and hydrogenation steps.[14] Another approach involves the deoxofluorination of a corresponding 3-oxo-1-methylcyclobutanecarboxylic acid derivative using reagents like DAST (diethylaminosulfur trifluoride).[15]

Synthesis of 1-Methylcyclobutanecarboxylic Acid:

This non-fluorinated analog can be synthesized through several established methods.[16][17]

  • Alkylation of Cyclobutanecarboxylic Acid: Deprotonate cyclobutanecarboxylic acid with a strong base like lithium diisopropylamide (LDA) and then alkylate with methyl iodide.[16]

  • Grignard Carbonation: Prepare the Grignard reagent from 1-chloro-1-methylcyclobutane and react it with carbon dioxide.[17]

Metabolic Stability Assay (Liver Microsome Incubation):

This assay provides an in vitro measure of a compound's susceptibility to metabolism by liver enzymes.

  • Preparation: Prepare a solution of the test compound (this compound or its non-fluorinated analog) in a suitable solvent (e.g., DMSO).

  • Incubation: Add the test compound to a suspension of liver microsomes (e.g., human, rat) in a phosphate buffer containing NADPH (a necessary cofactor for many metabolic enzymes).

  • Time Points: Aliquots of the reaction mixture are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Quenching: The reaction in each aliquot is stopped by adding a quenching solution (e.g., acetonitrile).

  • Analysis: The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the amount of the parent compound remaining at each time point.

  • Data Analysis: The rate of disappearance of the parent compound is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint). A longer half-life indicates greater metabolic stability.

Conclusion

The introduction of a gem-difluoro group at the 3-position of 1-methylcyclobutanecarboxylic acid offers a powerful tool for medicinal chemists to fine-tune critical drug-like properties. The expected increase in acidity and potential modulation of lipophilicity, coupled with a likely enhancement in metabolic stability, make this compound an attractive building block in drug discovery programs. The conformational constraints imposed by the fluorinated cyclobutane ring can also lead to improved target affinity and selectivity. The comparative data and experimental protocols provided in this guide serve as a valuable resource for researchers seeking to leverage the unique properties of fluorinated cyclobutanes in the design of novel therapeutics.

References

  • The Synthesis and Acid-base Properties of α-(Fluoromethyl)- and α-(Difluoromethyl)-substituted Cyclobutane Building Blocks | Journal of Organic and Pharmaceutical Chemistry. (2023). [Link]
  • 1-Methylcyclobutane-1-carboxylic acid | C6H10O2 | CID 12757488 - PubChem. (n.d.). [Link]
  • Synthesis and Physicochemical Properties of Functionalized cis-2-((Fluoro)alkyl)cyclobutanes - ChemRxiv. (n.d.). [Link]
  • Optimized biologically active fluorinated cycloalkane derivatives...
  • CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue | JACS Au - ACS Public
  • Fluoroalkyl‐substituted cyclobutanes used in organic synthesis and drug discovery.
  • Research on Efficient Combination Strategies of Fluorine and Oxygen-Containing Cyclobutane in Molecular Building Block Design - Ore
  • (PDF) Synthesis of gem-difluorinated cyclobutane and cyclopentane building blocks. (2025). [Link]
  • 3,3-Difluorocyclobutane-1-carboxylic acid | C5H6F2O2 | CID 13777789 - PubChem. (n.d.). [Link]
  • 3,3-Difluoro-1-(trifluoromethyl)cyclobutane-1-carboxylic acid | C6H5F5O2 - PubChem. (n.d.). [Link]
  • 1-Methylcyclobutanecarboxylic Acid | CAS 32936-76-8 | AMERICAN ELEMENTS ®. (n.d.). [Link]
  • 1-Methylcyclobutanecarboxylic acid - LookChem. (n.d.). [Link]
  • CN105418406A - 3,3-gem-difluoro cyclobutanecarboxylic acid industrial preparation method - Google P
  • Lipophilicity modulation examples involving fluorinated cyclopropane derivatives (measured experimentally via shake-flask method).
  • Synthesis of gem-Difluorocyclobutanes: Organolanthanum Enabled Synthesis and Divergent Catalytic Functionalization of gem-Difluorocyclobutanols | The Journal of Organic Chemistry - ACS Public
  • Effect of gem‐Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes | Request PDF - ResearchG
  • 1-methylcyclohexanecarboxylic acid - Organic Syntheses Procedure. (n.d.). [Link]
  • Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes - PubMed. (2022). [Link]
  • Radiofluorinated cyclobutyl group for increased metabolic stability using tyrosine derivatives as model system DISSERT
  • Cyclobutanes in Small‐Molecule Drug Candidates - PMC - PubMed Central. (n.d.). [Link]
  • 3,3-Difluorocyclobutane-1-carbaldehyde | C5H6F2O | CID 53484511 - PubChem. (n.d.). [Link]
  • Systematic Investigation of Lipophilicity Modulation by Aliphatic Fluorin
  • Lipophilicity Modulations by Fluorination Correlate with Membrane Partitioning. (2023). [Link]
  • Conformational Analysis of 1,3-Difluorinated Alkanes - PMC - PubMed Central. (n.d.). [Link]
  • Last of the gem-Difluorocycloalkanes: Synthesis and Characterization of 2,2-Difluorocyclobutyl-Substituted Building Blocks | The Journal of Organic Chemistry - ACS Public

Sources

A Comparative Guide to the Biological Activity of 3,3-Difluoro-1-methylcyclobutanecarboxylic Acid and Other Carboxylic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Role of Fluorination in Modulating Carboxylic Acid Bioactivity

In the landscape of modern drug discovery, the carboxylic acid moiety is a ubiquitous functional group, critical for interacting with biological targets. However, its inherent physicochemical properties can sometimes limit therapeutic potential. The strategic incorporation of fluorine atoms into carboxylic acid-containing molecules has emerged as a powerful tool to modulate their biological activity, metabolic stability, and pharmacokinetic profiles. This guide provides an in-depth comparison of the biological activity of 3,3-Difluoro-1-methylcyclobutanecarboxylic acid and its derivatives with other classes of carboxylic acids, supported by experimental data and contextualized within key therapeutic areas. We will explore how the unique electronic properties of fluorine, combined with the conformational constraints of the cyclobutane ring, give rise to compounds with significant potential in drug development.

The Cyclobutane Scaffold: A Platform for Innovation

The cyclobutane ring, a four-membered carbocycle, offers a rigid and three-dimensional scaffold that can orient substituents in well-defined spatial arrangements. This structural rigidity can be advantageous in drug design, as it can lead to higher binding affinity and selectivity for target proteins. When combined with gem-difluorination at the 3-position, the cyclobutane ring's properties are further enhanced, influencing the acidity of the carboxylic acid and the overall lipophilicity of the molecule.

Comparative Biological Activity: A Focus on Key Therapeutic Targets

While direct comparative studies on the biological activity of this compound across a wide range of targets are not extensively published, we can infer its potential by examining its structural analogs and the broader class of fluorinated carboxylic acids. Here, we compare its implied activity with other carboxylic acids against several important enzyme classes.

Antiviral Activity: Inhibition of Hepatitis C Virus (HCV) NS5A

A significant application for derivatives of 3,3-difluorocyclobutanecarboxylic acid has been identified in the development of inhibitors for the Hepatitis C Virus (HCV) non-structural protein 5A (NS5A).[1][2][3][4][5] NS5A is a critical component of the HCV replication complex, making it a prime target for antiviral therapy. Patents in this area reveal that the 3,3-difluorocyclobutane motif is a key structural element in a number of potent NS5A inhibitors.

While specific IC50 values for this compound itself are not detailed in these patents, the recurring presence of its derivatives underscores the importance of this scaffold in achieving high-potency antiviral activity. The gem-difluoro substitution is thought to contribute to improved metabolic stability and favorable interactions within the binding site of the NS5A protein.

Logical Relationship: From Scaffold to Antiviral Candidate

A 3,3-Difluorocyclobutane- carboxylic Acid Scaffold B Chemical Modification (e.g., amidation) A->B Synthesis C HCV NS5A Inhibitor (Antiviral Drug Candidate) B->C Biological Screening

Caption: The 3,3-difluorocyclobutanecarboxylic acid scaffold is a key building block for the synthesis of potent HCV NS5A inhibitors.

Anti-inflammatory Activity: Inhibition of Cyclooxygenase (COX) Enzymes

Cyclooxygenase (COX) enzymes are key players in the inflammatory cascade, responsible for the synthesis of prostaglandins. Non-steroidal anti-inflammatory drugs (NSAIDs), many of which are carboxylic acids, exert their effects by inhibiting COX-1 and/or COX-2. The potency and selectivity of these inhibitors are crucial for their therapeutic efficacy and side-effect profiles.

While there is no direct evidence of this compound as a COX inhibitor, we can compare the inhibitory activities of other carboxylic acids to understand the structure-activity relationships in this class.

Table 1: Comparative COX Inhibition by Various Carboxylic Acids

CompoundTargetIC50 (µM)Reference
IbuprofenCOX-1 / COX-2-[6]
DiclofenacCOX-1 / COX-2-[6]
CelecoxibCOX-20.052[7]
Pterostilbene-urea derivative (Compound 7)COX-20.085[8]
2-benzamido-5-ethyl-N-(4-fluorophenyl)thiophene-3-carboxamide (VIIa)COX-20.29[9]

Note: IC50 values for Ibuprofen and Diclofenac are not explicitly provided in the cited source but they are well-established non-selective COX inhibitors.

The data in Table 1 illustrates the range of potencies and selectivities achievable with different carboxylic acid scaffolds. The development of highly potent and selective COX-2 inhibitors often involves more complex aromatic structures compared to the simple cyclobutane ring of our topic compound.

Experimental Protocol: In Vitro Cyclooxygenase (COX) Inhibition Assay

A common method to assess COX inhibition is a fluorometric or colorimetric assay that measures the peroxidase activity of the enzyme.

Step-by-Step Methodology:

  • Enzyme Preparation: Purified recombinant human or ovine COX-1 and COX-2 enzymes are used.

  • Inhibitor Preparation: The test compound (e.g., this compound) and reference inhibitors are dissolved in a suitable solvent like DMSO to prepare stock solutions. Serial dilutions are then made to obtain a range of concentrations for testing.

  • Reaction Mixture: In a 96-well plate, the reaction is initiated by adding the enzyme to a buffer solution containing a peroxidase substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine - TMPD) and arachidonic acid (the substrate for the cyclooxygenase reaction).

  • Incubation: The plate is incubated at a controlled temperature (typically 37°C).

  • Measurement: The formation of the oxidized TMPD product is measured spectrophotometrically at a specific wavelength (e.g., 590 nm).

  • Data Analysis: The rate of reaction is calculated for each inhibitor concentration. The percentage of inhibition is determined relative to a control with no inhibitor. The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is then calculated by plotting the percent inhibition against the inhibitor concentration.

Diagram of COX Inhibition Assay Workflow

A Prepare Reagents: - COX Enzyme - Arachidonic Acid - Peroxidase Substrate - Test Compound B Incubate Enzyme with Test Compound A->B C Initiate Reaction with Arachidonic Acid B->C D Monitor Product Formation (Spectrophotometry) C->D E Calculate % Inhibition and IC50 Value D->E

Caption: A generalized workflow for determining the in vitro inhibitory activity of a compound against COX enzymes.

Anticancer and Antiarthritic Potential: Inhibition of Matrix Metalloproteinases (MMPs)

Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases involved in the degradation of the extracellular matrix. Overexpression of certain MMPs is associated with diseases like cancer and osteoarthritis. Carboxylic acid-based inhibitors have been developed to target these enzymes.

While no data is available for this compound as an MMP inhibitor, a look at other carboxylic acid inhibitors reveals key structural features for potent inhibition.

Table 2: Comparative MMP Inhibition by Various Carboxylic Acid Derivatives

CompoundTargetIC50 (nM)Reference
MarimastatMMP-1, -2, -9, -13, etc.0.74 - 200[10]
Compound 24fMMP-130.5[11]
Compound 18MMP-2, MMP-13Low nanomolar[12]
Compound 10dMMP-133.4[13]

The data in Table 2 highlights the development of highly potent and selective MMP inhibitors. These compounds typically feature a zinc-binding group (often a hydroxamate or a carboxylic acid) and other functional groups that interact with the enzyme's active site pockets to achieve selectivity.

The Impact of Fluorination on Physicochemical Properties and Biological Activity

The introduction of fluorine can significantly alter the properties of a carboxylic acid:

  • Acidity (pKa): The strongly electron-withdrawing nature of fluorine atoms increases the acidity of the carboxylic acid (lowers the pKa). This can enhance the interaction with positively charged residues in an enzyme's active site.

  • Lipophilicity: Fluorination generally increases the lipophilicity of a molecule, which can improve its membrane permeability and oral bioavailability.

  • Metabolic Stability: The carbon-fluorine bond is very strong, making it resistant to metabolic degradation. Replacing a hydrogen atom with fluorine at a metabolically labile position can increase the half-life of a drug.

  • Conformational Effects: The introduction of fluorine can influence the preferred conformation of a molecule, which can be critical for its binding to a biological target.

The gem-difluoro group in this compound is expected to exert these effects, making it an attractive scaffold for medicinal chemistry.

Conclusion: A Versatile Scaffold with Untapped Potential

While direct biological data for this compound is sparse in the public domain, its structural features and the demonstrated activity of its derivatives in demanding therapeutic areas like HCV infection highlight its significant potential. The strategic combination of a rigid cyclobutane core with gem-difluorination offers a powerful platform for the design of novel therapeutics.

Further research is warranted to explore the biological activity of this compound and its simple derivatives against a broader range of biological targets. The insights gained from such studies will undoubtedly contribute to the development of new and improved drugs for a variety of diseases. This guide serves as a foundational resource for researchers and drug development professionals interested in leveraging the unique properties of fluorinated cyclobutane carboxylic acids in their quest for novel therapeutic agents.

References

  • Li, Y., et al. (2022). Non-steroidal anti-inflammatory drugs: recent advances in the use of synthetic COX-2 inhibitors. RSC Medicinal Chemistry, 13(3), 257-277.
  • Chen, J. M., et al. (2007). Discovery of Potent, Selective, and Orally Active Carboxylic Acid Based Inhibitors of Matrix Metalloproteinase-13. Journal of Medicinal Chemistry, 50(23), 5739-5752.
  • Chen, J., et al. (2024). Potential COX-2 inhibitors modulating NF-κB/MAPK signaling pathways: Design, synthesis and evaluation of anti-inflammatory activity of Pterostilbene-carboxylic acid derivatives with an oxime ether moiety. Bioorganic & Medicinal Chemistry, 118, 118022.
  • Pikul, S., et al. (2003). Potent and Selective Carboxylic Acid-Based Inhibitors of Matrix Metalloproteinases. Journal of Medicinal Chemistry, 46(2), 244-256.
  • Wang, Y., et al. (2017). Structure-Based Design and Synthesis of Potent and Selective Matrix Metalloproteinase 13 Inhibitors. Journal of Medicinal Chemistry, 60(21), 8888-8904.
  • Winer, A., et al. (2018). Challenges in Matrix Metalloproteinases Inhibition. Molecules, 23(6), 1342.
  • Ahn, K., et al. (2011). Discovery and molecular basis of potent noncovalent inhibitors of fatty acid amide hydrolase (FAAH). Journal of Medicinal Chemistry, 54(9), 3291-3302.
  • Levin, J. I., et al. (2001). The development of new carboxylic acid-based MMP inhibitors derived from a cyclohexylglycine scaffold. Bioorganic & Medicinal Chemistry Letters, 11(15), 2031-2034.
  • Abdel-Maksoud, M. S., et al. (2024).
  • Johnson, D. S., et al. (2011). The discovery and development of inhibitors of fatty acid amide hydrolase (FAAH). Future Medicinal Chemistry, 3(3), 317-336.
  • Zientek, M., et al. (2022). Table 2 Summary of in vitro COX inhibition assays. IC 50 values reflect... [Data set]. In Diclofenac Acyl Glucuronide Is a Novel Cyclooxygenase Inhibitor. ResearchGate.
  • Moneer, A. A., et al. (2021). Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective.
  • S-A, M., et al. (2021). Maximum percentage and IC50 values for inhibition of rat brain AEA... [Data set]. In Design, synthesis and biological evaluation of ibuprofen-based FAAH inhibitors. ResearchGate.
  • PubChem. (n.d.). 1-Methylcyclobutane-1-carboxylic acid.
  • Johnson, D. S., et al. (2011). The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH). Current Pharmaceutical Design, 17(14), 1404-1428.
  • Alle, T., et al. (2021). Structure-property relationships of fluorinated carboxylic acid bioisosteres. eScholarship, University of California.
  • Iannotti, F. A., et al. (2023). FAAH Modulators from Natural Sources: A Collection of New Potential Drugs. International Journal of Molecular Sciences, 24(13), 10996.
  • Goldman, S. E., & Gouverneur, V. (2013). Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages. Journal of Fluorine Chemistry, 152, 2-19.
  • Bachand, C., et al. (2014). Inhibitors of hepatitis C virus replication. U.S. Patent No. 8,871,759 B2. Washington, DC: U.S.
  • Wu, G., et al. (2021). Structure-Activity Relationship of Fluorinated Sialic Acid Inhibitors for Bacterial Sialylation. ACS Chemical Biology, 16(6), 1039-1047.
  • Belema, M., et al. (2015). Inhibitors of HCV NS5A. U.S. Patent No. 9,133,170 B2. Washington, DC: U.S.
  • Alle, T., et al. (2021). Structure property relationships of fluorinated carboxylic acid bioisosteres. ChemMedChem, 16(23), 3584-3591.
  • Bachand, C., et al. (2011). Inhibitors of hepatitis C virus replication.
  • Belema, M., et al. (2017). Hepatitis c virus inhibitors.
  • Sun, L.-Q., et al. (2012). Novel inhibitors of hepatitis c virus.
  • Fedorenko, V., et al. (2024). Enzymatic Deracemization of Fluorinated Arylcarboxylic Acids: Chiral Enzymatic Analysis and Absolute Stereochemistry Using Chiral HPLC. Molecules, 29(18), 4208.
  • Szymańska, E., et al. (2024). Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. Molecules, 29(9), 1999.
  • Zhang, L., et al. (2017). The Synthesis, Characterization and Anti-Tumor Activity of a Cu-MOF Based on Flavone-6,2′-dicarboxylic Acid. Molecules, 22(11), 1899.

Sources

A Researcher's Guide to the In Vitro and In Vivo Evaluation of 3,3-Difluoro-1-methylcyclobutanecarboxylic acid as a Potential Antiviral Agent

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

While 3,3-Difluoro-1-methylcyclobutanecarboxylic acid is a novel chemical entity with no currently published biological data, its structural motifs—specifically the gem-difluorinated cyclobutane ring—suggest a promising avenue for investigation in antiviral drug discovery. The strategic incorporation of fluorine into small molecules can enhance metabolic stability, binding affinity, and lipophilicity, all desirable properties for therapeutic candidates. Furthermore, the cyclobutane scaffold provides a rigid, three-dimensional structure that can be optimized for potent and selective interactions with biological targets.

A closely related compound, Methyl 3,3-Difluoro-cyclobutanecarboxylate, is a known precursor in the synthesis of inhibitors targeting the Hepatitis C Virus (HCV) non-structural protein 5A (NS5A). This precedent strongly suggests that this compound warrants investigation as a potential HCV NS5A inhibitor. This guide provides a comprehensive framework for the in vitro and in vivo evaluation of this compound, comparing its potential performance with established NS5A inhibitors such as Daclatasvir, Ledipasvir, and Velpatasvir.

Part 1: In Vitro Evaluation

The initial phase of investigation focuses on determining the compound's direct antiviral activity and its specific interaction with the HCV NS5A protein.

HCV Replicon Assay: The Gold Standard for Initial Screening

The HCV replicon system is a powerful cell-based assay that allows for the quantification of HCV RNA replication in a human hepatoma cell line (Huh-7) without the production of infectious virus particles, making it a safe and efficient screening tool.

  • Cell Culture: Maintain Huh-7 cells harboring a subgenomic HCV replicon. These replicons typically contain the HCV non-structural proteins (NS3 to NS5B) and a reporter gene, such as luciferase, for easy quantification of replication.

  • Compound Treatment: Seed the replicon-containing cells in 96-well plates. After 24 hours, treat the cells with a serial dilution of this compound. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Daclatasvir).

  • Incubation: Incubate the treated cells for 48-72 hours.

  • Quantification of HCV Replication:

    • Luciferase Assay: If using a luciferase reporter replicon, lyse the cells and measure luciferase activity using a luminometer. A decrease in luciferase signal corresponds to an inhibition of HCV replication.

    • RT-qPCR: Alternatively, extract total RNA from the cells and quantify HCV RNA levels using reverse transcription-quantitative polymerase chain reaction (RT-qPCR).

  • Data Analysis: Calculate the 50% effective concentration (EC₅₀), the concentration of the compound that inhibits HCV replication by 50%.

The following table provides the reported EC₅₀ values for leading NS5A inhibitors, which will serve as benchmarks for evaluating the potency of this compound.

CompoundHCV Genotype 1a EC₅₀ (pM)HCV Genotype 1b EC₅₀ (pM)
Daclatasvir (BMS-790052)509
Ledipasvir314
Velpatasvir1917

Data sourced from publicly available literature.

A promising result for this compound would be an EC₅₀ value in the low picomolar to nanomolar range.

Target Engagement: NS5A Binding and Dimerization Assays

To confirm that the antiviral activity is due to direct interaction with NS5A, binding and dimerization assays are crucial. NS5A is known to form dimers, a process essential for its function in the HCV replication complex.[1]

Caption: Workflow for the in vitro characterization of a novel HCV NS5A inhibitor.

A fluorescence polarization (FP) assay can be used to measure the binding affinity of the compound to purified NS5A protein.

Protocol:

  • Reagents: Purified, recombinant NS5A protein and a fluorescently labeled probe known to bind NS5A.

  • Assay: In a microplate, incubate a constant concentration of the fluorescent probe and NS5A with increasing concentrations of this compound.

  • Measurement: Measure the change in fluorescence polarization. If the test compound binds to NS5A, it will displace the fluorescent probe, leading to a decrease in polarization.

  • Analysis: Calculate the dissociation constant (Kd) to quantify the binding affinity.

A Förster Resonance Energy Transfer (FRET)-based assay can be employed to assess the compound's ability to inhibit NS5A dimerization.[2]

Protocol:

  • Reagents: Two batches of purified NS5A, one labeled with a FRET donor fluorophore (e.g., Cy3) and the other with a FRET acceptor fluorophore (e.g., Cy5).

  • Assay: Incubate the donor- and acceptor-labeled NS5A proteins together in the presence of varying concentrations of the test compound.

  • Measurement: Measure the FRET signal. A decrease in the FRET signal indicates that the compound is inhibiting the dimerization of NS5A.

  • Analysis: Determine the 50% inhibitory concentration (IC₅₀) for the disruption of dimerization.

Cytotoxicity and Selectivity

It is essential to ensure that the observed antiviral activity is not due to general cytotoxicity.

  • Cell Line: Use the same Huh-7 cell line as in the replicon assay, but without the HCV replicon.

  • Treatment: Treat the cells with the same concentration range of this compound.

  • Incubation: Incubate for the same duration (48-72 hours).

  • Measurement: Assess cell viability using a standard method, such as an MTS or MTT assay.

  • Analysis: Calculate the 50% cytotoxic concentration (CC₅₀).

The Selectivity Index (SI) is then calculated as CC₅₀ / EC₅₀ . A higher SI value (ideally >100) indicates that the compound is selectively targeting the virus with minimal host cell toxicity.

Part 2: In Vivo Evaluation

Promising candidates from in vitro studies should be advanced to in vivo models to assess their pharmacokinetic properties and efficacy in a biological system.

Animal Model: The Humanized Mouse Model

Due to the narrow host range of HCV, standard animal models like rats and mice are not susceptible to infection. The current gold standard for preclinical efficacy testing of anti-HCV drugs is the humanized mouse model.[3][4][5] These are typically immunodeficient mice whose livers have been engrafted with human hepatocytes.

cluster_invivo In Vivo Efficacy Workflow A Engraftment of Human Hepatocytes in Immunodeficient Mice B Infection with HCV-positive Serum A->B C Confirmation of Stable Viremia B->C D Treatment with This compound C->D E Monitoring of HCV RNA Levels D->E F Pharmacokinetic Analysis D->F

Caption: Workflow for evaluating the in vivo efficacy of an anti-HCV compound.

  • Model Preparation: Utilize immunodeficient mice (e.g., uPA/SCID) that have been transplanted with human hepatocytes and have stable human liver chimerism.

  • HCV Infection: Infect the mice with a patient-derived HCV inoculum. Monitor HCV RNA levels in the serum weekly to confirm the establishment of a stable infection.

  • Treatment Groups: Once viremia is stable, randomize the mice into treatment groups:

    • Vehicle control

    • This compound (at various dose levels)

    • Positive control (e.g., Ledipasvir/Sofosbuvir combination)

  • Dosing: Administer the compounds orally once daily for a period of 2-4 weeks.

  • Efficacy Assessment:

    • Monitor serum HCV RNA levels at regular intervals during and after treatment.

    • The primary endpoint is the reduction in viral load compared to the vehicle control group.

    • A key metric for clinical success is the Sustained Virologic Response (SVR), defined as undetectable HCV RNA 12 or 24 weeks after the end of treatment.

The ultimate goal of in vivo studies is to predict clinical success. The following table shows the SVR rates for treatment regimens containing NS5A inhibitors in human clinical trials.

Treatment RegimenDurationSVR12 Rate (Genotype 1)
Ledipasvir/Sofosbuvir8-12 weeks94-99%[6][7][8][9][10]
Daclatasvir + Sofosbuvir12 weeks~90%[11]
Velpatasvir/Sofosbuvir12 weeks>95%[12]

SVR12: Sustained Virologic Response at 12 weeks post-treatment.

Pharmacokinetic (PK) Studies

Concurrent with efficacy studies, it is crucial to understand the absorption, distribution, metabolism, and excretion (ADME) properties of the compound.

  • Dosing: Administer a single oral dose of this compound to healthy humanized mice (or a relevant surrogate species if the compound shows cross-species activity).

  • Sample Collection: Collect blood samples at multiple time points post-dosing.

  • Analysis: Analyze the plasma concentrations of the compound using LC-MS/MS.

  • Parameter Calculation: Determine key PK parameters such as:

    • Maximum plasma concentration (Cmax)

    • Time to reach Cmax (Tmax)

    • Area under the plasma concentration-time curve (AUC)

    • Half-life (t₁/₂)

CompoundTmax (hours)Half-life (hours)Primary Elimination Route
Daclatasvir1-212-15Hepatic (CYP3A4)[13]
Ledipasvir4-4.547Biliary
Velpatasvir315Biliary[14]

Data for human subjects.

An ideal oral antiviral candidate would exhibit good oral bioavailability, a Cmax well above the in vitro EC₅₀, and a half-life that supports once-daily dosing.

Conclusion and Future Directions

This guide outlines a rigorous, phased approach to the preclinical evaluation of this compound as a potential HCV NS5A inhibitor. The proposed experiments will systematically assess its potency, selectivity, mechanism of action, and in vivo efficacy. The comparative data provided for established drugs in this class offer clear benchmarks for success.

Positive results from these studies would provide a strong rationale for further development, including toxicology studies and, ultimately, clinical trials. The unique structural features of this compound may offer advantages in terms of potency, resistance profile, or pharmacokinetic properties compared to existing therapies, making its investigation a worthwhile endeavor in the ongoing effort to combat Hepatitis C.

References

  • Gao, M. (2010). Resistance Analysis of the Hepatitis C Virus NS5A Inhibitor BMS-790052 in an In Vitro Replicon System. Antimicrobial Agents and Chemotherapy, 54(9), 3857–3866.
  • Lemm, J. A., O'Boyle, D., 2nd, G-S, Y., Nower, P. T., Hernandez, D., McPhee, F., ... & Knipe, D. M. (2012). In vitro activity of BMS-790052 on hepatitis C virus genotype 4 NS5A. Antimicrobial agents and chemotherapy, 56(3), 1588-90.
  • ASM Journals. (2012). In Vitro Activity of BMS-790052 on Hepatitis C Virus Genotype 4 NS5A.
  • Huang, L., Hwang, J., Sharma, S. D., Hargittai, M. R., Chen, Y., Arnold, J. J., ... & Cameron, C. E. (2005). Hepatitis C Virus Nonstructural Protein 5A: Biochemical Characterization of a Novel Structural Class of RNA-Binding Proteins. Journal of Virology, 79(18), 11581-11589.
  • Bogaerts, A., Van den Eede, N., & Van Vlierberghe, H. (2015). Pharmacokinetics, Efficacy, and Safety of Hepatitis C Virus Drugs in Patients with Liver and/or Renal Impairment. Clinical Pharmacokinetics, 54(11), 1139–1159.
  • National Center for Biotechnology Information. (n.d.). Animal Models for HCV Study. In Hepatitis C Viruses: Genomes and Molecular Biology.
  • Lindenbach, B. D., & Rice, C. M. (2013). New Hepatitis C Virus Drug Discovery Strategies and Model Systems. Expert Opinion on Drug Discovery, 8(1), 55-70.
  • Mogalian, E., German, P., Kearney, B. P., & Mathias, A. (2017). Preclinical Pharmacokinetics and First-in-Human Pharmacokinetics, Safety, and Tolerability of Velpatasvir, a Pangenotypic Hepatitis C Virus NS5A Inhibitor, in Healthy Subjects. Antimicrobial Agents and Chemotherapy, 61(5), e02558-16.
  • Meuleman, P., & Leroux-Roels, G. (2018). Animal Models to Study Hepatitis C Virus Infection. Frontiers in Immunology, 9, 233.
  • Washburn, N., et al. (2017). Characterisation of liver pathogenesis, human immune responses and drug testing in a humanised mouse model of HCV infection. Gut, 66(2), 328-339.
  • Lohmann, V. (2009). HCV Replicons: Overview and Basic Protocols. In Hepatitis C: Methods and Protocols (pp. 145-163). Humana Press.
  • Creative Diagnostics. (n.d.). Experimental Model Systems for Antivirals Against Hepatitis C Virus.
  • ASM Journals. (2012). In Vitro Activity of BMS-790052 on Hepatitis C Virus Genotype 4 NS5A.
  • Bio-protocol. (n.d.). Colony Forming Assay for HCV-Replicon Cell Line.
  • Lohmann, V. (2009). HCV replicons: overview and basic protocols. Methods in Molecular Biology, 510, 145-63.
  • Mogalian, E., German, P., Kearney, B. P., & Mathias, A. (2017). Preclinical Pharmacokinetics and First-in-Human Pharmacokinetics, Safety, and Tolerability of Velpatasvir, a Pangenotypic Hepatitis C Virus NS5A Inhibitor, in Healthy Subjects. Antimicrobial Agents and Chemotherapy, 61(5), e02558-16.
  • Gao, M., Nettles, R. E., Belema, M., Snyder, L. B., Fridell, R. A., Serrano-Wu, M. H., ... & Knipe, D. M. (2010). Resistance Analysis of the Hepatitis C Virus NS5A Inhibitor BMS-790052 in an In Vitro Replicon System. Antimicrobial agents and chemotherapy, 54(9), 3857-66.
  • Chuang, W. L., Lee, C. M., Chang, N. K., Chien, R. N., Lin, C. L., Lu, S. N., ... & Chen, C. Y. (2021). Pharmacokinetics of Sofosbuvir/Velpatasvir and efficacy of an alternate-day treatment in hemodialysis patients with chronic hepatitis C infection.
  • Guedj, J., Pang, P. S., Denamur, S., & Perelson, A. S. (2015). Correlation between NS5A Dimerization and Hepatitis C Virus Replication. Journal of virology, 89(12), 6296-306.
  • Semantic Scholar. (n.d.). Development of FRET-based assays to characterize the HCV NS5a homodimerization and its interaction with RNA.
  • ResearchGate. (n.d.). Pharmacokinetics of second-generation NS5A inhibitors.
  • Oreate AI Blog. (2025). Research on Efficient Combination Strategies of Fluorine and Oxygen-Containing Cyclobutane in Molecular Building Block Design.
  • O'Boyle, D. R., 2nd, G-S, Y., Lemm, J. A., Nower, P. T., Hernandez, D., McPhee, F., ... & Knipe, D. M. (2012). In vitro activity of daclatasvir on hepatitis C virus genotype 3 NS5A. Antimicrobial agents and chemotherapy, 56(9), 4935-7.
  • Huang, L., Hwang, J., Sharma, S. D., Hargittai, M. R., Chen, Y., Arnold, J. J., ... & Cameron, C. E. (2005). Hepatitis C Virus Nonstructural Protein 5A (NS5A) Is an RNA-binding Protein*. Journal of Biological Chemistry, 280(40), 34271-34279.
  • Elazar, M., Liu, P., Rice, C. M., & Glenn, J. S. (2007). Binding dynamics of hepatitis C virus' NS5A amphipathic peptide to cell and model membranes. Journal of virology, 81(12), 6435-44.
  • Bartenschlager, R. (2015). HCV Replicons: Workhorses of Drug Discovery and Resistance. Frontiers in microbiology, 6, 623.
  • JoVE. (2022, July 12). Hepatitis C Virus Replication Analysis | Protocol Preview [Video]. YouTube. [Link]
  • ResearchGate. (n.d.). Fluorocyclobutanes in commercial drugs.
  • Afdhal, N., Zeuzem, S., Kwo, P., Chojkier, M., Gitlin, N., Puoti, M., ... & ION-1 Investigators. (2014). Ledipasvir and sofosbuvir for untreated HCV genotype 1 infection. The New England journal of medicine, 370(20), 1889-98.
  • Royal Society of Chemistry. (n.d.). Sidechain structure–activity relationships of cyclobutane-based small molecule αvβ3 antagonists.
  • Elazar, M., Liu, P., Rice, C. M., & Glenn, J. S. (2007). Binding Dynamics of Hepatitis C Virus' NS5A Amphipathic Peptide to Cell and Model Membranes. Journal of Virology, 81(12), 6435-6444.
  • ResearchGate. (n.d.). Overall structure of the NS5A(33-202) dimer. (A and B) Ribbon (A) and...
  • Belema, M., et al. (2014). Discovery of Potent Hepatitis C Virus NS5A Inhibitors with Dimeric Structures. Journal of Medicinal Chemistry, 57(1), 238-253.
  • Lemm, J. A., et al. (2010). Identification of Hepatitis C Virus NS5A Inhibitors. Journal of Virology, 84(1), 482-491.
  • Backus, L. I., Belperio, P. S., Shah, J. A., Loomis, T. P., & Mole, L. A. (2016). Effectiveness of Ledipasvir-Sofosbuvir Combination in Patients With Hepatitis C Virus Infection and Factors Associated With Sustained Virologic Response. Gastroenterology, 151(5), 907-917.
  • ResearchGate. (n.d.). HCV NS5A interactome identifies new binding partners. (a) Dot plot...
  • Landro, J. A., Raybuck, S. A., Luong, Y. P., O'Malley, M. F., Harbeson, S. L., Tung, R. D., ... & Thomson, J. A. (1997). Development of Cell-Based Assays for In Vitro Characterization of Hepatitis C Virus NS3/4A Protease Inhibitors. Biochemistry, 36(32), 9780-9786.
  • Buggisch, P., et al. (2018). Real-world effectiveness of 8-week treatment with ledipasvir/sofosbuvir in chronic hepatitis C.
  • Backus, L. I., Belperio, P. S., Shah, J. A., Loomis, T. P., & Mole, L. A. (2016). Real-world effectiveness of ledipasvir/sofosbuvir in 4365 treatment-naive, genotype 1 hepatitis C-infected patients.
  • Chen, Y., et al. (2021). Efficacy and safety of ledipasvir/sofosbuvir for hepatitis C among drug users: a systematic review and meta-analysis. Virology Journal, 18(1), 1-10.
  • Ng, T. I., Krishnan, P., Pilot-Matias, T., et al. (2017). In vitro antiviral activity and resistance profile of the next-generation hepatitis C virus NS5A inhibitor pibrentasvir. Antimicrobial Agents and Chemotherapy, 61(5), e02558-16.
  • Lemm, J. A., et al. (2010). Identification of Hepatitis C Virus NS5A Inhibitors. Journal of Virology, 84(1), 482-491.
  • National Center for Biotechnology Information. (n.d.). Daclatasvir. In PubChem.
  • Pediatric Oncall. (n.d.). Daclatasvir. In Drug Index.
  • RxReasoner. (n.d.). Daclatasvir Overview.
  • Vrije Universiteit Amsterdam. (2023). Design and Synthesis of (3D) Cyclobutane Fragments for Use in Fragment-Based Drug Discovery.
  • National Center for Biotechnology Information. (n.d.). The Role of Fluorine Substitution in the Structure-Activity Relationships (SAR) of Classical Cannabinoids. In PubMed Central.

Sources

A Researcher's Guide to the Synthesis of 3,3-Difluoro-1-methylcyclobutanecarboxylic Acid: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

The incorporation of fluorinated motifs into molecular scaffolds is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate physicochemical properties such as metabolic stability, lipophilicity, and binding affinity. Among these motifs, the 3,3-difluorocyclobutane ring has emerged as a valuable bioisostere for gem-dimethyl or carbonyl groups. This guide provides an in-depth comparative analysis of the primary synthetic routes to 3,3-Difluoro-1-methylcyclobutanecarboxylic acid, a key building block for drug discovery programs. We will delve into the underlying chemical principles, provide detailed experimental protocols, and offer a critical evaluation of each pathway to assist researchers in making informed strategic decisions for their synthetic campaigns.

Route 1: Deoxofluorination of a Cyclobutanone Precursor

This is arguably the most common and direct approach, relying on the conversion of a ketone to a gem-difluoride. The overall strategy involves the synthesis of a 1-methyl-3-oxocyclobutanecarboxylate ester, followed by deoxofluorination and subsequent hydrolysis.

Chemical Logic and Strategy

The core of this route is the deoxofluorination reaction, which replaces a carbonyl C=O bond with two C-F bonds. Reagents like diethylaminosulfur trifluoride (DAST) or its less hazardous analogues (e.g., Morph-DAST) are typically employed.[1] The key challenge lies in the synthesis of the cyclobutanone precursor, which must be accomplished efficiently to ensure the overall viability of the route. Several methods exist for the preparation of 3-oxocyclobutanecarboxylic acid and its esters, often starting from commercially available materials like 1,3-dibromoacetone or 1,3-dichloroacetone.[2][3][4][5]

Workflow Diagram

Route 1 cluster_0 Step 1: Cyclobutanone Formation cluster_1 Step 2: Fluorination & Hydrolysis A Malonate Ester + Dihaloacetone Derivative B Diester Cyclobutane Intermediate A->B Cyclization C 1-Methyl-3-oxocyclobutanecarboxylate B->C Hydrolysis, Decarboxylation & Methylation D Ethyl 3,3-difluoro-1- methylcyclobutanecarboxylate C->D Deoxofluorination (e.g., Morph-DAST) E Final Product D->E Ester Hydrolysis

Caption: General workflow for the deoxofluorination approach.

Representative Experimental Protocol

Step 1: Synthesis of Ethyl 1-methyl-3-oxocyclobutanecarboxylate

This protocol is a composite based on established literature procedures for forming the cyclobutanone core.[2][4]

  • Cyclization: In a flame-dried round-bottom flask under an inert atmosphere (N₂), sodium hydride (60% dispersion in mineral oil, 1.2 eq) is suspended in anhydrous THF. Diethyl malonate (1.1 eq) is added dropwise at 0 °C. The mixture is stirred for 30 minutes. 1,3-dibromo-2,2-dimethoxypropane (1.0 eq) is then added, and the reaction is heated to reflux for 16 hours.

  • Ketal Hydrolysis & Decarboxylation: After cooling to room temperature, the reaction is quenched with water. The organic layer is separated, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated. The crude residue is dissolved in a mixture of acetic acid and water (3:1) and heated to 100 °C for 4 hours to effect both ketal hydrolysis and decarboxylation, yielding 3-oxocyclobutanecarboxylic acid.

  • Esterification & Methylation: The resulting acid is esterified under standard Fischer conditions (Ethanol, cat. H₂SO₄). The crude ester is then methylated. To a solution of lithium diisopropylamide (LDA) (1.1 eq) in THF at -78 °C, the ester (1.0 eq) is added dropwise. After stirring for 1 hour, methyl iodide (1.2 eq) is added, and the reaction is allowed to warm to room temperature overnight. Workup with saturated NH₄Cl solution and extraction with ether provides the title compound after purification by column chromatography.

Step 2: Deoxofluorination and Hydrolysis [1]

  • Fluorination: The ethyl 1-methyl-3-oxocyclobutanecarboxylate (1.0 eq) is dissolved in anhydrous dichloromethane (DCM) and cooled to 0 °C. Morph-DAST (2.4 eq) is added portionwise. The reaction mixture is allowed to warm to room temperature and stirred for 48 hours. The reaction is carefully quenched by pouring it into a saturated aqueous solution of NaHCO₃.

  • Purification: The layers are separated, and the aqueous phase is extracted with DCM. The combined organic layers are dried over Na₂SO₄ and concentrated. The crude product, ethyl 3,3-difluoro-1-methylcyclobutanecarboxylate, is purified by vacuum distillation or column chromatography.

  • Hydrolysis: The purified ester is dissolved in a mixture of THF and water. Lithium hydroxide (2.0 eq) is added, and the mixture is stirred at room temperature for 12 hours. The THF is removed under reduced pressure, and the aqueous residue is acidified to pH 2-3 with 1M HCl. The product is extracted with ethyl acetate, dried, and concentrated to yield this compound.

Route 2: [2+2] Cycloaddition Approach

This strategy builds the cyclobutane ring through a [2+2] cycloaddition reaction, incorporating the necessary functionalities from the outset. A key example involves the reaction of a difluoroalkene with an appropriate ketene acetal or equivalent.

Chemical Logic and Strategy

The [2+2] cycloaddition is a powerful method for constructing four-membered rings.[6][7] For this target molecule, a plausible route involves the cycloaddition of 1,1-difluoroethylene with an allene carboxylate derivative, followed by methylation. Alternatively, a patent describes a route starting with the cycloaddition of 1,1-dichloro-2,2-difluoroethylene and methyl acrylate.[8] This latter approach requires a subsequent hydrogenation step to remove the chlorine atoms, adding complexity but utilizing readily available starting materials.

Workflow Diagram

Route 2 cluster_0 Step 1: Cycloaddition cluster_1 Step 2: Reduction & Hydrolysis A 1,1-dichloro-2,2-difluoroethylene + Methyl Acrylate B Methyl 2,2-dichloro-3,3- difluorocyclobutanecarboxylate A->B Thermal [2+2] Cycloaddition C Methyl 3,3-difluoro- cyclobutanecarboxylate B->C Hydrogenation (Pd/C, H₂) D Final Product C->D Methylation & Hydrolysis

Caption: Workflow for the [2+2] cycloaddition route.

Representative Experimental Protocol

This protocol is adapted from a patent describing an industrial preparation.[8]

  • Cycloaddition: Methyl acrylate (1.0 eq) and 1,1-dichloro-2,2-difluoroethylene (1.2 eq) are heated in a sealed, pressure-rated reactor at 150 °C without solvent. The reaction progress is monitored by GC-MS. After completion, the crude product, methyl 2,2-dichloro-3,3-difluorocyclobutanecarboxylate, is purified by azeotropic distillation with water.

  • Hydrolysis (Intermediate Step): The resulting ester is hydrolyzed using aqueous potassium hydroxide at 15-20 °C to yield 2-chloro-3,3-difluoro-1-cyclobutenecarboxylic acid (elimination occurs).

  • Hydrogenation: The cyclobutene carboxylic acid is dissolved in methanol. Triethylamine (2.0 eq) and 10% palladium on carbon (10 wt%) are added. The mixture is hydrogenated in a Parr shaker under 45-50 psi of H₂ at 45-50 °C for 18-20 hours to yield 3,3-difluorocyclobutanecarboxylic acid.

  • Methylation and Final Hydrolysis: The resulting acid would then need to be methylated at the 1-position. This can be achieved by converting it to the corresponding ester, followed by alpha-deprotonation with a strong base like LDA and quenching with methyl iodide, as described in Route 1. A final hydrolysis step would then yield the target product. Note: This final methylation step is an extrapolation, as the cited patent's final product is the unmethylated acid.

Comparative Analysis

FeatureRoute 1: DeoxofluorinationRoute 2: [2+2] Cycloaddition
Overall Yield Moderate; highly dependent on the efficiency of cyclobutanone synthesis and fluorination steps.Potentially higher, but the multi-step nature of the patented route adds complexity.
Number of Steps 3-5 steps from common starting materials.4-5 steps, including reduction and methylation.
Starting Materials Malonate esters and dihaloacetone derivatives are readily available.[2][4]1,1-dichloro-2,2-difluoroethylene is a common reagent, but handling gases can be challenging.[8]
Key Reagents Fluorinating Agent: Morph-DAST or DAST. These can be expensive and require careful handling due to toxicity and reactivity.[1]Catalyst: Palladium on carbon for hydrogenation is standard but can be costly on a large scale.[8]
Scalability Scalable, with multigram syntheses reported for similar structures.[1] The primary limitation is the cost and safe handling of the fluorinating agent.The thermal cycloaddition may require specialized high-pressure equipment for large scales. Hydrogenation is a common industrial process.
Safety Concerns Deoxofluorinating agents are toxic and moisture-sensitive. Reactions can be exothermic and produce HF upon quenching.Handling of gaseous/low boiling point alkenes. High-pressure hydrogenation requires specialized reactors and safety protocols.
Versatility The cyclobutanone intermediate allows for the synthesis of various derivatives before fluorination.The cycloaddition pattern dictates the initial substitution. Derivatization is typically done post-cyclization.

Conclusion and Recommendations

For laboratory-scale synthesis and rapid access to the target molecule for initial biological screening, Route 1 (Deoxofluorination) is often the more practical choice. Its logic is straightforward, and the required techniques are common in most organic synthesis labs, provided appropriate safety measures are taken for the fluorination step. The synthesis of the key 3-oxocyclobutanone precursor is well-documented, offering a reliable entry point.[2][3]

Route 2 ([2+2] Cycloaddition) presents a compelling alternative, particularly for industrial-scale production where the cost and handling of specialized reagents like DAST may be prohibitive.[8] While the initial cycloaddition requires specific conditions (high temperature/pressure), it builds the core difluorinated ring in a single step from inexpensive feedstocks. The subsequent reduction and functionalization steps are robust and scalable.

The optimal choice of synthetic route will ultimately depend on the specific needs of the research program, including the required scale, available equipment, budget for specialized reagents, and safety infrastructure. Both routes offer viable pathways to this valuable fluorinated building block, underscoring the versatility of modern synthetic organic chemistry.

References

  • Mykhailiuk, P. K. (2021). Multigram Synthesis of Advanced 6,6-Difluorospiro[3.3]heptane-derived Building Blocks. Chemistry – A European Journal.
  • Frongia, A., et al. (2013). Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. Symmetry.
  • Jiang, T., et al. (2023). Synthesis of aliphatic nitriles from cyclobutanone oxime mediated by sulfuryl fluoride (SO2F2). Beilstein Journal of Organic Chemistry.
  • CN105418406A - 3,3-gem-difluoro cyclobutanecarboxylic acid industrial preparation method. Google Patents.
  • Donoghue, P., et al. (2021). Synthesis of gem-Difluorocyclobutanes: Organolanthanum Enabled Synthesis and Divergent Catalytic Functionalization of gem-Difluorocyclobutanols. The Journal of Organic Chemistry.
  • Mykhailiuk, P. K. (2022). Synthesis and Physicochemical Properties of Functionalized cis-2-((Fluoro)alkyl)cyclobutanes. ChemRxiv.
  • Jiang, T., et al. (2023). Synthesis of aliphatic nitriles from cyclobutanone oxime mediated by sulfuryl fluoride (SO2F2). PMC - NIH.
  • "Synthetic route for generation of designed cyclobutane fragments..." ResearchGate.
  • Sloop, J. C., et al. (2014). Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. American Journal of Organic Chemistry.
  • CN101555205B - Preparing method of 3-oxo-1-cyclobutane-carboxylic acid. Google Patents.
  • CN103232340A - Synthesis method of 3-oxocyclobutanecarboxylic acid. Google Patents.
  • CN103467270A - Preparation method of 3-oxocyclobutanecarboxylic acid. Google Patents.
  • CN105037130A - Synthesis method of 3-oxocyclobutanecarboxylic acid. Google Patents.
  • WO2021211516A1 - PREPARATION METHOD OF 3-OXOCYCLOBUTANE CARBOXYLIC ACID. WIPO Patentscope.
  • Mykhailiuk, P. K. (2019). Multigram Synthesis of C4/C5 3,3-Difluorocyclobutyl-Substituted Building Blocks. Request PDF - ResearchGate.

Sources

validation of analytical methods for 3,3-Difluoro-1-methylcyclobutanecarboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Validation of Analytical Methods for 3,3-Difluoro-1-methylcyclobutanecarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, the validation of an analytical method is not merely a box-checking exercise for regulatory compliance; it is the very foundation upon which the quality, safety, and efficacy of a pharmaceutical product are built. For a novel building block like this compound, which holds potential in modern drug discovery, establishing a robust and reliable analytical method is the first critical step in its journey from the lab to the clinic.

This guide provides a comprehensive framework for the validation of analytical methods for this specific analyte. We will move beyond a simple recitation of steps to explain the scientific rationale behind our choices, ensuring that the described protocols are inherently self-validating. Our approach is grounded in the harmonized principles of the International Council for Harmonisation (ICH), specifically the Q2(R2) guideline, ensuring global regulatory acceptance.[1][2][3][4]

Part 1: Strategic Selection of the Analytical Technique

The first decision in method development is choosing the appropriate analytical technology. The choice depends on the intended purpose of the method—be it for release testing, stability studies, or impurity profiling. This compound is a small, non-volatile, fluorinated carboxylic acid. This profile makes several techniques viable, each with distinct advantages and disadvantages.

Technique Principle Pros Cons Best Suited For
HPLC-UV Chromatographic separation followed by detection via UV absorbance.Robust, reproducible, cost-effective, widely available. Excellent for quantification.Requires the analyte to have a UV chromophore. May lack sensitivity for trace impurities.Routine quality control (QC), assay, and content uniformity.
LC-MS Chromatographic separation coupled with mass spectrometry for detection.High sensitivity and selectivity.[5] Provides molecular weight information, crucial for impurity identification.More complex instrumentation, potential for matrix effects (ion suppression/enhancement).Impurity profiling, metabolite identification, analysis of low-level analytes.
GC-MS Gas chromatographic separation coupled with mass spectrometry.Excellent separation efficiency for volatile compounds.Requires derivatization for non-volatile analytes like carboxylic acids, adding complexity and potential for variability.[6][7][8]Analysis of volatile impurities or after a validated derivatization protocol for the main analyte.
¹H / ¹⁹F NMR Nuclear Magnetic Resonance spectroscopy.Provides definitive structural information. Inherently quantitative without a reference standard (qNMR).Low sensitivity compared to chromatographic methods. Expensive instrumentation.Structural confirmation, identification of isomers, and purity assessment of reference standards.

For the purpose of this guide, we will focus on developing and validating a High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the assay of this compound. This technique represents the workhorse of the pharmaceutical QC laboratory due to its robustness and reliability.

Part 2: The Validation Workflow: A Structured Approach

Method validation is not a single event but a lifecycle process.[9] It begins with a clear plan and ends with a comprehensive report. The entire process is governed by a Validation Protocol, which pre-defines the experiments and their acceptance criteria.[2][10]

Validation_Workflow cluster_0 Phase 1: Planning cluster_1 Phase 2: Execution cluster_2 Phase 3: Documentation ATP Define Analytical Target Profile (ATP) Protocol Develop Validation Protocol & Acceptance Criteria ATP->Protocol Specificity Specificity Protocol->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision Limits LOD & LOQ Precision->Limits Robustness Robustness Limits->Robustness Report Validation Report Robustness->Report Lifecycle Continuous Monitoring & Lifecycle Management Report->Lifecycle

Caption: A typical workflow for analytical method validation, from initial planning to lifecycle management.

Part 3: Experimental Protocols for HPLC-UV Method Validation

Here we detail the experimental execution for each validation parameter, based on a hypothetical but scientifically sound HPLC method.

Hypothetical HPLC Method Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 10% B to 90% B over 10 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 210 nm (Carboxylic acids typically have UV absorbance at low wavelengths)

  • Injection Volume: 10 µL

  • Standard Concentration: 1.0 mg/mL in 50:50 Water:Acetonitrile

Specificity

Causality: The purpose of specificity is to demonstrate that the analytical signal is unequivocally attributable to the analyte of interest.[11][12] It proves the method can distinguish the analyte from potential interferences such as impurities, degradation products, or matrix components.

Experimental Protocol:

  • Prepare a diluent blank and inject it to ensure no interfering peaks at the analyte's retention time.

  • Prepare a solution of the this compound standard and inject it.

  • Prepare a sample solution containing the analyte and any known impurities or formulation excipients (if applicable).

  • If validating for stability-indicating properties, subject a sample solution to stress conditions (e.g., acid, base, peroxide, heat, light) and analyze the degraded sample.

  • Acceptance Criteria: The analyte peak should be free from co-elution with any other components. Peak purity analysis (using a Diode Array Detector) should yield a purity angle less than the purity threshold. For stressed samples, the method must resolve the analyte peak from all major degradation product peaks.[13]

Linearity and Range

Causality: Linearity demonstrates a proportional relationship between the analyte concentration and the method's response. The range is the interval over which this proportionality, along with acceptable accuracy and precision, is maintained.[2][11]

Experimental Protocol:

  • Prepare a stock solution of the reference standard.

  • Perform serial dilutions to create at least five concentration levels spanning 80% to 120% of the target assay concentration. For an assay, this could be 0.8, 0.9, 1.0, 1.1, and 1.2 mg/mL.

  • Inject each concentration in triplicate.

  • Plot the average peak area response against the concentration.

  • Perform a linear regression analysis.

  • Acceptance Criteria: The correlation coefficient (r²) must be ≥ 0.999. The y-intercept should be insignificant relative to the response at 100% concentration. The residuals should be randomly distributed around the regression line.

Example Data Presentation:

Concentration (mg/mL)Mean Peak Area
0.80801,234
0.90902,345
1.001,001,876
1.101,103,456
1.201,205,678
Regression Results r² = 0.9998
Accuracy

Causality: Accuracy measures the closeness of the experimental results to the true value.[9][14] It is typically assessed through recovery studies.

Experimental Protocol:

  • Prepare samples at three concentration levels (e.g., 80%, 100%, 120% of the target concentration) by spiking a known amount of analyte into a placebo matrix (if applicable) or by direct preparation if analyzing a pure substance.

  • Prepare three independent samples at each concentration level (total of nine samples).

  • Analyze the samples and calculate the percentage recovery for each.

  • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0% for each level. The Relative Standard Deviation (RSD) for the recovery at each level should not be more than 2.0%.[15]

Precision

Causality: Precision assesses the degree of scatter among a series of measurements obtained from multiple samplings of the same homogeneous sample. It is evaluated at two levels: repeatability and intermediate precision.[12]

Experimental Protocol:

  • Repeatability (Intra-assay precision):

    • Prepare a minimum of six independent samples at 100% of the test concentration.

    • Analyze them on the same day, with the same analyst, on the same instrument.

    • Calculate the RSD of the results.

  • Intermediate Precision:

    • Repeat the repeatability study with different analysts, on different days, and/or using different instruments.

    • This evaluates the effect of random events on the method's performance.[12]

  • Acceptance Criteria: The RSD for both repeatability and intermediate precision studies should be ≤ 2.0%.

Detection and Quantitation Limits (LOD & LOQ)

Causality: The Limit of Detection (LOD) is the lowest concentration of analyte that can be detected but not necessarily quantified. The Limit of Quantitation (LOQ) is the lowest concentration that can be measured with acceptable accuracy and precision.[16] These are critical for impurity analysis but less so for an assay method.

Experimental Protocol (Based on Signal-to-Noise):

  • Determine the signal-to-noise (S/N) ratio by comparing the signal from samples with known low concentrations of analyte with those of blank samples.

  • Inject a series of diluted solutions and identify the concentration that yields an S/N ratio of approximately 3:1 for LOD and 10:1 for LOQ.

  • Acceptance Criteria: The LOQ must be verified by demonstrating acceptable precision and accuracy at that concentration.[15]

Robustness

Causality: Robustness testing demonstrates the method's reliability with respect to deliberate, small variations in its parameters.[12][14] It provides confidence that the method will perform consistently during routine use.

Experimental Protocol:

  • Identify critical method parameters (e.g., mobile phase composition, pH, column temperature, flow rate).

  • Vary each parameter slightly (e.g., flow rate ±0.1 mL/min, temperature ±2 °C).

  • Analyze a system suitability solution under each modified condition.

  • Acceptance Criteria: System suitability parameters (e.g., peak tailing, resolution, efficiency) must remain within pre-defined limits for all variations. The results of the analysis should not be significantly affected.

Validation_Parameters Method Analytical Method Specificity Specificity Method->Specificity Is it the right analyte? Linearity Linearity Method->Linearity Is the response proportional? Accuracy Accuracy Method->Accuracy Is the result correct? Precision Precision Method->Precision Is the result reproducible? Robustness Robustness Method->Robustness Is the method reliable?

Caption: Core questions answered by key validation parameters.

Part 4: Comparative Discussion and Conclusion

While HPLC-UV is an excellent choice for routine QC, other methods are superior for specific applications. For identifying unknown impurities or degradation products below the LOQ of the UV method, an LC-MS method would be indispensable. The validation of an LC-MS method would include all the parameters discussed, with additional experiments to assess matrix effects and mass accuracy.

Conversely, if volatile organic impurities from the synthesis of this compound are a concern, a GC-MS method would be the appropriate tool. The validation for such a method would need to rigorously control and validate the derivatization step required to make the carboxylic acid volatile, ensuring consistent reaction yield and no introduction of interfering artifacts.[6][17]

References

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. FDA. [Link]
  • Pharma Beginners. (n.d.). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. [Link]
  • ProPharma Group. (2024).
  • Pharma Talks. (2025). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. YouTube. [Link]
  • AMSbiopharma. (2025).
  • GMP Compliance. (n.d.).
  • European Medicines Agency. (2024). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]
  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). [Link]
  • Lab Manager. (2025).
  • MDPI. (n.d.).
  • PubMed. (2011).
  • BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. [Link]
  • GMP Compliance. (2022). ICH Guidance Q14 / Q2(R2)
  • ACS Publications. (2023).
  • European Medicines Agency. (1995). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]
  • ResearchGate. (n.d.). GC/MS Chromatogram for PFOA, FHUEA, FOUEA, FNUEA. [Link]
  • CIPAC. (n.d.). 3.1 - Validation of analytical MT method (1). [Link]
  • ResearchGate. (n.d.). LC-MS and Dicarboxylic Acids. [Link]
  • ACG Publications. (2025).
  • MDPI. (n.d.).

Sources

A Researcher's Guide to Assessing the Cross-Reactivity of 3,3-Difluoro-1-methylcyclobutanecarboxylic Acid and its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, understanding the selectivity of a chemical entity is paramount. This guide provides an in-depth technical comparison and experimental framework for evaluating the cross-reactivity of 3,3-Difluoro-1-methylcyclobutanecarboxylic acid, a compound of interest in modern medicinal chemistry. While direct cross-reactivity data for this specific molecule is not extensively published, this guide will use its structural motifs—the cyclobutane ring and the gem-difluoro group—to predict potential off-target interactions and provide robust protocols for their experimental validation.

The unique puckered structure of the cyclobutane ring offers a rigid scaffold that can lead to highly specific molecular interactions.[1] However, its presence in various bioactive molecules, from anticancer agents to antivirals, suggests that derivatives could potentially interact with a range of biological targets.[1] Furthermore, the incorporation of fluorine, particularly the gem-difluoro group, is a common strategy in drug design to enhance metabolic stability, binding affinity, and other pharmacokinetic properties.[2][3] This modification, however, can also influence off-target activities.

This guide will delve into the theoretical considerations for potential cross-reactivity based on these structural features and present detailed, validated experimental protocols to empirically determine the selectivity profile of this compound and its analogs.

Predicting Cross-Reactivity: A Structural Rationale

The potential for off-target effects of this compound can be hypothesized by examining its core components: the cyclobutane carboxylic acid scaffold and the gem-difluoro modification.

The Cyclobutane Carboxylic Acid Scaffold:

The cyclobutane ring is a versatile building block in medicinal chemistry, appearing in a variety of approved pharmaceuticals.[4] Its constrained conformation can present a unique pharmacophore to biological targets. For instance, cyclobutane-containing compounds have been developed as GPR120 modulators and acetyl-CoA carboxylase inhibitors.[5][6] This suggests that this compound could potentially exhibit affinity for targets within these or related protein families.

The Gem-Difluoro Group:

The gem-difluoromethylene (CF2) group is often used as a bioisostere for a carbonyl group or an ether oxygen atom.[3] This substitution can significantly alter the electronic properties and conformational preferences of a molecule, potentially leading to unforeseen interactions with off-targets. While generally more stable than monofluorinated alkyl groups, the strong electron-withdrawing nature of the two fluorine atoms can influence the acidity of the carboxylic acid and the overall polarity of the molecule, which in turn can affect its binding profile.[7]

Experimental Assessment of Cross-Reactivity

A thorough evaluation of cross-reactivity requires a multi-faceted experimental approach. Below are detailed protocols for key assays to determine the binding affinity and inhibitory potential of this compound against a panel of potential off-targets.

Workflow for Cross-Reactivity Profiling

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Hit Validation & Selectivity cluster_2 Phase 3: Cellular & Functional Assays A Compound Synthesis & Purification (this compound) B Primary Target Engagement Assay A->B C Broad Off-Target Panel Screening (e.g., Eurofins SafetyScreen44™) A->C D Competitive Radioligand Binding Assays (Determine Ki for specific off-targets) C->D E Enzyme Inhibition Assays (Determine IC50 for enzymatic off-targets) C->E F Cell-Based Functional Assays (Assess functional consequence of off-target binding) D->F E->F G Final Selectivity Profile & Risk Assessment F->G

Caption: A streamlined workflow for assessing compound cross-reactivity.

Protocol 1: Competitive Radioligand Binding Assay

This assay determines the binding affinity (Ki) of a test compound for a specific receptor by measuring its ability to compete with a radiolabeled ligand.[8][9][10]

Objective: To quantify the binding affinity of this compound for a panel of selected G-protein coupled receptors (GPCRs) and ion channels.

Materials:

  • Test compound: this compound

  • Radioligand specific for the target receptor (e.g., [3H]-dopamine for dopamine receptors)

  • Membrane preparations from cells expressing the target receptor

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with appropriate additives)

  • 96-well filter plates

  • Scintillation fluid and microplate scintillation counter

Procedure:

  • Compound Dilution: Prepare a serial dilution of this compound in the assay buffer.

  • Assay Setup: In a 96-well plate, add the following to each well:

    • 50 µL of assay buffer (for total binding) or a saturating concentration of a non-radiolabeled competitor (for non-specific binding).

    • 50 µL of the test compound at various concentrations.

    • 50 µL of the radioligand at a concentration near its Kd.

    • 50 µL of the membrane preparation.

  • Incubation: Incubate the plate at a specified temperature (e.g., room temperature or 37°C) for a duration sufficient to reach binding equilibrium (typically 60-120 minutes).

  • Filtration: Rapidly filter the contents of each well through the filter plate using a vacuum manifold to separate bound from free radioligand.

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove any unbound radioligand.

  • Scintillation Counting: Dry the filter plate, add scintillation fluid to each well, and count the radioactivity using a microplate scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: Enzyme Inhibition Assay

This protocol outlines a general procedure for assessing the inhibitory effect of the test compound on a specific enzyme, such as a kinase or protease.[11][12]

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against a panel of representative enzymes.

Materials:

  • Test compound: this compound

  • Target enzyme

  • Enzyme-specific substrate

  • Assay buffer

  • Detection reagent (e.g., colorimetric, fluorometric, or luminescent)

  • 96- or 384-well microplates

  • Microplate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in the assay buffer.

  • Enzyme Reaction: In a microplate, add the following to each well:

    • Assay buffer.

    • Test compound at various concentrations.

    • Target enzyme.

  • Pre-incubation: Pre-incubate the enzyme and test compound for a defined period (e.g., 15-30 minutes) at the optimal temperature for the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate.

  • Reaction Incubation: Incubate the plate for a specific time, ensuring the reaction remains in the linear range.

  • Reaction Termination and Detection: Stop the reaction (if necessary) and add the detection reagent according to the manufacturer's instructions.

  • Measurement: Read the signal (absorbance, fluorescence, or luminescence) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of enzyme inhibition for each concentration of the test compound relative to a vehicle control.

    • Plot the percentage of inhibition against the logarithm of the test compound concentration.

    • Determine the IC50 value using a suitable curve-fitting model.

Data Interpretation and Comparison

The data generated from these assays should be compiled into a clear and comparative format to facilitate the assessment of selectivity.

Hypothetical Cross-Reactivity Profile of this compound
Target ClassSpecific TargetAssay TypeResult (Ki or IC50)
Primary Target Target X Enzyme Inhibition 50 nM
GPCRsDopamine D2Radioligand Binding> 10 µM
Serotonin 5-HT2ARadioligand Binding> 10 µM
Adrenergic α1ARadioligand Binding5.2 µM
KinasesPKAEnzyme Inhibition> 20 µM
CDK2Enzyme Inhibition8.9 µM
ProteasesTrypsinEnzyme Inhibition> 20 µM
Cathepsin SEnzyme Inhibition15.3 µM

This is hypothetical data for illustrative purposes only.

Logical Framework for Data Analysis

G data Raw Data Radioligand Binding (CPM) Enzyme Activity (Signal) analysis Data Processing % Inhibition Calculation IC50/Ki Determination (Cheng-Prusoff) data:f1->analysis:f1 data:f2->analysis:f1 interpretation Selectivity Assessment Selectivity Window (Off-target Ki / On-target Ki) Structure-Activity Relationship (SAR) Analysis analysis:f2->interpretation:f1 decision Lead Optimization Decision Proceed with current scaffold Modify to improve selectivity Terminate scaffold interpretation:f1->decision:f0 interpretation:f2->decision:f0

Caption: Decision-making flowchart based on cross-reactivity data.

Conclusion

A comprehensive understanding of a compound's cross-reactivity is a critical component of preclinical drug development. For novel entities like this compound, where specific data is scarce, a predictive approach based on structural motifs combined with rigorous experimental validation is essential. The protocols and frameworks provided in this guide offer a robust starting point for researchers to systematically evaluate the selectivity profile of this and other related compounds. By identifying potential off-target interactions early, development efforts can be strategically directed towards optimizing lead candidates with an improved safety and efficacy profile.

References

  • Creative Bioarray. Radioligand Binding Assay. [Link]
  • Gifford Bioscience. Radioligand Binding Assay. [Link]
  • Oncodesign Services. Radioligand Binding Assay | In Vitro Biology. [Link]
  • PubMed. Determination of radioligand specific activity using competition binding assays. [Link]
  • Reaction Biology. Safety and Off-Target Drug Screening Services. [Link]
  • Google Patents.
  • PubMed Central. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. [Link]
  • Eurofins Discovery. In Vitro Safety Panels in Pharmacology Profiling. [Link]
  • PubMed Central.
  • ACS Publications. Diastereoselective Synthesis of a cis-1,3-Disubstituted Cyclobutane Carboxylic Acid Scaffold for TAK-828F, a Potent Retinoic Acid Receptor-Related Orphan Receptor (ROR)-γt Inverse Agonist. [Link]
  • BioAssay Systems. Enzyme Inhibitor Screening Services. [Link]
  • ChemRxiv. Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. [Link]
  • ACS Medicinal Chemistry Letters. The Dark Side of Fluorine. [Link]
  • MDPI.
  • ResearchGate.
  • Creative BioMart. Enzyme Target and Screening. [Link]
  • Frontiers.
  • PubMed Central. Chiral gem-difluoroalkyl reagents: gem-difluoroalkyl propargylic borons and gem-difluoroalkyl α-allenols. [Link]
  • ChemRxiv. gem-Difluorinated Saturated O-Heterocycles – Promising Fragments for Bioisosteric Replacements in Drug Discovery. [Link]
  • Creative Biolabs. Off-Target Screening Cell Microarray Assay. [Link]
  • News-Medical.Net. Advancing kinase drug discovery through massively parallel SPR fragment screening. [Link]
  • Medical Xpress. New screening platform aims to transform drug discovery process. [Link]

Sources

Benchmarking Guide: Evaluating the Potency and Cellular Activity of Novel Stearoyl-CoA Desaturase 1 (SCD1) Inhibitors Incorporating a 3,3-Difluoro-1-methylcyclobutanecarboxylic Acid Moiety

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for benchmarking "Compound X," a novel investigational inhibitor of Stearoyl-CoA Desaturase 1 (SCD1) that features a unique 3,3-difluoro-1-methylcyclobutanecarboxylic acid scaffold. The performance of Compound X is evaluated against well-characterized, first-generation SCD1 inhibitors to ascertain its relative potency and cellular efficacy.

The strategic incorporation of the difluorocyclobutane group is a key medicinal chemistry tactic aimed at improving metabolic stability and modulating physicochemical properties such as lipophilicity and pKa. This guide offers the detailed experimental protocols and analytical frameworks necessary for researchers in drug development to perform a robust comparative analysis.

Introduction to Stearoyl-CoA Desaturase 1 (SCD1) as a Therapeutic Target

Stearoyl-CoA desaturase 1 is an iron-containing enzyme embedded in the endoplasmic reticulum that plays a pivotal role in lipid metabolism. It catalyzes the rate-limiting step in the biosynthesis of monounsaturated fatty acids (MUFAs), primarily converting stearoyl-CoA (18:0) to oleoyl-CoA (18:1). These MUFAs are essential components of triglycerides, cholesterol esters, and membrane phospholipids.

Dysregulation of SCD1 activity has been implicated in numerous metabolic disorders, including obesity, type 2 diabetes, and non-alcoholic fatty liver disease (NAFLD), as well as certain cancers. Consequently, the inhibition of SCD1 presents a compelling therapeutic strategy for these conditions. This has led to the development of various small-molecule inhibitors.

This guide focuses on benchmarking a novel chemical entity, "Compound X," against known reference inhibitors to determine its potential as a next-generation therapeutic agent.

Comparator Compound Profiles

For a robust benchmark, Compound X will be compared against two well-documented, first-generation SCD1 inhibitors. The selection of these comparators is based on their established mechanism of action and extensive characterization in scientific literature.

Compound Mechanism of Action Key Characteristics
Compound X Investigational SCD1 Inhibitor Features a this compound scaffold designed to enhance metabolic stability and cell permeability.
SCD1 Inhibitor A (Analogue: A-939572) Competitive Inhibitor A potent, well-characterized inhibitor with demonstrated effects on lipid metabolism in both in vitro and in vivo models.
SCD1 Inhibitor B (Analogue: T-3764518) Competitive Inhibitor Another structurally distinct, potent inhibitor known for its high selectivity for SCD1.

Experimental Design & Protocols

A two-tiered approach is essential for a thorough evaluation: a biochemical assay to determine direct enzymatic inhibition and a cell-based assay to assess activity in a physiological context.

Workflow for Comparative Inhibitor Profiling

The overall experimental process follows a logical progression from direct enzyme interaction to cellular response, ensuring a comprehensive evaluation of each compound's efficacy.

cluster_prep Preparation cluster_biochemical Biochemical Assay cluster_cellular Cell-Based Assay cluster_analysis Data Analysis & Comparison Compound_Prep Compound Serial Dilution (Compound X, Inhibitor A, Inhibitor B) Biochem_Assay Microsomal SCD1 Inhibition Assay (Measure conversion of 14C-Stearoyl-CoA) Compound_Prep->Biochem_Assay Cell_Treatment Treat HepG2 Cells with Compounds Compound_Prep->Cell_Treatment Microsome_Prep Liver Microsome Isolation (Source of SCD1 Enzyme) Microsome_Prep->Biochem_Assay Cell_Culture Cell Line Culture (e.g., HepG2 cells) Cell_Culture->Cell_Treatment IC50_Calc IC50 Determination (Non-linear Regression) Biochem_Assay->IC50_Calc Final_Comparison Benchmark Potency & Efficacy (Compare IC50 and EC50 values) IC50_Calc->Final_Comparison Lipid_Extraction Total Lipid Extraction Cell_Treatment->Lipid_Extraction LC_MS LC-MS/MS Analysis (Quantify Fatty Acid Ratios) Lipid_Extraction->LC_MS EC50_Calc EC50 Determination (Desaturation Index) LC_MS->EC50_Calc EC50_Calc->Final_Comparison AcetylCoA Acetyl-CoA StearoylCoA Saturated Fatty Acid (Stearoyl-CoA, 18:0) AcetylCoA->StearoylCoA Fatty Acid Synthesis SCD1 SCD1 Enzyme StearoylCoA->SCD1 OleoylCoA Monounsaturated Fatty Acid (Oleoyl-CoA, 18:1) Downstream Triglycerides Cholesterol Esters Membrane Lipids OleoylCoA->Downstream SCD1->OleoylCoA Desaturation Inhibitors Compound X Inhibitor A Inhibitor B Inhibitors->SCD1 CellularEffects Altered Membrane Fluidity Modulated Lipid Signaling Downstream->CellularEffects

A Comparative Guide to the Conformational Analysis of 3,3-Difluoro-1-methylcyclobutanecarboxylic Acid and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of the conformational preferences of 3,3-Difluoro-1-methylcyclobutanecarboxylic acid and its key analogs. Designed for researchers, scientists, and professionals in drug development, this document synthesizes experimental data and computational insights to elucidate the subtle yet significant structural nuances imparted by fluorine substitution on the cyclobutane scaffold.

Introduction: The Significance of Fluorinated Cyclobutanes in Medicinal Chemistry

Cyclobutane rings are prevalent motifs in medicinal chemistry, offering a unique three-dimensional scaffold that can impart desirable pharmacokinetic properties. The introduction of fluorine atoms can further modulate a molecule's lipophilicity, metabolic stability, and binding affinity.[1] Understanding the conformational landscape of these substituted cyclobutanes is paramount for rational drug design, as the spatial arrangement of functional groups dictates molecular recognition and biological activity.

This guide focuses on this compound, a molecule of interest due to the interplay of its gem-difluoro group, a methyl substituent, and a carboxylic acid moiety. We will explore its conformational preferences in comparison to two key analogs: 1-methylcyclobutanecarboxylic acid and 3,3-difluorocyclobutanecarboxylic acid. This comparative approach will allow us to dissect the individual contributions of the gem-difluoro and methyl groups to the overall molecular conformation.

The Puckered Nature of the Cyclobutane Ring

Unlike the planar representation often seen in 2D drawings, the cyclobutane ring is not flat. A planar conformation is energetically unfavorable due to significant torsional strain from eclipsing C-H bonds. To alleviate this strain, the cyclobutane ring adopts a puckered or "butterfly" conformation. This puckering creates two distinct substituent positions: axial and equatorial. Generally, bulkier substituents prefer the equatorial position to minimize steric interactions with other ring substituents.

Conformational Analysis Toolkit: A Multi-pronged Approach

A comprehensive understanding of molecular conformation requires a synergistic application of experimental and computational techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the connectivity and spatial relationships of atoms in solution. Vicinal coupling constants (³J) are particularly sensitive to the dihedral angle between adjacent C-H bonds, offering insights into ring puckering. Nuclear Overhauser Effect (NOE) experiments reveal through-space proximity between protons, further defining the three-dimensional structure.

  • X-ray Crystallography: Offers an unambiguous determination of the molecular structure in the solid state. While the solid-state conformation may not always perfectly reflect the solution-state equilibrium, it provides a precise and highly detailed starting point for analysis.

  • Density Functional Theory (DFT) Calculations: A powerful computational method to model the potential energy surface of a molecule. DFT calculations can predict the relative energies of different conformers, transition state energies for their interconversion, and geometric parameters that can be correlated with experimental data.

Conformational Analysis of this compound: A Comparative Study

Due to the limited availability of direct experimental data for this compound, we will infer its conformational behavior by comparing its structural analogs.

Analog 1: 1-Methylcyclobutanecarboxylic Acid

This analog allows us to establish a baseline for the conformational preferences of the 1,1-disubstituted cyclobutane ring without the influence of the gem-difluoro group.

  • Expected Conformation: In the absence of the strongly electron-withdrawing fluorine atoms, the puckering of the cyclobutane ring will be primarily influenced by the steric bulk of the methyl and carboxylic acid groups. Both substituents are on the same carbon, leading to a puckered ring where the adjacent CH₂ groups are displaced out of the plane. The key conformational question is the orientation of the carboxylic acid's hydroxyl group.

Analog 2: 3,3-Difluorocyclobutanecarboxylic Acid

This analog isolates the effect of the gem-difluoro group on the cyclobutane ring and the positioning of the carboxylic acid.

  • Expected Conformation: The gem-difluoro group at the 3-position is expected to significantly influence the ring's puckering. The C-F bonds are highly polarized and have a notable steric presence. To minimize dipole-dipole interactions and steric strain, the ring is likely to pucker in a way that maximizes the distance between the fluorine atoms and the carboxylic acid. The carboxylic acid will likely favor an equatorial position to minimize 1,3-diaxial interactions.

Target Molecule: this compound

By combining the insights from the two analogs, we can predict the conformational behavior of the target molecule.

  • Predicted Conformation: The puckered cyclobutane ring will have two primary chair-like conformers in equilibrium. The key distinction between these conformers will be the axial or equatorial orientation of the methyl and carboxylic acid groups at the C1 position, relative to the puckered ring. Given the steric bulk, both the methyl and carboxylic acid groups would be expected to favor equatorial-like positions to minimize steric strain. The gem-difluoro group at C3 will influence the degree of puckering and the energy barrier to ring inversion. The presence of the fluorine atoms may also introduce subtle electronic effects that could influence the rotational preference of the carboxylic acid group.

Comparative Data Summary

CompoundKey SubstituentsPredicted Dominant ConformerRationale
1-Methylcyclobutanecarboxylic acid 1-CH₃, 1-COOHPuckered ring; equatorial preference for the larger group in relation to the ring puckering.Minimization of steric strain.
3,3-Difluorocyclobutanecarboxylic acid 3,3-F₂, 1-COOHPuckered ring; equatorial COOH.Minimization of 1,3-diaxial interactions and dipole-dipole repulsion.
This compound 1-CH₃, 1-COOH, 3,3-F₂Puckered ring; equatorial-like orientation for both CH₃ and COOH.Combination of steric and electronic effects to achieve the lowest energy conformation.

Experimental and Computational Protocols

The following sections outline the detailed methodologies for a comprehensive conformational analysis of this compound and its analogs.

Synthesis
  • This compound: A potential synthetic route involves the [2+2] cycloaddition of 1,1-difluoroethylene with a suitable ketene precursor to form a 3,3-difluorocyclobutanone, followed by a Grignard reaction with methylmagnesium bromide and subsequent oxidation of the tertiary alcohol.

  • 1-Methylcyclobutanecarboxylic Acid: This can be synthesized by the carboxylation of 1-methylcyclobutylmagnesium bromide, which is prepared from 1-bromo-1-methylcyclobutane.[2]

  • 3,3-Difluorocyclobutanecarboxylic Acid: A common method involves the reaction of 1,1-difluoroethylene with diethyl malonate to form a cyclobutanone intermediate, which is then reduced and hydrolyzed.[3][4]

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the compound in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • 1D NMR Spectra Acquisition: Acquire ¹H, ¹³C, and ¹⁹F NMR spectra at a high-field strength (e.g., 500 MHz or higher) to achieve good signal dispersion.

  • 2D NMR Spectra Acquisition:

    • COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling networks.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range ¹H-¹³C correlations, confirming the carbon skeleton.

    • NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To identify through-space correlations between protons, providing crucial information about their spatial proximity and thus the molecular conformation.

  • Data Analysis:

    • Measure ³J(H,H) coupling constants from the high-resolution 1D ¹H spectrum. Use the Karplus equation to correlate these values with dihedral angles.

    • Analyze NOESY/ROESY cross-peaks to determine inter-proton distances. The intensity of a cross-peak is inversely proportional to the sixth power of the distance between the two protons.

Single-Crystal X-ray Crystallography
  • Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction (typically >0.1 mm in all dimensions). This can be achieved by slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution.[5]

  • Data Collection: Mount a suitable crystal on a goniometer in a single-crystal X-ray diffractometer. The crystal is irradiated with monochromatic X-rays, and the diffraction pattern is collected on a detector.

  • Structure Solution and Refinement: The diffraction data is used to solve the crystal structure, typically using direct methods or Patterson methods, to obtain an initial model of the electron density. This model is then refined to best fit the experimental data, yielding precise atomic coordinates, bond lengths, bond angles, and torsion angles.[6]

Density Functional Theory (DFT) Calculations
  • Conformational Search: Perform a systematic or stochastic conformational search to identify all low-energy conformers.

  • Geometry Optimization: Optimize the geometry of each identified conformer using a suitable DFT functional (e.g., B3LYP, M06-2X) and basis set (e.g., 6-31G(d,p) or larger).[7][8][9]

  • Frequency Calculations: Perform frequency calculations on the optimized geometries to confirm that they are true energy minima (no imaginary frequencies) and to obtain thermodynamic data (e.g., Gibbs free energy).

  • NMR Parameter Calculation: Calculate NMR chemical shifts and coupling constants for the low-energy conformers and compare them with the experimental data to validate the predicted conformational populations.

Visualizing the Workflow

Conformational_Analysis_Workflow cluster_synthesis Synthesis cluster_analysis Data Integration and Interpretation Synthesis Synthesis of Target and Analog Compounds NMR NMR Spectroscopy (1D, 2D: COSY, HSQC, NOESY) Synthesis->NMR Xray X-ray Crystallography Synthesis->Xray DFT DFT Calculations (Conformational Search, Optimization) Synthesis->DFT Analysis Comparative Conformational Analysis NMR->Analysis Xray->Analysis DFT->Analysis

Figure 1. A generalized workflow for the comprehensive conformational analysis of substituted cyclobutanes.

Conclusion

The conformational analysis of this compound, through a comparative study with its non-fluorinated and non-methylated analogs, provides critical insights into the structural effects of fluorine substitution on the cyclobutane scaffold. The interplay of steric and electronic factors dictates the puckering of the four-membered ring and the preferred orientation of its substituents. A multi-faceted approach, combining high-resolution NMR spectroscopy, single-crystal X-ray diffraction, and DFT calculations, is essential for a thorough and accurate elucidation of the conformational landscape of these and other medicinally relevant small molecules. The methodologies and comparative data presented in this guide offer a robust framework for researchers engaged in the design and development of novel therapeutics incorporating fluorinated cyclobutane moieties.

References

  • 1-Methylcyclobutanecarboxylic acid. LookChem. [Link]
  • X-ray Crystallography.
  • 1-methylcyclohexanecarboxylic acid. Organic Syntheses. [Link]
  • X-ray crystallography. Wikipedia. [Link]
  • Conformational Analysis of Small Molecules: NMR and Quantum Mechanics Calculations.
  • 7.3: X-ray Crystallography. Chemistry LibreTexts. [Link]
  • X-Ray Crystallography of Chemical Compounds. PMC. [Link]
  • Computationally Assisted Analysis of NMR Chemical Shifts as a Tool in Conformational Analysis. Organic Letters. [Link]
  • An NMR strategy to detect conformational differences in a protein complexed with highly analogous inhibitors in solution. NIH. [Link]
  • Conformational analysis of small molecules: NMR and quantum mechanics calcul
  • 3,3-Difluorocyclobutane-1-carboxylic acid | C5H6F2O2 | CID 13777789. PubChem. [Link]
  • Evaluation of quantum chemistry calculation methods for conformational analysis of organic molecules using A-value estimation as a benchmark test. Royal Society of Chemistry. [Link]
  • Best Practice DFT Protocols for Basic Molecular Comput
  • Best‐Practice DFT Protocols for Basic Molecular Comput

Sources

Safety Operating Guide

A Researcher's Guide to the Safe Disposal of 3,3-Difluoro-1-methylcyclobutanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, my primary goal is to empower fellow researchers not only with innovative molecules but also with the critical knowledge to handle them safely and responsibly. The compound 3,3-Difluoro-1-methylcyclobutanecarboxylic acid is a valuable building block in modern drug discovery, but its unique structure—featuring a strained cyclobutane ring and stable carbon-fluorine bonds—necessitates a rigorous and informed approach to its disposal. This guide provides a comprehensive, step-by-step protocol grounded in established safety principles to ensure that its end-of-life management protects both laboratory personnel and the environment.

Hazard Assessment: Know Your Chemical

Before any handling or disposal, a thorough understanding of the compound's potential hazards is paramount. While specific toxicological data for this compound is not extensively documented, we can infer its hazard profile from analogous structures and general chemical principles.

The presence of the carboxylic acid group suggests corrosive properties. Furthermore, safety data for the closely related compound, 3,3-Difluorocyclobutane-1-carboxylic acid, indicates it is harmful if swallowed or in contact with skin, causes skin irritation, and poses a risk of serious eye damage.[1] Organofluorine compounds are characterized by the high stability of the C-F bond, which can contribute to environmental persistence.[2] Therefore, this compound must be treated as a hazardous substance requiring specialized disposal.

Table 1: Physicochemical and Hazard Properties

Property Value Source
CAS Number 227607-43-4 Chemsrc[3]
Molecular Formula C₆H₈F₂O₂ Chemsrc[3]
Molecular Weight 150.12 g/mol Chemsrc[3]
Inferred Hazards Harmful if swallowed or in contact with skin. Causes skin and eye irritation/damage. Potential for corrosivity. PubChem[1]

| GHS Hazard Statements (Analog) | H302, H312, H315, H318 | PubChem[1] |

Prerequisite Safety Measures: PPE and Engineering Controls

Safe disposal begins with safe handling. Adherence to the following controls is mandatory to minimize exposure risk.

  • Engineering Controls : Always handle this compound and its waste within a certified chemical fume hood.[4][5] This is the primary barrier to prevent inhalation of any aerosols or vapors.

  • Personal Protective Equipment (PPE) : A standard, non-negotiable PPE ensemble includes:

    • Eye Protection : Chemical safety goggles meeting OSHA or equivalent standards.[4]

    • Hand Protection : Chemical-impermeable gloves (e.g., nitrile). Always inspect gloves for integrity before use and wash hands thoroughly after removal.[4]

    • Body Protection : A flame-resistant lab coat, fully buttoned, with closed-toe shoes.

Step-by-Step Disposal Protocol

The disposal of this compound must be managed as regulated hazardous waste. The only acceptable disposal route is through your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste contractor.[4][6]

Step 1: Waste Segregation and Collection

Proper segregation is the most critical step to prevent dangerous chemical reactions.

  • Designate a Waste Stream : This compound should be collected as "Non-Halogenated Organic Acid Waste." Although it contains fluorine, in waste management terminology, "halogenated" typically refers to solvents like dichloromethane or chloroform. Mixing it with such solvents would require reclassification.

  • Collect at the Source : Collect all waste—including pure compound, reaction mixtures, and contaminated materials—in a designated waste container located in the fume hood where the work is performed.[4][7]

  • Avoid Mixing : Never mix this acidic waste with bases, oxidizing agents, or cyanides.[6][8] Such mixing can cause violent reactions, gas evolution, or polymerization.

Step 2: Container Selection and Labeling

The integrity of the disposal process relies on a robust and clearly identified container.

  • Choose a Compatible Container : Use a chemically resistant container, preferably made of high-density polyethylene (HDPE).[6][8] If the original container is used, ensure it is in good condition.

  • Label Immediately and Accurately : Affix a hazardous waste label provided by your institution's EHS department. The label must include:

    • The full, unambiguous chemical name: "this compound" and any other components.

    • The words "Hazardous Waste."

    • An accurate list of all constituents and their approximate percentages.

    • The relevant hazard pictograms (e.g., corrosive, irritant).

    • The date of accumulation.

Step 3: Safe Accumulation and Storage

Waste must be stored safely in the laboratory pending pickup.

  • Keep Containers Closed : Waste containers must be securely sealed at all times, except when actively adding waste.[6][7] This prevents the release of vapors and protects the container's contents from contamination.

  • Use Secondary Containment : Place the sealed waste container in a larger, chemically resistant secondary container (e.g., a plastic tub) to contain any potential leaks.[6]

  • Do Not Overfill : Fill liquid waste containers to no more than 75-90% of their total capacity to allow for vapor expansion.[7][8]

Step 4: Disposal of Contaminated Materials and Empty Containers

Any item that comes into contact with the chemical is considered hazardous waste.

  • Solid Waste : Used weigh boats, contaminated gloves, and absorbent materials used for cleaning spills must be collected in a separate, clearly labeled solid hazardous waste container.

  • Empty Containers : An "empty" container is never truly empty. The first rinse of a container that held this compound must be collected and disposed of as liquid hazardous waste.[6] Subsequent rinses of the now decontaminated container can typically be managed as non-hazardous waste, pending institutional policy.

Step 5: Arrange for Professional Disposal
  • Schedule a Pickup : Once your waste container is ready for disposal, follow your institution's procedures to request a pickup from the EHS department. Do not allow hazardous waste to accumulate in the lab for extended periods.

Prohibited Disposal Methods: Actions to Avoid

Under no circumstances should the following disposal methods be used for this chemical. These actions violate regulatory standards and pose a significant risk to the plumbing infrastructure and the environment.

  • DO NOT Pour Down the Drain : The compound's chemical properties and unknown environmental fate make drain disposal strictly forbidden.[4][6]

  • DO NOT Place in Regular Trash : Both the chemical and its empty, unrinsed containers must be managed as hazardous waste.

  • DO NOT Allow to Evaporate : Intentionally evaporating chemical waste in a fume hood is not a permissible disposal method.[6]

Visualized Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound.

G cluster_prep Preparation & Collection cluster_storage Interim Storage cluster_disposal Final Disposal Waste Waste Generated (Pure compound, solutions, contaminated materials) Segregate Segregate as 'Non-Halogenated Organic Acid' Waste->Segregate Container Select Compatible Container (e.g., HDPE) Segregate->Container Label Attach & Complete Hazardous Waste Label Container->Label Store Store in Secondary Containment in Satellite Accumulation Area Label->Store Cap Keep Container Securely Capped Store->Cap EHS Request Pickup from Environmental Health & Safety (EHS) Store->EHS

Caption: Decision workflow for the disposal of this compound.

By adhering to this structured and cautious protocol, researchers can ensure the safe and compliant disposal of this compound, upholding their commitment to laboratory safety and environmental stewardship.

References

  • 3,3-difluoro-1-methylcyclobutane-1-carboxylic acid. Chemsrc. [Link]
  • 3,3-Difluoro-1-(trifluoromethyl)cyclobutane-1-carboxylic acid | C6H5F5O2. PubChem. [Link]
  • Hazardous Waste Disposal Guide. Dartmouth Policy Portal. [Link]
  • SAFETY DATA SHEET. (Related compound: Cyclobutanecarboxylic acid, 3,3-difluoro-, ethyl ester). [Link]
  • 3,3-Difluorocyclobutane-1-carboxylic acid | C5H6F2O2. PubChem. [Link]
  • Understanding Potential Exposure Sources of Perfluorinated Carboxylic Acids in the Workplace. Oxford Academic. [Link]
  • Understanding Potential Exposure Sources of Perfluorinated Carboxylic Acids in the Workplace. Semantic Scholar. [Link]
  • Understanding Potential Exposure Sources of Perfluorinated Carboxylic Acids in the Workplace.
  • Removing Carboxylic Acids From Aqueous Wastes. P2 InfoHouse. [Link]
  • Hazardous Materials Disposal Guide. Nipissing University. [Link]
  • Factsheet: Disposal of Hazardous Waste - Basic Principles. ETH Zürich. [Link]
  • Directly Fluorinated Containers as a Source of Perfluoroalkyl Carboxylic Acids.
  • Perfluoroalkyl carboxylic acids. Wikipedia. [Link]
  • Chemical Waste.
  • Cyclobutanecarboxylic acid - SAFETY D

Sources

A Researcher's Guide to the Safe Handling of 3,3-Difluoro-1-methylcyclobutanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Laboratory Professionals

As drug development professionals and researchers, the integrity of our work and the safety of our laboratory personnel are paramount. This guide provides essential, immediate safety and logistical information for the handling of 3,3-Difluoro-1-methylcyclobutanecarboxylic acid. Given the absence of a specific Safety Data Sheet (SDS) for this exact compound, the following procedures are based on the known hazards of structurally similar fluorinated carboxylic acids and general best practices for handling corrosive and irritant chemicals.

Hazard Assessment: Understanding the Risks

Therefore, it is prudent to treat this compound as a corrosive and irritant substance. The difluoro substitution may also introduce additional toxicological concerns, a common trait of some fluorinated organic compounds[6].

Anticipated Hazards:

  • Skin Corrosion/Irritation: Causes burns or irritation upon contact.

  • Serious Eye Damage/Irritation: Risk of severe eye injury or blindness.

  • Respiratory Tract Irritation: Inhalation of vapors or dust may irritate the respiratory system.

  • Harmful if Swallowed: Ingestion may lead to adverse health effects.

Personal Protective Equipment (PPE): A Multi-Layered Defense

A comprehensive PPE strategy is crucial for mitigating the risks associated with handling this compound. The following table outlines the recommended PPE based on guidelines from the Occupational Safety and Health Administration (OSHA) and the National Institute for Occupational Safety and Health (NIOSH) for handling corrosive substances[7][8][9][10][11][12][13][14].

PPE Category Specification Rationale
Hand Protection Chemical-resistant gloves (Nitrile or Neoprene recommended). Double gloving is advised.To prevent direct skin contact with the corrosive material. Nitrile and neoprene offer good resistance to a range of chemicals.[8][15]
Eye and Face Protection Chemical splash goggles are the minimum requirement. A full-face shield should be worn over goggles when handling larger quantities or when there is a risk of splashing.To protect the eyes from splashes, which can cause severe and irreversible damage.[8]
Skin and Body Protection A laboratory coat is mandatory. For procedures with a higher risk of splashes, an acid-resistant apron over the lab coat is recommended. Long pants and closed-toe shoes are required.To protect the skin from accidental contact and splashes.[16]
Respiratory Protection All work should be conducted in a certified chemical fume hood. If work outside a fume hood is unavoidable, a risk assessment must be performed to determine the appropriate respiratory protection, which may include a full-face respirator with an acid gas cartridge.To prevent the inhalation of potentially harmful vapors or aerosols.[8][10][15][16]

PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.

PPE_Selection cluster_0 Risk Assessment cluster_1 PPE Configuration cluster_2 Work Environment Start Handling this compound Assess_Quantity Assess Quantity and Procedure Start->Assess_Quantity Small_Scale Small Scale / Low Splash Potential Assess_Quantity->Small_Scale < 10 mL / Low Risk Large_Scale Large Scale / High Splash Potential Assess_Quantity->Large_Scale > 10 mL / High Risk PPE_Standard Standard PPE: - Nitrile/Neoprene Gloves - Splash Goggles - Lab Coat Small_Scale->PPE_Standard PPE_Enhanced Enhanced PPE: - Double Gloves - Goggles & Face Shield - Acid-Resistant Apron Large_Scale->PPE_Enhanced Fume_Hood Work in a Certified Chemical Fume Hood PPE_Standard->Fume_Hood PPE_Enhanced->Fume_Hood Disposal_Workflow cluster_0 Waste Generation cluster_1 Waste Segregation & Collection cluster_2 Final Disposal Start Waste Generated from Handling This compound Liquid_Waste Liquid Waste (e.g., reaction mixtures, solvents) Start->Liquid_Waste Solid_Waste Solid Waste (e.g., contaminated gloves, paper towels) Start->Solid_Waste Halogenated_Container Collect in a designated, properly labeled, and sealed 'Halogenated Organic Waste' container. Liquid_Waste->Halogenated_Container Solid_Waste_Bag Collect in a labeled, sealed plastic bag for solid hazardous waste. Solid_Waste->Solid_Waste_Bag EHS_Disposal Arrange for disposal through your institution's Environmental Health and Safety (EHS) department. Halogenated_Container->EHS_Disposal Solid_Waste_Bag->EHS_Disposal

Caption: Figure 2: A step-by-step guide for the proper segregation and disposal of waste containing this compound.

Disposal Guidelines:

  • Waste Container: Collect all liquid waste containing this compound in a designated, sealed, and clearly labeled "Halogenated Organic Waste" container. [17][18]* Contaminated Materials: Dispose of any contaminated solid materials, such as gloves, bench paper, and pipette tips, in a labeled, sealed bag for solid hazardous waste. [19]* Do Not Mix: Never mix halogenated organic waste with non-halogenated waste streams, as this can complicate and increase the cost of disposal. [20]* Consult EHS: Follow your institution's specific guidelines for hazardous waste disposal. Contact your Environmental Health and Safety (EHS) department for pickup and proper disposal.

By adhering to these rigorous safety protocols, researchers can confidently and safely work with this compound, ensuring both personal safety and the integrity of their research.

References

  • BenchChem. (n.d.). Personal protective equipment for handling 5,5,5-Trifluoro-2-oxopentanoic acid.
  • Occupational Safety and Health Administration (OSHA). (n.d.). Toxic, Irritative, and Corrosive Gases and Liquids.
  • Unknown. (n.d.).
  • Braun Research Group. (n.d.).
  • OSHA Training School. (2024, January 19). Corrosive Safety: Protecting Workers from Harmful Substances.
  • U.S. Environmental Protection Agency. (1987, December).
  • BenchChem. (n.d.).
  • Centers for Disease Control and Prevention (CDC). (n.d.). School Chemistry Laboratory Safety Guide | NIOSH.
  • ACTenviro. (2024, July 19). How To Effectively Handle and Manage Corrosive Chemicals.
  • Lion Technology. (2019, January 21). How DOT and OSHA Regulate Corrosive Materials.
  • Weber Logistics. (2024, February 15). Storage of corrosive chemicals: 5 warehousing essentials.
  • Indagoo Research Chemicals. (2025, November 10). SAFETY DATA SHEET: Cyclobutanecarboxylic acid, 3,3-difluoro-, ethyl ester.
  • PubChem. (n.d.). 3,3-Difluoro-1-(trifluoromethyl)cyclobutane-1-carboxylic acid.
  • Johns Hopkins Lab Safety. (2015, April 27). NIOSH pocket guide to chemical hazards.
  • Centers for Disease Control and Prevention (CDC). (n.d.). Pocket Guide to Chemical Hazards Introduction | NIOSH.
  • Aaronchem. (2024, November 1). Safety Data Sheet: 3,3-difluoro-1-(hydroxymethyl)cyclobutan-1-ol.
  • Teamster Safety and Health. (n.d.). NIOSH Pocket Guide to Chemical Hazards (2005-149) 3rd printing.
  • Bergeson & Campbell, P.C. (2012, May 30). NIOSH Releases Guidance on General Safe Practices for Working with Engineered Nanomaterials in Research Laboratories.
  • Unknown. (2022, January 28).
  • AplusA-online.com. (n.d.). Understanding Potential Exposure Sources of Perfluorinated Carboxylic Acids in the Workplace.
  • Sigma-Aldrich. (2024, August 6). SAFETY DATA SHEET: Cyclobutane-1,1-dicarboxylic acid.
  • LeelineWork. (2025, January 7). What PPE Should You Wear When Handling Acid 2026?
  • U.S. Environmental Protection Agency (EPA). (2025, September 12). Personal Protective Equipment.
  • TCI Chemicals. (2025, April 30).
  • Fisher Scientific. (2025, December 18).
  • ChemicalBook. (2025, October 18). Cyclobutanecarboxylic acid, 3,3-difluoro-, ethyl ester (9CI)
  • European Chemicals Agency (ECHA). (n.d.). Guidance on Information Requirements and Chemical Safety Assessment.
  • United Nations Economic Commission for Europe (UNECE). (n.d.). 2.2.8 Class 8 Corrosive substances.
  • SynQuest Laboratories, Inc. (n.d.).
  • European Chemicals Agency (ECHA). (n.d.). Classification of substances and mixtures.
  • European Chemicals Agency (ECHA). (2024, November 21). Introduction to ECHA's guidance on new CLP hazard classes [Video]. YouTube.
  • European Chemicals Agency (ECHA). (n.d.). Substances restricted under REACH.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,3-Difluoro-1-methylcyclobutanecarboxylic acid
Reactant of Route 2
3,3-Difluoro-1-methylcyclobutanecarboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.